Product packaging for AG14361(Cat. No.:CAS No. 328543-09-5)

AG14361

Katalognummer: B1684201
CAS-Nummer: 328543-09-5
Molekulargewicht: 320.4 g/mol
InChI-Schlüssel: SEKJSSBJKFLZIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

LSM-1988 is a member of benzimidazoles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20N4O B1684201 AG14361 CAS No. 328543-09-5

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[4-[(dimethylamino)methyl]phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-22(2)12-13-6-8-14(9-7-13)18-21-16-5-3-4-15-17(16)23(18)11-10-20-19(15)24/h3-9H,10-12H2,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKJSSBJKFLZIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)C2=NC3=CC=CC4=C3N2CCNC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186513
Record name AG-14361
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328543-09-5
Record name AG-14361
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328543095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AG-14361
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AG-14361
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48N0U0K50I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

AG14361: A Potent Poly(ADP-ribose) Polymerase-1 Inhibitor for Advancing Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AG14361 is a highly potent, tricyclic benzimidazole (B57391) derivative that acts as a selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the base excision repair (BER) pathway. By impeding the repair of DNA single-strand breaks, this compound enhances the cytotoxicity of DNA-damaging agents, such as chemotherapy and radiation, making it a promising candidate for combination cancer therapies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed methodologies for key experimental assays are presented, along with a summary of its in vitro and in vivo efficacy. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of PARP inhibitors.

Chemical Structure and Properties

This compound, with the formal name 2-[4-[(dimethylamino)methyl]phenyl]-5,6-dihydro-imidazo[4,5,1-jk][1][2]benzodiazepin-7(4H)-one, is a synthetic organic compound belonging to the class of tricyclic benzimidazoles. Its chemical and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers of this compound
IdentifierValue
Formal Name 2-[4-[(dimethylamino)methyl]phenyl]-5,6-dihydro-imidazo[4,5,1-jk][1][2]benzodiazepin-7(4H)-one
CAS Number 328543-09-5
Molecular Formula C₁₉H₂₀N₄O
SMILES CN(C)Cc1ccc(cc1)c2nc3cccc4c3n2CCNC4=O
InChI Key SEKJSSBJKFLZIT-UHFFFAOYSA-N
Table 2: Physicochemical Properties of this compound
PropertyValue
Molecular Weight 320.39 g/mol
Appearance Crystalline solid
Solubility DMSO: ≥ 12 mg/mL (≥ 37.45 mM) Ethanol: Insoluble Water: Insoluble
Storage 3 years at -20°C (powder) 1 year at -80°C (in solvent) 1 month at -20°C (in solvent)

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by potently inhibiting the enzymatic activity of PARP-1. PARP-1 is a nuclear enzyme that plays a critical role in DNA repair, particularly the BER pathway. Upon detection of a DNA single-strand break (SSB), PARP-1 binds to the damaged site and synthesizes chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, including XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage, facilitating the repair of the SSB.

This compound acts as a competitive inhibitor of NAD+, the substrate for PARP-1, thereby preventing the synthesis of PAR and stalling the repair process. The unrepaired SSBs can then be converted into more lethal double-strand breaks (DSBs) during DNA replication, leading to cell cycle arrest and apoptosis, particularly in cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination.

AG14361_Mechanism_of_Action DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 activates DSB DNA Double-Strand Break (DSB) DNA_SSB->DSB PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 BER_complex Base Excision Repair (BER) Complex PAR->BER_complex recruits Repair SSB Repair BER_complex->Repair This compound This compound This compound->PARP1 inhibits Apoptosis Apoptosis DSB->Apoptosis induces

Caption: Mechanism of action of this compound in inhibiting PARP-1 and inducing apoptosis.

Pharmacological Properties

This compound is a highly potent inhibitor of PARP-1, demonstrating significant activity in both cell-free and cell-based assays. Its pharmacological properties are detailed in the tables below.

Table 3: In Vitro Inhibitory Activity of this compound
Assay TypeTargetCell LineIC₅₀ / KᵢReference
Cell-free assayPARP-1-Kᵢ < 5 nM[3]
Permeabilized cellsPARP-1SW620IC₅₀ = 29 nM[3]
Intact cellsPARP-1SW620IC₅₀ = 14 nM[3]
Table 4: In Vitro Cytotoxicity of this compound as a Single Agent
Cell LineCancer TypeGI₅₀Reference
LoVoColon Carcinoma11.2 μM[3]
CFPAC-1Pancreatic Cancer14.3 µM[4]
BxPC-3Pancreatic Cancer12.7 µM[4]
HPACPancreatic Cancer38.3 µM[4]

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in vivo using xenograft mouse models. In these studies, this compound has demonstrated the ability to potentiate the effects of chemotherapeutic agents, leading to tumor growth delay and regression.

In a study using SW620 (colon carcinoma) xenografts in CD-1 nude mice, co-administration of this compound (5 or 15 mg/kg, i.p., once daily for 5 days) with temozolomide (B1682018) significantly increased the tumor growth delay from 3 days (temozolomide alone) to 9 and 10 days, respectively. Furthermore, the combination of this compound with temozolomide resulted in the complete regression of SW620 xenograft tumors.[3] Pharmacodynamic assays revealed that PARP-1 activity in the SW620 xenografts was inhibited by more than 75% for at least 4 hours after intraperitoneal administration of this compound (10 mg/kg).[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

PARP-1 Inhibition Assay (Cell-free)

This protocol describes a method to determine the inhibitory activity of this compound against recombinant human PARP-1.

PARP1_Inhibition_Assay cluster_0 Reaction Setup cluster_1 Termination and Precipitation cluster_2 Quantification Reagents Prepare Reaction Mix: - 20 nM PARP-1 - 500 μM NAD+ (with [³²P]NAD+) - 10 μg/mL activated calf thymus DNA Incubate Incubate at 25°C for 4 minutes Reagents->Incubate Terminate Add ice-cold 10% (w/v) Trichloroacetic Acid (TCA) Incubate->Terminate Precipitate Deposit on Whatman GF/C filters Terminate->Precipitate Quantify Quantify [³²P]ADP-ribose incorporation using a PhosphorImager Precipitate->Quantify

Caption: Workflow for the cell-free PARP-1 inhibition assay.

Methodology:

  • The activity of full-length recombinant human PARP-1 is measured in a reaction mixture containing 20 nM PARP-1, 500 μM NAD⁺ plus [³²P]NAD⁺ (0.1–0.3 μCi per reaction), and activated calf thymus DNA (10 μg/mL) at 25°C.[3]

  • The reaction is initiated by the addition of the enzyme.

  • The reaction is terminated after 4 minutes by adding ice-cold 10% (w/v) trichloroacetic acid.[3]

  • The reaction product, [³²P]ADP-ribose incorporated into acid-insoluble material, is deposited onto Whatman GF/C glass fiber filters using a microfiltration apparatus.[2]

  • The amount of incorporated radioactivity is quantified using a PhosphorImager.[2]

  • To determine the Kᵢ for this compound, the assay is performed in the presence of varying concentrations of the inhibitor (0-600 nM), and the data is analyzed by nonlinear regression.[2]

Cytotoxicity Assay (Sulforhodamine B Assay)

This protocol outlines the Sulforhodamine B (SRB) assay, a colorimetric method used to determine cell viability and cytotoxicity.[1]

SRB_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 Fixation and Staining cluster_2 Washing and Solubilization cluster_3 Measurement Seed Seed cells in a 96-well plate Treat Treat cells with varying concentrations of this compound Seed->Treat Incubate Incubate for the desired duration Treat->Incubate Fix Fix cells with 10% (w/v) TCA Incubate->Fix Wash1 Wash with water and air dry Fix->Wash1 Stain Stain with 0.4% (w/v) SRB in 1% acetic acid Wash1->Stain Wash2 Wash with 1% acetic acid to remove unbound dye Stain->Wash2 Dry Air dry the plate Wash2->Dry Solubilize Solubilize bound dye with 10 mM Tris base Dry->Solubilize Read Measure absorbance at 515 nm Solubilize->Read

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Methodology:

  • Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound for the desired exposure time (e.g., 72 hours).

  • Cell Fixation: After treatment, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10%) and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye and air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the optical density (OD) at 515 nm using a microplate reader. The OD is directly proportional to the cell number.

In Vivo Xenograft Study

This protocol provides a general framework for conducting in vivo efficacy studies of this compound in a mouse xenograft model.[5]

Xenograft_Study_Workflow cluster_0 Tumor Implantation cluster_1 Tumor Growth and Treatment cluster_2 Data Collection and Analysis Prepare_cells Prepare a single-cell suspension of cancer cells (e.g., SW620) Inject Subcutaneously inject cells into the flank of immunodeficient mice Prepare_cells->Inject Monitor Monitor tumor growth until they reach a palpable size Inject->Monitor Randomize Randomize mice into treatment groups Monitor->Randomize Treat Administer this compound and/or chemotherapeutic agent Randomize->Treat Measure Measure tumor volume regularly Treat->Measure Endpoint Continue treatment until a defined endpoint Measure->Endpoint Analyze Analyze tumor growth delay or regression Endpoint->Analyze

Caption: General workflow for an in vivo xenograft study.

Methodology:

  • Cell Preparation: Culture the desired cancer cell line (e.g., SW620) and harvest cells during the exponential growth phase. Prepare a single-cell suspension in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.[5]

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., CD-1 nude mice).[5]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into different treatment groups.[5]

  • Drug Administration: Administer this compound (e.g., 5 or 15 mg/kg) via the desired route (e.g., intraperitoneal injection) according to the planned schedule (e.g., once daily for 5 days).[3] Administer the combination agent (e.g., temozolomide) as per its established protocol.

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume using the formula: (length × width²) / 2.

  • Endpoint and Analysis: Continue the treatment and monitoring until the tumors in the control group reach a specific size or for a predetermined duration. Analyze the data for tumor growth inhibition, delay, or regression.

Conclusion

This compound is a potent and selective PARP-1 inhibitor with demonstrated in vitro and in vivo efficacy. Its ability to sensitize cancer cells to DNA-damaging agents highlights its potential as a valuable component of combination cancer therapies. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound and other PARP inhibitors. Continued investigation into its mechanism of action, biomarker strategies for patient selection, and clinical evaluation is warranted to fully realize its therapeutic potential in the fight against cancer.

References

An In-depth Technical Guide to the Mechanism of Action of AG14361 in DNA Repair

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of AG14361, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, in the context of DNA repair. This document synthesizes key findings, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes complex biological pathways and workflows.

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

This compound is a potent, third-generation inhibitor of PARP-1, a key enzyme in the base excision repair (BER) pathway.[1][2][3] PARP-1 is crucial for detecting and signaling single-strand DNA breaks (SSBs), recruiting other DNA repair proteins to the site of damage.[4][5][6] By inhibiting PARP-1, this compound prevents the repair of these SSBs.[1][7]

The primary mechanism through which this compound exerts its anti-cancer effects is by inducing "synthetic lethality." In cancer cells with deficiencies in other DNA repair pathways, particularly homologous recombination (HR), the inhibition of BER by this compound is catastrophic.[4][8][9] Unrepaired SSBs accumulate and, during DNA replication, are converted into more lethal double-strand breaks (DSBs).[5][10] In HR-deficient cells, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death.[8][11][12]

The most likely mechanism for the potentiation of topoisomerase I poison-mediated cytotoxicity by this compound is via PARP-1-dependent base excision repair.[1][7]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from various in vitro studies.

Table 1: Inhibitory Potency of this compound

ParameterValueCell Line/SystemReference
Ki (PARP-1)< 5 nMCell-free assay[1][2][7][13]
Ki (human PARP1)6.3 nMRecombinant human enzyme[3]
IC50 (PARP-1 activity)29 nMPermeabilized SW620 cells[3][13]
IC50 (PARP-1 activity)14 nMIntact SW620 cells[3][13]

Table 2: In Vitro Growth Inhibition (GI50) of this compound as a Single Agent

Cell LineGI50 (µM)Cancer TypeReference
LoVo11.2Colorectal[13]
SW62020Colorectal[13]
A54914Non-small-cell lung[13]
92 J-wt-BRCA117Breast[13]
92 J-sh-BRCA125Breast[13]
PARP1+/+ MEFs66Mouse Embryonic Fibroblasts[3]
PARP1-/- MEFs65Mouse Embryonic Fibroblasts[3]
SKOV-315.2Ovarian (serous)[14]
Ov-905.2Ovarian (serous)[14]
Pancreatic Cancer Cell Lines38.3Pancreatic[15]

Table 3: Sensitization of Cancer Cells to Chemotherapeutic Agents by this compound

Cell LineChemotherapeutic AgentSensitization FactorReference
PARP-1+/+ MEFsTopotecan> 3-fold[1][7]
PARP-1-/- MEFsTopotecan< 1.4-fold[1][7]
K562Camptothecin (B557342)2-fold[1][7]
HCT116 (MMR-deficient)Temozolomide (B1682018)3.7 - 5.2-fold[2][16]
MMR-proficient cellsTemozolomide1.5 - 3.3-fold[2][16]
LoVoTemozolomidePotentiated[11]
A549TemozolomidePotentiated[11]

Table 4: Effect of this compound on DNA Damage and Repair

ParameterConditionEffectReference
DNA Repair Inhibition10 minutes after camptothecin removal62% inhibition[1][7]
DNA Strand Break AccumulationCo-exposure with camptothecin for 16 hours20% increase[1][7]
DNA Break Rejoining60 minutes after camptothecin withdrawal in PARP-1+/+ cells57.3% breaks remained (vs. 48.2% without this compound)[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the mechanism of action of this compound.

AG14361_Mechanism_of_Action cluster_DNA_Damage DNA Damage cluster_BER Base Excision Repair (BER) cluster_Inhibition Inhibition by this compound cluster_Consequences Consequences of PARP Inhibition cluster_Cell_Fate Cell Fate DNA_Damage DNA Damage (e.g., from Topoisomerase I Poisons) SSB Single-Strand Breaks (SSBs) DNA_Damage->SSB PARP1 PARP-1 SSB->PARP1 recruitment BER_Proteins BER Proteins (XRCC1, Pol β, Ligase III) PARP1->BER_Proteins recruitment SSB_Repair SSB Repair BER_Proteins->SSB_Repair SSB_Accumulation SSB Accumulation This compound This compound This compound->PARP1 inhibition Replication_Fork_Collapse Replication Fork Collapse SSB_Accumulation->Replication_Fork_Collapse DSB Double-Strand Breaks (DSBs) Replication_Fork_Collapse->DSB HR_Proficient HR-Proficient Cells DSB->HR_Proficient HR_Deficient HR-Deficient Cells (e.g., BRCA1/2 mutated) DSB->HR_Deficient DSB_Repair DSB Repair (via HR) HR_Proficient->DSB_Repair Apoptosis Apoptosis / Cell Death HR_Deficient->Apoptosis

Caption: Mechanism of action of this compound leading to synthetic lethality.

Experimental_Workflow_SRB_Assay start Start: Seed cells in 96-well plates incubation1 Incubate for 24 hours start->incubation1 treatment Treat with this compound and/or chemotherapeutic agent incubation1->treatment incubation2 Incubate for 5 days treatment->incubation2 fixation Fix cells with trichloroacetic acid (TCA) incubation2->fixation staining Stain with Sulforhodamine B (SRB) fixation->staining washing Wash with 1% acetic acid staining->washing solubilization Solubilize bound dye with Tris base washing->solubilization readout Measure absorbance at 510 nm solubilization->readout end End: Calculate GI50 readout->end

References

The Cellular Function of AG14361: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG14361 is a potent, small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the cellular response to DNA damage. This document provides a comprehensive technical overview of the function of this compound in cells, its mechanism of action, and its effects on critical signaling pathways. Quantitative data from key studies are summarized, and detailed protocols for relevant experimental assays are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the compound's cellular activities.

Introduction

This compound has emerged as a significant tool in cancer research due to its high affinity and specificity for PARP-1. PARP-1 is a nuclear enzyme that plays a critical role in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs). By inhibiting PARP-1, this compound disrupts the normal DNA damage response, leading to the accumulation of SSBs. In the context of cancer therapy, this disruption can be exploited to selectively kill cancer cells, particularly those with deficiencies in other DNA repair pathways, such as homologous recombination (HR). This technical guide will delve into the molecular mechanisms underpinning the cellular function of this compound.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of PARP-1. It binds to the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) binding site of the enzyme, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition has two major downstream consequences:

  • Inhibition of Base Excision Repair: PARP-1's catalytic activity is essential for the recruitment of DNA repair proteins to the sites of SSBs. By preventing PARylation, this compound stalls the BER pathway, leading to an accumulation of unrepaired SSBs.

  • Synthetic Lethality: In cells with deficient HR, such as those with mutations in BRCA1 or BRCA2 genes, the accumulation of SSBs is particularly cytotoxic. During DNA replication, these unresolved SSBs are converted into highly toxic double-strand breaks (DSBs). Since the HR pathway is compromised, these cells are unable to efficiently repair the DSBs, leading to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.

  • Inhibition of NF-κB Signaling: Emerging evidence suggests that PARP-1 also functions as a transcriptional co-activator for the nuclear factor-kappa B (NF-κB) signaling pathway. This compound can inhibit NF-κB-dependent gene expression, which is implicated in inflammation and cell survival.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the potency and cellular effects of this compound from various studies.

Table 1: In Vitro Potency of this compound

ParameterValueCell Line/SystemReference
Ki (PARP-1) < 5 nMRecombinant Human PARP-1[1]
IC50 (Permeabilized Cells) 29 nMSW620[2]
IC50 (Intact Cells) 14 nMSW620[2]

Table 2: Growth Inhibition (GI50) of this compound as a Single Agent

Cell LineGI50 (µM)Cancer TypeReference
A549 14Lung Carcinoma[2]
LoVo 11.2Colon Adenocarcinoma[2]
SW620 20Colon Adenocarcinoma[2]
BT474 14.4Breast Cancer

Table 3: Chemosensitization Effect of this compound

Cell LineChemotherapeutic AgentThis compound Concentration (µM)Potentiation FactorReference
PARP-1+/+ MEFs Topotecan0.4>3-fold[1]
K562 CamptothecinNot Specified2-fold[1]
MMR-proficient cells TemozolomideNot Specified1.5-3.3-fold[3]
MMR-deficient cells TemozolomideNot Specified3.7-5.2-fold[3]

Signaling Pathways

DNA Damage Repair Pathway

The following diagram illustrates the role of PARP-1 in DNA repair and the mechanism of action of this compound.

DNA_Repair_Pathway cluster_0 Normal Cell cluster_1 Cell Treated with this compound DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_damage->PARP1 recruits BER Base Excision Repair (BER) PARP1->BER activates DNA_repaired Repaired DNA BER->DNA_repaired DNA_damage_ag DNA Single-Strand Break (SSB) PARP1_ag PARP-1 DNA_damage_ag->PARP1_ag BER_inhibited BER Inhibited PARP1_ag->BER_inhibited This compound This compound This compound->PARP1_ag inhibits SSB_accumulation SSB Accumulation BER_inhibited->SSB_accumulation Replication DNA Replication SSB_accumulation->Replication DSB Double-Strand Break (DSB) Replication->DSB Cell_death Cell Death (in HR deficient cells) DSB->Cell_death HR_deficient Homologous Recombination Deficiency (e.g., BRCA-/-) HR_deficient->Cell_death sensitizes

Caption: this compound inhibits PARP-1, leading to stalled BER and SSB accumulation.

NF-κB Signaling Pathway

This diagram shows the proposed mechanism by which PARP-1 inhibition by this compound affects the NF-κB signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive NFkB_IkB IκBα-NF-κB Complex IkB->NFkB_IkB NFkB_inactive->NFkB_IkB NFkB_active Active NF-κB (p50/p65) NFkB_IkB->NFkB_active IκBα degradation & nuclear translocation Gene_transcription Gene Transcription (Pro-survival, Pro-inflammatory) NFkB_active->Gene_transcription PARP1_nuc PARP-1 PARP1_nuc->Gene_transcription co-activates Transcription_inhibited Transcription Inhibited PARP1_nuc->Transcription_inhibited AG14361_nuc This compound AG14361_nuc->PARP1_nuc inhibits

Caption: this compound inhibits PARP-1, a co-activator of NF-κB, suppressing gene transcription.

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cell Viability

This assay is used to determine the effect of this compound on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Add 100 µL of medium containing various concentrations of this compound (and/or a chemotherapeutic agent) to the wells. Include a vehicle control (e.g., DMSO). Incubate for 72-120 hours.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. The GI50 value is the concentration of the drug that causes 50% inhibition of cell growth.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment with this compound.

  • Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well) in a 6-well plate. The number of cells seeded should be optimized for each cell line to yield approximately 50-150 colonies in the control wells.

  • Drug Treatment: Allow the cells to attach for 24 hours, then treat with various concentrations of this compound (and/or a chemotherapeutic agent) for a defined period (e.g., 24 hours).

  • Colony Formation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.

  • Staining: Gently wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and then stain with 0.5% crystal violet solution for 15-30 minutes.

  • Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment. The PE is the ratio of the number of colonies formed to the number of cells seeded in the control group. The SF is the number of colonies formed after treatment divided by the number of cells seeded, corrected for the PE.

PARP Activity Assay

This assay measures the enzymatic activity of PARP-1 in the presence of this compound.

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing PARP-1 buffer, activated DNA, histones (as a substrate for PARylation), and [32P]-NAD+.

  • Inhibitor Addition: Add various concentrations of this compound to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding recombinant PARP-1 enzyme. Incubate at room temperature for a defined period (e.g., 10-30 minutes).

  • Precipitation: Stop the reaction by adding ice-cold 20% TCA.

  • Filtration: Collect the precipitated, radiolabeled histones on glass fiber filters.

  • Washing: Wash the filters with 10% TCA to remove unincorporated [32P]-NAD+.

  • Measurement: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the percentage of PARP-1 inhibition at each concentration of this compound and calculate the IC50 value.

NF-κB Reporter Assay

This assay quantifies the effect of this compound on NF-κB transcriptional activity.

  • Cell Transfection: Co-transfect cells with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Drug Treatment: After 24 hours, treat the cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of various concentrations of this compound.

  • Cell Lysis: After the desired incubation period (e.g., 6-24 hours), lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the fold change in NF-κB activity in the presence of this compound relative to the activator-only control.

Conclusion

This compound is a potent and specific inhibitor of PARP-1 that has significant implications for cancer therapy. Its ability to induce synthetic lethality in HR-deficient cancer cells and to potentiate the effects of conventional chemotherapies and radiation makes it a valuable research tool and a promising therapeutic agent. The detailed information and protocols provided in this guide are intended to support researchers and drug development professionals in further exploring the cellular functions and therapeutic potential of this compound.

References

The Role of AG14361 in the Base Excision Repair Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG14361 is a potent, small-molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the cellular response to DNA damage. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a particular focus on its critical role in the Base Excision Repair (BER) pathway. By inhibiting PARP-1, this compound disrupts the efficient repair of DNA single-strand breaks (SSBs), a function that has significant implications for cancer therapy, particularly in combination with DNA-damaging agents and in the context of synthetic lethality. This document will detail the molecular interactions, summarize key quantitative data, outline relevant experimental protocols, and provide visual representations of the associated cellular pathways and workflows.

This compound: Potency and Cellular Effects

This compound is a highly potent inhibitor of PARP-1, demonstrating significant biological effects both as a standalone agent and as a chemosensitizer. Its efficacy is rooted in its low nanomolar affinity for the PARP-1 enzyme.

Quantitative Data Summary

The following tables summarize the key quantitative metrics for this compound from various preclinical studies.

Parameter Value Cell Line/System Reference
Ki (PARP-1) < 5 nMRecombinant Human PARP-1[1]
IC50 (PARP-1, permeabilized cells) 29 nMSW620
IC50 (PARP-1, intact cells) 14 nMSW620
GI50 (single agent) 14 µMA549 (Lung Cancer)
11.2 µMLoVo (Colon Cancer)
20 µMSW620 (Colon Cancer)
17 µM92 J-wt-BRCA1 (Breast Cancer)
25 µM92 J-sh-BRCA1 (Breast Cancer)
14.4 µMBT474 (Breast Cancer)

Table 1: Inhibitory constants and growth inhibition values for this compound.

Chemotherapeutic Agent Cell Line MMR Status Potentiation Factor (PF50) Reference
Temozolomide (B1682018) HCT-Ch3Proficient1.5[2]
A2780Proficient3.3[2]
CP70-ch3Proficient2.0[2]
HCT116Deficient3.7[2]
CP70Deficient5.2[2]
CP70-ch2Deficient4.8[2]
Topotecan PARP-1+/+ MEFsProficient>3-fold[1]
PARP-1-/- MEFsDeficient<1.4-fold[1]
Camptothecin (B557342) K562 (Leukemia)Proficient2-fold[1]

Table 2: Potentiation of chemotherapeutic agents by this compound. The Potentiation Factor (PF50) is the ratio of the GI50 of the chemotherapeutic agent alone to the GI50 in the presence of this compound.

The Base Excision Repair Pathway and the Role of PARP-1

The Base Excision Repair (BER) pathway is a crucial cellular mechanism for repairing DNA damage from endogenous and exogenous sources, such as oxidation, deamination, and alkylation. This pathway is responsible for correcting small, non-helix-distorting base lesions. PARP-1 plays a critical role in the initial stages of BER, particularly in the detection of and response to single-strand breaks (SSBs), which are common intermediates in this process.

Molecular Steps of Base Excision Repair
  • Damage Recognition and Excision: A DNA glycosylase recognizes and removes the damaged base by cleaving the N-glycosidic bond, creating an apurinic/apyrimidinic (AP) site.[3][4]

  • Incision: An AP endonuclease (APE1) cleaves the phosphodiester backbone 5' to the AP site, generating a 3'-hydroxyl and a 5'-deoxyribose phosphate (B84403) (dRP) terminus.[3]

  • PARP-1 Activation and Recruitment: PARP-1 binds to the SSB and, upon activation, synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation acts as a scaffold to recruit other BER proteins, most notably XRCC1 (X-ray repair cross-complementing protein 1).[5]

  • End Processing and Gap Filling: For short-patch BER, DNA polymerase β (Polβ) removes the 5'-dRP flap and fills the single-nucleotide gap. For long-patch BER, which involves the replacement of 2-10 nucleotides, DNA polymerases δ and ε, along with PCNA, are involved.[6]

  • Ligation: DNA ligase III, in a complex with XRCC1, seals the final nick in the DNA backbone, completing the repair process.[5]

This compound's Mechanism of Action in the BER Pathway

This compound, by inhibiting the catalytic activity of PARP-1, prevents the synthesis of PAR chains at the site of SSBs.[1] This has two major consequences:

  • Impaired Recruitment of Repair Proteins: The absence of PARylation prevents the efficient recruitment of the XRCC1 scaffold and its associated proteins (Polβ, DNA ligase III) to the DNA break.[5]

  • PARP-1 Trapping: The inhibited PARP-1 molecule remains bound to the DNA break, creating a physical obstruction that hinders the subsequent steps of the repair process.

This disruption of BER leads to the accumulation of unrepaired SSBs. When encountered by the replication machinery, these SSBs can be converted into more cytotoxic double-strand breaks (DSBs), ultimately leading to cell death.[1]

BER_Pathway cluster_0 DNA Damage and Recognition cluster_1 PARP-1 Mediated Repair cluster_2 Inhibition by this compound Damaged_Base Damaged Base AP_Site AP Site Damaged_Base->AP_Site DNA Glycosylase SSB Single-Strand Break AP_Site->SSB APE1 PARP1_Activation PARP-1 Binding and Activation SSB->PARP1_Activation PARylation PAR Synthesis PARP1_Activation->PARylation Trapped_PARP1 Trapped PARP-1 PARP1_Activation->Trapped_PARP1 XRCC1_Recruitment XRCC1 Recruitment PARylation->XRCC1_Recruitment Repair_Complex BER Complex Assembly (Polβ, Ligase III) XRCC1_Recruitment->Repair_Complex Repaired_DNA Repaired DNA Repair_Complex->Repaired_DNA This compound This compound This compound->PARP1_Activation Inhibition Unrepaired_SSB Unrepaired SSB Trapped_PARP1->Unrepaired_SSB

Figure 1: this compound's disruption of the Base Excision Repair pathway.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of this compound's role in the BER pathway.

Sulforhodamine B (SRB) Assay for Cytotoxicity and Growth Inhibition

This colorimetric assay is used to determine cell density based on the measurement of cellular protein content.

Methodology:

  • Cell Seeding: Seed cells in 96-well microtiter plates at an appropriate density and incubate until they reach the desired confluence.

  • Drug Treatment: Treat cells with various concentrations of this compound, the chemotherapeutic agent, or a combination of both. Include untreated control wells.

  • Cell Fixation: After the incubation period (e.g., 72 hours), gently remove the culture medium and fix the cells by adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.

  • Staining: Remove the TCA solution and wash the plates five times with slow-running tap water. Allow the plates to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510-540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls. The GI50 (concentration causing 50% growth inhibition) can be determined from the dose-response curves.

SRB_Assay_Workflow start Seed cells in 96-well plate treatment Treat with this compound and/or chemotherapeutic agent start->treatment fixation Fix cells with 10% TCA treatment->fixation staining Stain with 0.4% SRB fixation->staining washing Wash with 1% acetic acid staining->washing solubilization Solubilize bound dye with 10 mM Tris base washing->solubilization read Measure absorbance at 510-540 nm solubilization->read analysis Calculate GI50 and potentiation factor read->analysis

Figure 2: Workflow for the Sulforhodamine B (SRB) assay.
Measurement of Topoisomerase I-DNA Cleavable Complexes

This assay quantifies the amount of topoisomerase I covalently bound to DNA, which is stabilized by topoisomerase I poisons like camptothecin.

Methodology (based on the ICE assay):

  • Cell Treatment: Treat cells with the topoisomerase I poison (e.g., camptothecin) in the presence or absence of this compound.

  • Cell Lysis: Lyse the cells in a way that preserves the covalent complexes.

  • Cesium Chloride Gradient Centrifugation: Separate the protein-DNA complexes from free protein using cesium chloride buoyant density gradient centrifugation. The dense DNA and covalently attached proteins will pellet, while free proteins will remain in the supernatant.

  • Quantification: The amount of topoisomerase I in the pellet (covalently bound to DNA) and the supernatant (free) can be quantified by immunoblotting using an antibody specific for topoisomerase I.

DNA Single-Strand Break Repair Assay

This assay measures the rate of repair of SSBs induced by a DNA damaging agent.

Methodology (Alkaline Comet Assay Principle):

  • Induction of DNA Damage: Treat cells with a DNA damaging agent (e.g., camptothecin) for a short period to induce SSBs.

  • Drug Removal and Repair Incubation: Wash the cells to remove the damaging agent and incubate them in fresh medium for various time points (e.g., 0, 10, 30, 60 minutes) to allow for DNA repair. One set of cells is co-incubated with this compound during the repair period.

  • Cell Embedding and Lysis: Embed the cells in low-melting-point agarose (B213101) on a microscope slide and lyse them under alkaline conditions to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. The negatively charged DNA will migrate towards the anode. DNA with more breaks will be less supercoiled and will migrate further, forming a "comet tail."

  • Visualization and Quantification: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail. The rate of repair is determined by the decrease in comet tail length over time. A 62% inhibition of repair by this compound after 10 minutes of camptothecin removal was observed using such a method.[1]

Conclusion

This compound is a potent PARP-1 inhibitor that exerts its primary anticancer effects by disrupting the Base Excision Repair pathway. By preventing the PARP-1-mediated recruitment of essential repair factors and trapping PARP-1 at sites of DNA damage, this compound leads to an accumulation of cytotoxic single-strand breaks. This mechanism not only confers direct cytotoxicity in certain contexts but also significantly potentiates the efficacy of DNA-damaging chemotherapeutics like temozolomide and topoisomerase I poisons. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of PARP inhibitors in oncology.

References

Cellular Targets of AG14361: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG14361 is a potent, small-molecule inhibitor primarily targeting Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the cellular response to DNA damage. Its mechanism of action revolves around the inhibition of DNA repair pathways, leading to synthetic lethality in cancer cells with specific genetic vulnerabilities, such as deficiencies in the homologous recombination (HR) pathway. This document provides a comprehensive overview of the cellular targets of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated molecular pathways and workflows. The primary therapeutic action of this compound is not through direct cytotoxicity at low concentrations but through its ability to sensitize cancer cells to DNA-damaging agents and radiation, making it a significant agent in combination therapies.

Primary Cellular Target: PARP-1

The principal cellular target of this compound is Poly(ADP-ribose) polymerase 1 (PARP-1) . PARP-1 is a nuclear enzyme that plays a critical role in DNA repair, particularly in the base excision repair (BER) pathway that resolves DNA single-strand breaks (SSBs).[1][2][3] this compound binds to the catalytic domain of PARP-1, preventing the synthesis of poly(ADP-ribose) (PAR) chains, which are necessary to recruit other DNA repair factors to the site of damage.

Quantitative Data: Inhibition and Potency

The potency of this compound against PARP-1 and its effect on various cancer cell lines have been quantified through numerous studies. The data below summarizes its inhibition constants (Ki), 50% inhibitory concentrations (IC50), and 50% growth inhibitory concentrations (GI50).

Table 1: this compound Inhibition Constants for PARP-1

Parameter Value Enzyme Source Notes Citation
Ki < 5 nM Not Specified Potent inhibitor, at least 1000-fold more potent than benzamides. [1][4][5][6][7]

| Ki | 6.3 nM | Human PARP-1 | - |[8] |

Table 2: this compound IC50 Values for PARP-1 Activity

Cell Line Condition IC50 Notes Citation
SW620 Permeabilized Cells 29 nM Measures direct inhibition of PARP-1 activity within the cell. [5][8][9]

| SW620 | Intact Cells | 14 nM | Measures PARP-1 inhibition in a live-cell context. |[5][8][9] |

Table 3: this compound GI50 Values in Cancer Cell Lines (Single Agent)

Cell Line Cancer Type GI50 Notes Citation
A549 Lung 14 µM Shows PARP-1 independent growth inhibition at higher concentrations. [5][9]
LoVo Colorectal 11.2 µM Shows PARP-1 independent growth inhibition at higher concentrations. [5][9]
SW620 Colorectal 20 µM Shows PARP-1 independent growth inhibition at higher concentrations. [5][9]
92 J-wt-BRCA1 Breast 17 µM - [5][9]
92 J-sh-BRCA1 Breast 25 µM - [5][9]
PARP-1+/+ MEFs Mouse Embryonic Fibroblast 66 µM Demonstrates low cytotoxicity of this compound alone. [8]

| PARP-1-/- MEFs | Mouse Embryonic Fibroblast | 65 µM | Confirms PARP-1 independent growth inhibition at high concentrations. |[8] |

Table 4: this compound-Mediated Chemosensitization

Cell Line Sensitizing Agent Effect Measurement Citation
PARP-1+/+ MEFs Topotecan > 3-fold sensitization GI50 Reduction [1][6]
K562 Camptothecin 2-fold sensitization Cytotoxicity Increase [1][6]
LoVo Temozolomide 5.5-fold potentiation GI50 Reduction [10]
LoVo Topotecan 1.6-fold potentiation GI50 Reduction [10]

| MMR-deficient cells | Temozolomide | 3.7–5.2-fold potentiation | Growth Inhibition |[4] |

Mechanism of Action and Cellular Consequences

Inhibition of DNA Repair and Synthetic Lethality

This compound's therapeutic potential stems from its ability to inhibit PARP-1's role in DNA repair. When SSBs are not repaired by the BER pathway due to PARP-1 inhibition, they can stall and collapse DNA replication forks during S-phase, leading to the formation of more cytotoxic DNA double-strand breaks (DSBs).[2][3]

In normal, healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, many cancer cells, particularly those with mutations in BRCA1 or BRCA2 genes, have a deficient HR pathway.[2] In these HR-deficient cells, the accumulation of DSBs caused by PARP inhibition cannot be repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This concept, where the inhibition of one pathway (PARP) is lethal only in the context of a pre-existing defect in another pathway (HR), is known as synthetic lethality .[3]

Caption: this compound inhibits PARP-1 at SSBs, blocking BER and leading to DSB formation.

Caption: PARP inhibition is lethal to cancer cells with deficient HR DNA repair.

Sensitization to Chemotherapy and Radiation

By preventing the repair of DNA damage, this compound significantly enhances the efficacy of DNA-damaging agents.

  • Topoisomerase I Poisons (e.g., Topotecan, Camptothecin): These drugs stabilize the topoisomerase-DNA complex, creating SSBs. This compound prevents the repair of these breaks, increasing the cytotoxic effect. The sensitization is not due to increased topoisomerase I activity but rather a 62% inhibition of DNA repair within 10 minutes after drug removal.[1][6]

  • Alkylating Agents (e.g., Temozolomide): These agents cause DNA lesions that are repaired by the BER pathway. PARP inhibition by this compound blocks this repair, potentiating the drug's effect, especially in mismatch repair (MMR)-deficient cells.[8]

  • Ionizing Radiation: Radiation induces a variety of DNA lesions, including SSBs. This compound inhibits the repair of this damage, leading to radiosensitization.[4][10]

Modulation of NF-κB Signaling

Beyond DNA repair, PARP-1 is also known to function as a co-activator for several transcription factors, including NF-κB. Studies have shown that this compound can suppress TNF-α-stimulated NF-κB activity.[7] By inhibiting PARP-1, this compound can reduce the expression of pro-proliferative and anti-apoptotic genes that are dependent on NF-κB, potentially counteracting chemoresistance.[5][7]

NFkB_Pathway_Inhibition This compound and NF-κB Signaling TNFa TNF-α TNFR TNF Receptor TNFa->TNFR Signal Signaling Cascade TNFR->Signal NFkB NF-κB Activation Signal->NFkB Transcription Gene Transcription (Survival, Proliferation) NFkB->Transcription PARP1 PARP-1 (Co-activator) PARP1->Transcription promotes This compound This compound This compound->PARP1

Caption: this compound inhibits PARP-1, a co-activator for NF-κB gene transcription.

Key Experimental Protocols

Sulforhodamine B (SRB) Growth Inhibition Assay

This assay is used to measure drug-induced cytotoxicity and growth inhibition based on the measurement of cellular protein content.

  • Objective: To determine the GI50 of this compound alone or in combination with a cytotoxic agent.

  • Methodology:

    • Cell Plating: Seed cells (e.g., LoVo, PARP-1+/+ MEFs) in 96-well plates at a predetermined optimal density and allow them to attach overnight.

    • Drug Treatment: Add a range of concentrations of this compound, the cytotoxic agent (e.g., topotecan), or a combination of both. Include vehicle-only (e.g., 1% DMSO) controls. A "time zero" plate is fixed immediately to represent the starting cell population.

    • Incubation: Incubate the plates for the desired exposure time (e.g., 5 days for continuous exposure).[1]

    • Cell Fixation: Gently aspirate the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

    • Staining: Wash the plates five times with water and air dry. Stain the fixed cells with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.

    • Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound SRB dye with 10 mM Tris base (pH 10.5).

    • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell growth and plot it against drug concentration. The GI50 is determined as the concentration at which growth is inhibited by 50% relative to the control. The potentiation factor (PF50) is calculated as the ratio of the GI50 for the cytotoxic agent alone to the GI50 in combination with this compound.[1]

Caption: Workflow for determining chemosensitization using the SRB assay.

PARP-1 Activity Assay in Intact Cells

This assay measures the ability of an inhibitor to block PARP-1 activity in live cells.

  • Objective: To determine the IC50 of this compound for PARP-1 inhibition in intact cells.

  • Methodology:

    • Cell Culture: Grow cells (e.g., SW620) to confluence.

    • Inhibitor Pre-incubation: Treat cells with various concentrations of this compound for 1 hour.

    • DNA Damage Induction: Induce DNA damage to activate PARP-1, for example, using a DNA alkylating agent like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG).

    • Cell Permeabilization and Lysis: Permeabilize the cells using a hypotonic buffer containing a non-ionic detergent.

    • PARP Activity Measurement: Measure the incorporation of radiolabeled NAD+ into acid-precipitable material (PAR polymer). This is typically done via scintillation counting.

    • Analysis: Plot the percentage of PARP-1 inhibition against the concentration of this compound. The IC50 is the concentration that causes 50% inhibition of PARP-1 activity.

Conclusion

This compound is a highly potent and specific inhibitor of PARP-1. Its primary cellular effect is the disruption of DNA single-strand break repair. This mechanism does not lead to significant single-agent cytotoxicity at therapeutic concentrations but results in powerful sensitization of cancer cells to a broad range of DNA-damaging chemotherapies and radiation. The efficacy of this compound is most pronounced in tumors with underlying DNA repair defects, such as BRCA1/2 mutations, establishing a paradigm of synthetic lethality. Furthermore, its ability to modulate other PARP-1-dependent pathways, such as NF-κB signaling, may contribute to its overall anti-cancer effects. The quantitative data and experimental frameworks presented here underscore the targeted nature of this compound and provide a basis for its continued investigation and development in oncology.

References

Early Anticancer Research on AG14361: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the foundational research on the anticancer properties of AG14361, a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of early quantitative data, experimental methodologies, and the core signaling pathways involved in this compound's mechanism of action.

Core Mechanism of Action

This compound is a highly potent, tricyclic benzimidazole-based inhibitor of PARP-1, an enzyme crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] By inhibiting PARP-1, this compound prevents the recruitment of DNA repair proteins to the site of damage.[3] This leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA synthesis, resulting in the formation of cytotoxic double-strand breaks (DSBs).[3] In cancer cells with deficiencies in homologous recombination (HR), a key pathway for repairing DSBs, this accumulation of DSBs is particularly lethal, a concept known as synthetic lethality.[4][5] Furthermore, early studies demonstrated that this compound's inhibition of PARP-1 sensitizes cancer cells to DNA-damaging agents, such as chemotherapy and radiation, by preventing the repair of induced DNA lesions.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from early preclinical studies on this compound.

Table 1: In Vitro Potency and Cellular Activity of this compound

ParameterValueCell Line/SystemReference
PARP-1 Inhibition Constant (Ki) <5 nMPurified human PARP-1[1]
IC50 (Permeabilized Cells) 29 nMSW620[1]
IC50 (Intact Cells) 14 nMSW620[1]
PARP-1 Activity Inhibition (in vivo) >75% for at least 4 hoursSW620 xenografts[6][7]
PARP-1 Activity Inhibition (at 5 mg/kg, 30 min) 75% (95% CI = 67% to 83%)Mouse xenografts[1]
PARP-1 Activity Inhibition (at 15 mg/kg, 30 min) 90% (95% CI = 89% to 91%)Mouse xenografts[1]

Table 2: Chemosensitization and Radiosensitization Effects of this compound

Combination AgentCell LineEffectFold Increase/InhibitionReference
Temozolomide LoVoIncreased antiproliferative activity5.5-fold (95% CI = 4.9 to 5.9)[6][7]
Topotecan LoVoIncreased antiproliferative activity1.6-fold (95% CI = 1.3 to 1.9)[6][7]
γ-radiation LoVoInhibited recovery from potentially lethal damage73% (95% CI = 48% to 98%)[6][7]
Camptothecin (B557342) K562Sensitization to cytotoxicity2-fold[8][9]
Topotecan PARP-1+/+ MEFsSensitization to growth inhibition>3-fold[8][10]
Topotecan PARP-1-/- MEFsSensitization to growth inhibition<1.4-fold[8][10]

Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models

Xenograft ModelCombination TreatmentOutcomeReference
LoVo Irinotecan, X-irradiation, or TemozolomideTwo- to threefold increase in tumor growth delay[6][7]
SW620 TemozolomideComplete tumor regression[6][7]
BRCA1-/- Mammary Tumors This compound alonePartial inhibition of tumor growth[5]

Experimental Protocols

Cell Lines and Culture
  • Human Cancer Cell Lines: A549 (non-small cell lung), LoVo (colorectal adenocarcinoma), and SW620 (colorectal adenocarcinoma) were utilized.[6] K562 (human leukemia) cells were also used in some studies.[8]

  • Mouse Embryonic Fibroblasts (MEFs): PARP-1-/- and PARP-1+/+ MEFs were used to investigate the specificity of this compound's effects.[8][9]

  • BRCA-deficient Cells: BRCA1-/- embryonic stem (ES) cells and mammary tumor cells were used to study the synthetic lethal interaction.[5]

  • Culture Conditions: Cells were typically maintained in appropriate media supplemented with fetal bovine serum and antibiotics, and grown in a humidified incubator at 37°C with 5% CO2.

In Vitro Assays
  • Proliferation and Survival Assays: Cell growth and survival were assessed using assays such as the sulforhodamine B (SRB) assay or by cell counting.[10] For chemosensitization studies, cells were exposed to the chemotherapeutic agent with or without this compound for a specified period, followed by a drug-free growth period before assessing cell viability.[10]

  • PARP-1 Activity Assay: The activity of PARP-1 was measured in permeabilized or intact cells.[1] In tumor homogenates from xenograft models, PARP-1 activity was also determined to assess the in vivo efficacy of this compound.[6][7]

  • DNA Strand Break Repair Assay: The effect of this compound on the repair of DNA strand breaks induced by agents like camptothecin was investigated. This involved measuring the persistence of DNA breaks over time after the removal of the damaging agent.[8][9]

  • Clonogenic Assay: The long-term survival of cells after treatment was evaluated using clonogenic assays, where the ability of single cells to form colonies is measured.[5]

In Vivo Xenograft Studies
  • Animal Models: Nude mice were typically used for establishing tumor xenografts.[6]

  • Tumor Implantation: Human cancer cells (e.g., LoVo, SW620) were injected subcutaneously into the flanks of the mice.[6]

  • Treatment Regimen: Once tumors reached a palpable size, mice were treated with this compound (administered intraperitoneally), a chemotherapeutic agent, radiation, or a combination thereof.[6][7]

  • Efficacy Evaluation: Tumor volume was measured regularly using calipers to determine the effect of the treatments on tumor growth.[6] The delay in tumor growth or tumor regression were key endpoints.[6][7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

AG14361_Mechanism_of_Action cluster_0 DNA Damage Induction cluster_1 DNA Repair Pathway cluster_2 Cell Fate Chemotherapy Chemotherapy DNA_SSB DNA Single-Strand Break (SSB) Chemotherapy->DNA_SSB Radiation Radiation Radiation->DNA_SSB PARP1 PARP-1 DNA_SSB->PARP1 activates BER Base Excision Repair (BER) PARP1->BER recruits repair proteins Replication_Fork_Collapse Replication Fork Collapse PARP1->Replication_Fork_Collapse inhibition leads to DNA_Repair DNA Repair BER->DNA_Repair DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB Cell_Death Cell Death DNA_DSB->Cell_Death in HR-deficient cells This compound This compound This compound->PARP1 inhibits

Caption: Mechanism of action of this compound in sensitizing cancer cells to DNA damaging agents.

Experimental_Workflow_this compound cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cell_Culture Cancer Cell Lines (e.g., LoVo, SW620) Treatment This compound +/- Chemotherapy/Radiation Cell_Culture->Treatment Assays Proliferation Assay (SRB) PARP Activity Assay DNA Repair Assay Treatment->Assays Data_Analysis_IV Determine IC50, Potentiation Factor Assays->Data_Analysis_IV Xenograft Establish Xenografts in Nude Mice Data_Analysis_IV->Xenograft Promising results lead to Treatment_IV Administer this compound +/- Chemotherapy Xenograft->Treatment_IV Monitoring Measure Tumor Volume Treatment_IV->Monitoring Data_Analysis_IVV Analyze Tumor Growth Delay/ Regression Monitoring->Data_Analysis_IVV End Conclude Efficacy Data_Analysis_IVV->End Start Start Research Start->Cell_Culture

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Conclusion

The early research on this compound firmly established its potential as a potent and specific PARP-1 inhibitor. The in vitro and in vivo studies demonstrated its ability to significantly enhance the efficacy of chemotherapy and radiation therapy in various cancer models.[6][7] This foundational work, highlighting the mechanism of synthetic lethality and chemosensitization, paved the way for the clinical development of PARP inhibitors as a new class of targeted anticancer agents.[11][12] The data and methodologies outlined in this guide provide a comprehensive resource for understanding the initial characterization of this compound's anticancer properties.

References

The Synergistic Effect of AG14361 on Topoisomerase I Poisons: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the Poly(ADP-ribose) Polymerase (PARP) inhibitor, AG14361, and its synergistic effects with topoisomerase I (Topo I) poisons. This compound potentiates the cytotoxicity of Topo I inhibitors, not by directly enhancing the activity of topoisomerase I, but by inhibiting the PARP-1-dependent base excision repair (BER) pathway. This inhibition leads to the persistence of DNA single-strand breaks (SSBs) induced by Topo I poisons, which are subsequently converted into lethal double-strand breaks (DSBs) during DNA replication, ultimately leading to apoptosis. This guide summarizes key quantitative data, provides detailed experimental protocols for assays relevant to this mechanism, and visually represents the core concepts through signaling pathways and experimental workflows.

Introduction

Topoisomerase I is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Topoisomerase I poisons, such as camptothecin (B557342) and its analogs (e.g., topotecan), stabilize the covalent complex between Topo I and DNA, preventing the re-ligation of the DNA strand.[1] This leads to an accumulation of SSBs.[1]

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the repair of SSBs through the base excision repair (BER) pathway.[2][3] Upon detection of a SSB, PARP-1 is activated and recruits other DNA repair proteins to the site of damage.[3]

This compound is a potent inhibitor of PARP-1, with a Ki of less than 5 nM.[1][4] By inhibiting PARP-1, this compound prevents the efficient repair of SSBs. When used in combination with a Topo I poison, this compound enhances the persistence of the Topo I-induced SSBs, leading to increased cytotoxicity in cancer cells.[5][6] This synergistic relationship provides a promising avenue for cancer therapy.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound and its potentiation of topoisomerase I poisons.

Table 1: Inhibitory Activity of this compound

ParameterValueCell Line/SystemReference
PARP-1 Ki< 5 nMCell-free assay[1][4]
PARP-1 Ki6.3 nMHuman enzyme[7]
PARP-1 IC50 (permeabilized cells)29 nMSW620[1][7]
PARP-1 IC50 (intact cells)14 nMSW620[1][7]
GI50 (this compound alone)11.2 µMLoVo[1]
GI50 (this compound alone)14 µMA549[1]
GI50 (this compound alone)20 µMSW620[1]

Table 2: Potentiation of Topoisomerase I Poison Cytotoxicity by this compound

Cell LineTopoisomerase I PoisonThis compound ConcentrationFold Sensitization (GI50)Reference
PARP-1+/+ MEFsTopotecan0.4 µM> 3-fold[5][6]
PARP-1-/- MEFsTopotecan0.4 µM< 1.4-fold[5][6]
K562Camptothecin0.4 µM~ 2-fold[5]

Table 3: Effect of this compound on Camptothecin-Induced DNA Single-Strand Breaks in K562 Cells

TreatmentDNA Strand Break Increase (relative to Camptothecin alone)Reference
Camptothecin + this compound (16-hour co-exposure)1.2- to 2.4-fold[5]

Table 4: Inhibition of DNA Repair by this compound in K562 Cells

Time After Camptothecin RemovalInhibition of DNA RepairReference
10 minutes62%[5][6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Sulforhodamine B (SRB) Assay for Cell Viability and Growth Inhibition

This assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader (540 nm)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Add 100 µL of medium containing the desired concentrations of this compound and/or topoisomerase I poison. Include appropriate vehicle controls. Incubate for the desired exposure time (e.g., 16 hours or 5 days).

  • Cell Fixation: After the incubation period, gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA. Allow the plates to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plates on a shaker for 5-10 minutes.

  • Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (wells with medium only) from all readings. Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells. Determine the GI50 (the concentration of drug that inhibits cell growth by 50%) using appropriate software.

Topoisomerase I Cleavable Complex Assay

This assay measures the formation of covalent complexes between topoisomerase I and DNA, which are stabilized by Topo I poisons.

Materials:

  • Cells in culture

  • Lysis buffer (e.g., 1% Sarkosyl in TE buffer)

  • CsCl solution

  • Proteinase K

  • DNA intercalating dye (e.g., ethidium (B1194527) bromide)

  • Ultracentrifuge

  • Slot blot apparatus or similar

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of this compound and/or topoisomerase I poison for the specified time.

  • Cell Lysis: Lyse the cells directly on the culture dish with a lysis buffer containing a strong anionic detergent (e.g., 1% Sarkosyl) to trap the cleavable complexes.

  • DNA Shearing: Shear the genomic DNA by passing the lysate through a 25-gauge needle.

  • Cesium Chloride Gradient Centrifugation: Layer the lysate onto a CsCl step gradient and centrifuge at high speed to separate protein-bound DNA from free protein.

  • Fraction Collection: Collect fractions from the bottom of the tube.

  • Detection of DNA-Protein Complexes: Apply the fractions to a membrane using a slot blot apparatus. Detect the amount of DNA in each fraction using a labeled DNA probe or an intercalating dye. The amount of DNA in the protein-containing fractions is proportional to the number of cleavable complexes.

DNA Single-Strand Break (SSB) Repair Assay (Alkaline Elution)

This assay measures the rate of repair of SSBs by quantifying the rate at which DNA elutes through a filter under denaturing (alkaline) conditions.

Materials:

  • Cells labeled with a radioactive DNA precursor (e.g., [14C]thymidine)

  • Polycarbonate filters (2 µm pore size)

  • Lysis solution (e.g., 2% SDS, 0.1 M glycine, 0.025 M Na2EDTA, pH 10)

  • Eluting solution (e.g., tetrapropylammonium (B79313) hydroxide, 0.1% SDS, 0.02 M EDTA, pH 12.1)

  • Scintillation counter

Protocol:

  • Cell Labeling and Treatment: Pre-label cells with a radioactive DNA precursor. Treat the cells with the topoisomerase I poison with or without this compound for a specified duration.

  • Induction of Repair: To measure repair, remove the drug-containing medium and incubate the cells in fresh medium for various time points.

  • Cell Lysis on Filter: Load the cells onto a polycarbonate filter and lyse them with the lysis solution.

  • Alkaline Elution: Elute the DNA from the filter with the alkaline eluting solution at a constant flow rate. Collect fractions over time.

  • Quantification: Determine the amount of radioactivity in each fraction and on the filter using a scintillation counter. The rate of elution is proportional to the number of SSBs. A faster elution rate indicates more SSBs.

  • Data Analysis: Calculate the percentage of DNA eluted over time. A decrease in the elution rate over the repair incubation time indicates the repair of SSBs.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Signaling_Pathway cluster_0 Cell Nucleus TopoI_Poison Topoisomerase I Poison (e.g., Camptothecin) TopoI_DNA_Complex Stabilized Topo I-DNA Cleavage Complex TopoI_Poison->TopoI_DNA_Complex Stabilizes SSB Single-Strand Break (SSB) TopoI_DNA_Complex->SSB Generates PARP1 PARP-1 SSB->PARP1 Activates Persistent_SSB Persistent SSB SSB->Persistent_SSB Accumulation due to PARP-1 inhibition BER Base Excision Repair (BER) PARP1->BER Initiates PARP1->BER This compound This compound This compound->PARP1 Inhibits BER->SSB Repairs Replication_Fork Replication Fork Persistent_SSB->Replication_Fork Collision with DSB Double-Strand Break (DSB) Replication_Fork->DSB Leads to Apoptosis Apoptosis DSB->Apoptosis Induces

Caption: Signaling pathway of this compound's effect on topoisomerase I poisons.

SRB_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_drugs Add this compound and/or Topo I poison incubate_24h->add_drugs incubate_drug Incubate for exposure period add_drugs->incubate_drug fix_cells Fix cells with cold 10% TCA incubate_drug->fix_cells wash_tca Wash with water and air dry fix_cells->wash_tca stain_srb Stain with 0.4% SRB wash_tca->stain_srb wash_srb Wash with 1% acetic acid and air dry stain_srb->wash_srb solubilize Solubilize bound dye with 10 mM Tris base wash_srb->solubilize read_absorbance Read absorbance at 540 nm solubilize->read_absorbance analyze_data Analyze data and calculate GI50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the Sulforhodamine B (SRB) assay.

Potentiation_Mechanism cluster_0 Standard Response to Topo I Poison cluster_1 Potentiation by this compound TopoI_Poison_A Topo I Poison SSB_A SSB Formation TopoI_Poison_A->SSB_A PARP1_Activation_A PARP-1 Activation SSB_A->PARP1_Activation_A BER_A BER Pathway PARP1_Activation_A->BER_A Repair_A SSB Repair BER_A->Repair_A Cell_Survival_A Cell Survival Repair_A->Cell_Survival_A TopoI_Poison_B Topo I Poison SSB_B SSB Formation TopoI_Poison_B->SSB_B PARP1_Inhibition_B PARP-1 Inhibition SSB_B->PARP1_Inhibition_B AG14361_B This compound AG14361_B->PARP1_Inhibition_B BER_Blocked_B BER Pathway Blocked PARP1_Inhibition_B->BER_Blocked_B Persistent_SSB_B Persistent SSBs BER_Blocked_B->Persistent_SSB_B DSB_Formation_B DSB Formation at Replication Fork Persistent_SSB_B->DSB_Formation_B Apoptosis_B Apoptosis DSB_Formation_B->Apoptosis_B

Caption: Logical relationship of this compound's potentiation mechanism.

Conclusion

The potent PARP-1 inhibitor this compound effectively sensitizes cancer cells to the cytotoxic effects of topoisomerase I poisons. The mechanism of this synergy is well-defined and relies on the inhibition of PARP-1 mediated base excision repair, leading to an accumulation of cytotoxic DNA lesions. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this area. The continued exploration of combination therapies involving PARP inhibitors and topoisomerase I poisons holds significant promise for the development of more effective cancer treatments.

References

AG14361: A Technical Whitepaper on its Inhibitory Profile and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the poly(ADP-ribose) polymerase (PARP) inhibitor, AG14361. It details its inhibitory constants, the experimental methodologies used for their determination, and the core signaling pathways through which it exerts its effects.

Quantitative Inhibitory Data

This compound is a potent inhibitor of PARP-1, demonstrating low nanomolar efficacy in enzymatic and cellular assays. The following tables summarize the key quantitative data for this compound.

ParameterValueEnzyme/Cell TypeReference
Ki <5 nMRecombinant Human PARP-1--INVALID-LINK--, --INVALID-LINK--
Ki 6.3 nMHuman PARP-1--INVALID-LINK--
ParameterValue (nM)Cell LineConditionReference
IC50 29SW620Permeabilized--INVALID-LINK--, --INVALID-LINK--
IC50 14SW620Intact--INVALID-LINK--, --INVALID-LINK--
GI50 14,000A549---INVALID-LINK--
GI50 11,200LoVo---INVALID-LINK--
GI50 20,000SW620---INVALID-LINK--

Experimental Protocols

The determination of the inhibitory constants of this compound involves both enzymatic and cell-based assays. Below are detailed methodologies representative of those used to characterize PARP inhibitors.

PARP-1 Enzyme Inhibition Assay (Ki Determination)

This protocol outlines a standard method for determining the Ki value of a PARP-1 inhibitor in a cell-free system.

Objective: To measure the direct inhibitory effect of this compound on the enzymatic activity of purified PARP-1.

Principle: This assay quantifies the incorporation of a labeled NAD+ substrate onto histone proteins by PARP-1. The reduction in signal in the presence of the inhibitor is used to calculate its potency. A common method is a colorimetric ELISA-based assay.

Materials:

  • Recombinant Human PARP-1

  • Activated DNA (e.g., calf thymus DNA)

  • Histone-coated microplate

  • Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), biotinylated

  • This compound (or other test inhibitor)

  • Assay Buffer (e.g., Tris-HCl with MgCl2 and DTT)

  • Wash Buffer (e.g., PBS with Tween-20)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB Substrate

  • Stop Solution (e.g., 1M H2SO4)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare working solutions of PARP-1 enzyme, activated DNA, and biotinylated NAD+.

  • Assay Reaction: a. To the wells of the histone-coated microplate, add the assay buffer. b. Add the serially diluted this compound to the respective wells. c. Add the PARP-1 enzyme and activated DNA mixture to all wells except the blank. d. Initiate the reaction by adding biotinylated NAD+ to all wells. e. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: a. Wash the plate multiple times with wash buffer to remove unbound reagents. b. Add Streptavidin-HRP conjugate to each well and incubate. c. Wash the plate again to remove unbound conjugate. d. Add TMB substrate and incubate until a color change is observed. e. Stop the reaction by adding the stop solution.

  • Data Analysis: a. Measure the absorbance at 450 nm using a microplate reader. b. Plot the absorbance against the log of the inhibitor concentration. c. Determine the IC50 value from the resulting dose-response curve using non-linear regression. d. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the Km of the enzyme for its substrate (NAD+).

G cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Serial Dilution of this compound add_inhibitor Add this compound to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare PARP-1/DNA Mix add_enzyme Add PARP-1/DNA Mix prep_enzyme->add_enzyme prep_substrate Prepare Biotinylated NAD+ add_substrate Add Biotinylated NAD+ prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate incubate_reaction Incubate add_substrate->incubate_reaction wash1 Wash Plate incubate_reaction->wash1 add_strep_hrp Add Streptavidin-HRP wash1->add_strep_hrp incubate_hrp Incubate add_strep_hrp->incubate_hrp wash2 Wash Plate incubate_hrp->wash2 add_tmb Add TMB Substrate wash2->add_tmb incubate_tmb Incubate add_tmb->incubate_tmb add_stop Add Stop Solution incubate_tmb->add_stop read_plate Read Absorbance @ 450nm add_stop->read_plate plot_data Plot Dose-Response Curve read_plate->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Workflow for PARP-1 Enzyme Inhibition Assay.
Cellular PARP Inhibition Assay (IC50 Determination)

This protocol describes a method to measure the inhibition of PARP activity by this compound within intact or permeabilized cells.

Objective: To determine the concentration of this compound required to inhibit 50% of PARP activity in a cellular context.

Principle: Cells are treated with a DNA damaging agent to induce PARP activity. The level of poly(ADP-ribosyl)ation (PAR) is then quantified in the presence of varying concentrations of the inhibitor.

Materials:

  • Human cancer cell line (e.g., SW620)

  • Cell culture medium and supplements

  • This compound

  • DNA damaging agent (e.g., H2O2 or MNNG)

  • Permeabilization buffer (if using permeabilized cells)

  • Lysis buffer

  • Primary antibody against PAR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

  • Alternatively, an ELISA-based kit for cellular PARP activity.

Procedure:

  • Cell Culture and Treatment: a. Seed cells in appropriate culture plates and allow them to adhere. b. Treat the cells with serial dilutions of this compound for a specified pre-incubation time. c. Induce DNA damage by adding a DNA damaging agent for a short period.

  • Cell Lysis: a. Wash the cells with cold PBS. b. Lyse the cells using an appropriate lysis buffer to extract cellular proteins. c. Determine the protein concentration of each lysate.

  • PAR Detection (Western Blot): a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane and then incubate with a primary antibody specific for PAR. d. Wash the membrane and incubate with an HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescent substrate and an imaging system. f. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

  • Data Analysis: a. Quantify the band intensities for PAR and the loading control. b. Normalize the PAR signal to the loading control. c. Plot the normalized PAR signal against the log of the this compound concentration. d. Determine the IC50 value from the resulting dose-response curve.

G cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis & Protein Quantification cluster_detection PAR Detection (Western Blot) cluster_analysis Data Analysis seed_cells Seed Cells treat_inhibitor Treat with this compound seed_cells->treat_inhibitor induce_damage Induce DNA Damage treat_inhibitor->induce_damage wash_cells Wash Cells induce_damage->wash_cells lyse_cells Lyse Cells wash_cells->lyse_cells quantify_protein Quantify Protein lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Anti-PAR Ab block->primary_ab secondary_ab Incubate with Secondary Ab primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect quantify_bands Quantify Band Intensities detect->quantify_bands normalize Normalize to Loading Control quantify_bands->normalize plot_data Plot Dose-Response Curve normalize->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50

Workflow for Cellular PARP Inhibition Assay.

Signaling Pathways

This compound's primary mechanism of action is the inhibition of PARP-1, a key enzyme in the DNA damage response (DDR).

PARP-1 in Base Excision Repair (BER)

PARP-1 is a critical first responder to DNA single-strand breaks (SSBs). Upon detection of an SSB, PARP-1 binds to the damaged site and, using NAD+ as a substrate, synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA Ligase III, and DNA Polymerase β, to the site of damage, facilitating the repair of the SSB through the Base Excision Repair (BER) pathway.

G SSB Single-Strand Break (SSB) PARP1 PARP-1 SSB->PARP1 Binds to PAR Poly(ADP-ribose) (PAR) PARP1->PAR Synthesizes Repair SSB Repair PARP1->Repair NAD NAD+ NAD->PARP1 Substrate Repair_Complex BER Repair Proteins (XRCC1, LigIII, Polβ) PAR->Repair_Complex Recruits Repair_Complex->Repair

Role of PARP-1 in Base Excision Repair.
Mechanism of Action of this compound and Synthetic Lethality

This compound acts as a competitive inhibitor of PARP-1, binding to the nicotinamide binding pocket of the enzyme's catalytic domain, thereby preventing the synthesis of PAR. This inhibition has two major consequences:

  • Inhibition of BER: The recruitment of the BER machinery to SSBs is prevented, leading to the accumulation of unrepaired SSBs.

  • PARP Trapping: this compound not only inhibits the catalytic activity of PARP-1 but also traps it on the DNA at the site of the break. This trapped PARP-1-DNA complex is a physical impediment to DNA replication.

When a replication fork encounters an unrepaired SSB or a trapped PARP-1 complex, the fork collapses, leading to the formation of a more cytotoxic double-strand break (DSB).

In cells with a functional Homologous Recombination (HR) repair pathway, these DSBs can be efficiently repaired. However, in cancer cells with defects in the HR pathway (e.g., due to mutations in BRCA1 or BRCA2), these DSBs cannot be repaired effectively. The accumulation of unrepaired DSBs leads to genomic instability and ultimately cell death. This concept, where the inhibition of one pathway (BER by this compound) is lethal only in the context of a defect in a parallel pathway (HR), is known as synthetic lethality .

G cluster_pathway DNA Repair Pathways cluster_hr_deficient HR-Deficient Cancer Cell SSB Single-Strand Break (SSB) PARP1 PARP-1 SSB->PARP1 Activates BER Base Excision Repair (BER) PARP1->BER Initiates DSB Double-Strand Break (DSB) PARP1->DSB Unrepaired SSBs lead to Cell_Survival Cell Survival BER->Cell_Survival Leads to HR Homologous Recombination (HR) DSB->HR Repaired by NHEJ Non-Homologous End Joining (NHEJ) DSB->NHEJ Repaired by (Error-prone) HR_deficient Defective HR Pathway HR->Cell_Survival Cell_Death Cell Death (Synthetic Lethality) This compound This compound This compound->PARP1 Inhibits & Traps HR_deficient->Cell_Death Leads to

Mechanism of this compound and Synthetic Lethality.

Methodological & Application

Application Notes and Protocols for AG14361 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG14361 is a highly potent and specific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the base excision repair (BER) pathway that resolves single-strand DNA breaks (SSBs).[1][2][3] By inhibiting PARP-1, this compound prevents the efficient repair of SSBs, which can subsequently lead to the formation of cytotoxic double-strand breaks (DSBs) during DNA replication.[2] This mechanism is particularly effective in cancer cells with deficiencies in homologous recombination (HR), a major pathway for repairing DSBs, such as those with BRCA1 or BRCA2 mutations.[2][3] This concept is known as synthetic lethality, where the inhibition of two DNA repair pathways simultaneously is lethal to the cell, while inhibition of either one alone is not.[3]

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, DNA damage response, and its potential as a chemosensitizing and radiosensitizing agent.

Mechanism of Action: PARP-1 Inhibition and Synthetic Lethality

This compound competitively binds to the NAD+ binding site of PARP-1, inhibiting its catalytic activity. In the presence of DNA damage, PARP-1 is activated and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process recruits other DNA repair proteins to the site of damage. Inhibition of PARP-1 by this compound prevents this recruitment and stalls the repair of SSBs. When the replication fork encounters an unrepaired SSB, it can collapse, leading to the formation of a DSB. In cells with functional HR, these DSBs can be efficiently repaired. However, in HR-deficient cells (e.g., BRCA1/2 mutated), the accumulation of DSBs leads to genomic instability and ultimately, cell death.[3]

cluster_0 Cell with Functional Homologous Recombination cluster_1 Cell with Deficient Homologous Recombination (e.g., BRCA1/2 mutation) DNA_damage DNA Single-Strand Break PARP1 PARP-1 DNA_damage->PARP1 activates Replication DNA Replication DNA_damage->Replication unrepaired SSB leads to BER Base Excision Repair PARP1->BER initiates This compound This compound This compound->PARP1 inhibits BER->DNA_damage repairs DSB Double-Strand Break Replication->DSB unrepaired SSB leads to HR Homologous Recombination DSB->HR repaired by Cell_Survival Cell Survival HR->Cell_Survival DNA_damage_d DNA Single-Strand Break PARP1_d PARP-1 DNA_damage_d->PARP1_d activates Replication_d DNA Replication DNA_damage_d->Replication_d unrepaired SSB leads to BER_d Base Excision Repair PARP1_d->BER_d initiates AG14361_d This compound AG14361_d->PARP1_d inhibits BER_d->DNA_damage_d repairs DSB_d Double-Strand Break Replication_d->DSB_d unrepaired SSB leads to HR_d Deficient Homologous Recombination DSB_d->HR_d cannot be repaired efficiently Cell_Death Cell Death (Synthetic Lethality) HR_d->Cell_Death

Caption: Signaling pathway of this compound-induced synthetic lethality.

Data Presentation

Table 1: In Vitro Growth Inhibition of Cancer Cell Lines by this compound
Cell LineCancer TypeGI50 (µM)
A549Lung Carcinoma14
LoVoColon Adenocarcinoma11.2
SW620Colorectal Adenocarcinoma20

Data summarized from MedchemExpress.[4]

Table 2: Potentiation of Topoisomerase I Inhibitor Cytotoxicity by this compound
Cell LineTopoisomerase I InhibitorThis compound Concentration (µM)Sensitization Factor
PARP-1+/+ MEFsTopotecan0.4>3-fold
K562Camptothecin (B557342)0.42-fold

Data summarized from a study by Calabrese et al.[1][5]

Table 3: Enhancement of Temozolomide (B1682018) and Topotecan Activity by this compound in LoVo Cells
TreatmentPotentiation Factor (PF50)
Temozolomide + 0.4 µM this compound5.5
Topotecan + 0.4 µM this compound1.7

Data summarized from a study by Skalitzky et al.[6]

Experimental Protocols

Protocol 1: Cell Viability and Growth Inhibition Assay

This protocol determines the concentration of this compound that inhibits cell growth by 50% (GI50).

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell lines (e.g., A549, LoVo, SW620)

  • Complete cell culture medium (e.g., RPMI 1640 or DMEM with 10% FBS)

  • 96-well plates

  • Sulforhodamine B (SRB) or MTT assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 5 days.[5][7]

  • Cell Viability Assessment: After the incubation period, assess cell viability using the SRB or MTT assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance using a plate reader. Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Determine the GI50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_drug Prepare serial dilutions of this compound incubate_24h->prepare_drug add_drug Add drug dilutions to cells prepare_drug->add_drug incubate_5d Incubate for 5 days add_drug->incubate_5d srb_mtt Perform SRB or MTT assay incubate_5d->srb_mtt read_plate Read absorbance srb_mtt->read_plate analyze Calculate GI50 read_plate->analyze end End analyze->end

Caption: Workflow for determining the GI50 of this compound.

Protocol 2: Chemosensitization Assay

This protocol evaluates the ability of this compound to enhance the cytotoxicity of a chemotherapeutic agent (e.g., temozolomide or a topoisomerase I inhibitor).

Materials:

  • This compound

  • Chemotherapeutic agent (e.g., temozolomide, topotecan, camptothecin)

  • Selected cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • SRB or MTT assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Drug Treatment: Prepare serial dilutions of the chemotherapeutic agent alone and in combination with a fixed, non-toxic concentration of this compound (e.g., 0.4 µM).[5][8] Add the drug solutions to the cells. Include controls for the chemotherapeutic agent alone, this compound alone, and vehicle.

  • Incubation: Incubate the plates for the desired duration (e.g., 16 hours for topoisomerase I inhibitors or 5 days for temozolomide).[1][5][7]

  • Cell Viability Assessment: Assess cell viability using the SRB or MTT assay.

  • Data Analysis: Calculate the GI50 for the chemotherapeutic agent alone and in combination with this compound. The potentiation factor (PF50) is calculated as the ratio of the GI50 of the chemotherapeutic agent alone to the GI50 of the agent in combination with this compound.[5][6]

Protocol 3: Clonogenic Survival Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

  • This compound

  • Selected cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • Crystal violet staining solution (0.5% w/v in methanol)

Procedure:

  • Cell Treatment: Treat cells in suspension or as a monolayer with various concentrations of this compound, a chemotherapeutic agent, or a combination of both for a specified period (e.g., 16 hours).[5]

  • Cell Seeding: After treatment, wash the cells to remove the drugs. Count the cells and seed a known number (e.g., 200-1000 cells) into 6-well plates containing fresh, drug-free medium.

  • Incubation: Incubate the plates for 10-14 days, or until visible colonies are formed.

  • Colony Staining and Counting: Remove the medium, wash the plates with PBS, and stain the colonies with crystal violet solution for 30 minutes. Wash the plates with water and allow them to air dry. Count the number of colonies (typically containing >50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment by dividing the number of colonies formed by the number of cells seeded, corrected for the plating efficiency of the control group.

Protocol 4: DNA Strand Break Analysis (Alkaline Comet Assay)

This protocol can be used to measure the increase in DNA strand breaks induced by this compound in combination with a DNA-damaging agent.

Materials:

  • This compound

  • DNA-damaging agent (e.g., camptothecin)

  • Selected cancer cell lines

  • Comet assay kit

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with the DNA-damaging agent in the presence or absence of this compound for a defined period (e.g., 16 hours).[1]

  • Comet Assay: Perform the alkaline comet assay according to the manufacturer's protocol. This involves embedding the cells in agarose (B213101) on a microscope slide, lysing the cells, and subjecting the naked DNA to electrophoresis under alkaline conditions.

  • Visualization and Analysis: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the "comets" using a fluorescence microscope. The extent of DNA damage is proportional to the length and intensity of the comet tail. Analyze the images using appropriate software to quantify DNA damage. An increase in tail moment indicates an increase in DNA strand breaks. A 62% inhibition of DNA repair 10 minutes after camptothecin removal has been observed with this compound.[1]

Conclusion

This compound is a valuable research tool for investigating the role of PARP-1 in DNA repair and for exploring synthetic lethality-based cancer therapies. The protocols provided here offer a framework for studying the cellular effects of this compound alone and in combination with other anti-cancer agents. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

References

Application Notes and Protocols for In Vivo Xenograft Models Using AG14361

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the potent poly(ADP-ribose) polymerase (PARP) inhibitor, AG14361, in in vivo xenograft models. The following sections detail the mechanism of action, experimental protocols, and relevant data for planning and executing preclinical studies.

Introduction to this compound

This compound is a highly potent inhibitor of PARP-1, a key enzyme in the base excision repair (BER) pathway, with a Ki (inhibitory constant) of less than 5 nM.[1] By inhibiting PARP-1, this compound disrupts the repair of DNA single-strand breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the accumulation of unrepaired SSBs leads to the formation of lethal double-strand breaks (DSBs), a concept known as synthetic lethality. This makes this compound a promising therapeutic agent for cancers with specific DNA repair defects. Furthermore, this compound has been shown to sensitize cancer cells to DNA-damaging agents like topoisomerase I poisons and ionizing radiation.[1][2]

Mechanism of Action: PARP-1 Inhibition in DNA Repair

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of PARP-1. PARP-1 plays a critical role in detecting and signaling DNA single-strand breaks, which are a common form of DNA damage. Upon binding to a DNA break, PARP-1 synthesizes chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, including XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage, facilitating the repair process.

In the presence of this compound, PARP-1 is inhibited, and the recruitment of the DNA repair machinery is impaired. This leads to an accumulation of SSBs. During DNA replication, these unrepaired SSBs can be converted into more cytotoxic double-strand breaks (DSBs). In normal cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes, such as BRCA1 or BRCA2, these DSBs cannot be properly repaired, leading to genomic instability and ultimately, cell death.

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage & Repair cluster_AG14361_Action This compound Intervention cluster_Cell_Fate Cellular Outcome cluster_HR_Proficient HR Proficient Cells cluster_HR_Deficient HR Deficient Cells (e.g., BRCA1/2 mutant) DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 recruits Replication DNA Replication DSB Double-Strand Break (DSB) DNA_Damage->DSB leads to (during replication) PARylation Poly(ADP-ribosyl)ation (PARylation) PARP1->PARylation catalyzes BER_Complex Base Excision Repair (BER) Complex (XRCC1, LigIII, Polβ) PARylation->BER_Complex recruits SSB_Repair SSB Repair BER_Complex->SSB_Repair facilitates HR_Repair Homologous Recombination (HR) Repair DSB->HR_Repair repaired by HR_Deficiency Defective HR Repair DSB->HR_Deficiency cannot be repaired This compound This compound This compound->PARP1 inhibits Cell_Survival Cell Survival HR_Repair->Cell_Survival Apoptosis Apoptosis/ Cell Death HR_Deficiency->Apoptosis

Caption: this compound inhibits PARP-1, leading to synthetic lethality in HR-deficient cells.

Quantitative Data from In Vivo Xenograft Studies

The following tables summarize the efficacy of this compound in preclinical xenograft models. Data has been compiled from published studies to provide a clear comparison of its anti-tumor activity.

Table 1: Efficacy of this compound in a BRCA1-Deficient Mammary Tumor Xenograft Model

Treatment GroupCell Line (BRCA1 status)Dosing ScheduleOutcomeSource
Vehicle ControlMammary Tumor (-/-)35% ethanol (B145695)/65% PBS, i.p., daily for 5 daysProgressive tumor growth[3]
This compoundMammary Tumor (-/-)30 mg/kg, i.p., daily for 5 daysInhibition of tumor growth[3]
Vehicle ControlMammary Tumor (+/+)35% ethanol/65% PBS, i.p., daily for 5 daysProgressive tumor growth[3]
This compoundMammary Tumor (+/+)30 mg/kg, i.p., daily for 5 daysPartial inhibition of tumor growth[3]

Table 2: Sensitization to Topoisomerase I Poisons by this compound In Vitro

Cell LineSensitizing AgentCytotoxic AgentFold SensitizationSource
PARP-1+/+ MEFsThis compoundTopotecan>3-fold[1]
PARP-1-/- MEFsThis compoundTopotecan<1.4-fold[1]
K562 (human leukemia)This compoundCamptothecin2-fold[1]

Experimental Protocols

This section provides detailed methodologies for conducting in vivo xenograft studies with this compound.

Protocol 1: Evaluation of this compound Efficacy in a Subcutaneous Xenograft Model

This protocol is designed to assess the anti-tumor activity of this compound as a monotherapy in a subcutaneous xenograft model.

Materials:

  • This compound (powder)

  • Vehicle solution (e.g., 35% ethanol / 65% PBS, or DMSO/PEG300/Saline)

  • Human cancer cell line of interest (e.g., BRCA1/2 deficient)

  • 6-8 week old female immunodeficient mice (e.g., nude or SCID)

  • Sterile PBS

  • Matrigel (optional)

  • Syringes and needles (27-30 gauge)

  • Calipers

  • Animal welfare monitoring log

Experimental Workflow:

Xenograft_Workflow cluster_preparation Preparation cluster_implantation Tumor Implantation cluster_monitoring_growth Tumor Growth & Randomization cluster_treatment Treatment Phase cluster_data_collection Data Collection & Endpoints cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., BRCA-deficient cell line) Cell_Harvest 2. Cell Harvest & Counting Cell_Culture->Cell_Harvest Cell_Suspension 3. Prepare Cell Suspension (e.g., 5x10^6 cells in PBS/Matrigel) Cell_Harvest->Cell_Suspension Implantation 4. Subcutaneous Injection (flank of immunodeficient mice) Cell_Suspension->Implantation Tumor_Monitoring 5. Monitor Tumor Growth (caliper measurements) Implantation->Tumor_Monitoring Randomization 6. Randomize Mice (when tumors reach ~100-150 mm³) Tumor_Monitoring->Randomization Treatment_Groups 7. Administer Treatment - Vehicle Control - this compound (e.g., 30 mg/kg, i.p.) Randomization->Treatment_Groups Tumor_Measurement 8. Measure Tumor Volume & Body Weight (e.g., 2-3 times/week) Treatment_Groups->Tumor_Measurement Endpoint 9. Euthanize at Endpoint (e.g., tumor volume >1500 mm³ or signs of distress) Tumor_Measurement->Endpoint Data_Analysis 10. Analyze Data (Tumor growth inhibition, statistical analysis) Endpoint->Data_Analysis

Caption: Workflow for an in vivo xenograft study with this compound.

Procedure:

  • Cell Preparation:

    • Culture the chosen human cancer cell line under standard conditions.

    • Harvest cells during the logarithmic growth phase and perform a cell count.

    • Resuspend the cells in sterile PBS at the desired concentration (e.g., 5 x 10^6 cells per 100 µL). Matrigel can be mixed with the cell suspension (1:1 ratio) to improve tumor take rate.

  • Tumor Implantation:

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

    • Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • This compound Preparation and Administration:

    • Prepare the this compound solution in the chosen vehicle. For example, dissolve this compound in a solution of 35% ethanol and 65% PBS to a final concentration for a 30 mg/kg dose.[3] Alternatively, a vehicle containing a small percentage of DMSO with PEG300 and saline can be used.

    • Administer this compound or vehicle control via intraperitoneal (i.p.) injection according to the planned schedule (e.g., daily for 5 consecutive days).

  • Data Collection:

    • Continue to measure tumor volume and mouse body weight 2-3 times per week.

    • Monitor the animals daily for any signs of toxicity or distress (e.g., weight loss, lethargy, ruffled fur).

  • Endpoint and Data Analysis:

    • Euthanize mice when tumors reach the predetermined endpoint (e.g., >1500 mm³), or if they show signs of significant morbidity.

    • Calculate tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the treatment effect.

Protocol 2: Combination Study of this compound with a DNA-Damaging Agent

This protocol outlines a study to evaluate the ability of this compound to potentiate the efficacy of a chemotherapeutic agent.

Modifications to Protocol 1:

  • Treatment Groups: Include additional treatment arms for the chemotherapeutic agent alone and in combination with this compound.

  • Dosing Schedule: The administration of this compound should be timed relative to the administration of the chemotherapeutic agent to maximize potential synergy. For example, this compound can be administered daily for 5 days, with the chemotherapeutic agent given on the last day of this compound treatment.

  • Toxicity Monitoring: Pay close attention to signs of increased toxicity in the combination treatment group, as PARP inhibitors can potentiate the side effects of chemotherapy.

Conclusion

This compound is a valuable tool for preclinical cancer research, particularly in the context of tumors with DNA repair deficiencies. The protocols and data presented in these application notes provide a foundation for designing and conducting robust in vivo xenograft studies to evaluate the therapeutic potential of this potent PARP-1 inhibitor. Careful attention to experimental design, animal welfare, and data analysis is crucial for obtaining reliable and translatable results.

References

Application Notes and Protocols: AG14361 Combination Therapy with Temozolomide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temozolomide (B1682018) (TMZ) is an oral alkylating agent that has become a cornerstone in the treatment of glioblastoma multiforme (GBM) and other solid tumors.[1][2][3] Its therapeutic efficacy is, however, often limited by intrinsic or acquired resistance, frequently mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) and the mismatch repair (MMR) system.[1][3][4][5] A promising strategy to overcome TMZ resistance and enhance its cytotoxicity is the combination with inhibitors of poly(ADP-ribose) polymerase (PARP).[1][5]

AG14361 is a potent PARP-1 inhibitor that has demonstrated the ability to sensitize cancer cells to DNA damaging agents, including TMZ.[6][7] PARP inhibitors impede the repair of single-strand DNA breaks (SSBs), which, when encountered during DNA replication, can lead to the formation of cytotoxic double-strand breaks (DSBs).[8][9][10] By inhibiting PARP-mediated DNA repair, this compound can potentiate the DNA damage induced by TMZ, leading to enhanced tumor cell death. This is particularly effective in tumors with deficiencies in other DNA repair pathways, a concept known as synthetic lethality.

These application notes provide a comprehensive overview of the preclinical rationale and methodologies for investigating the combination therapy of this compound and temozolomide. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in the evaluation of this promising therapeutic strategy.

Mechanism of Action and Signaling Pathway

Temozolomide exerts its cytotoxic effect by methylating DNA at several positions, primarily the N7 and O6 positions of guanine (B1146940) and the N3 position of adenine.[1][3][5] The most cytotoxic lesion, O6-methylguanine (O6-MeG), can be repaired by MGMT.[1][5] In the absence of efficient repair, these lesions lead to DNA mismatches during replication, triggering a futile cycle of mismatch repair that can result in DNA strand breaks and apoptosis.[4]

PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks that can arise from TMZ-induced DNA damage (N7-methylguanine and N3-methyladenine).[1][8][10] Inhibition of PARP-1 by this compound leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs).[8][9][11] In cancer cells with compromised DSB repair pathways (e.g., homologous recombination deficiency), the accumulation of DSBs leads to genomic instability and ultimately, apoptotic cell death.

AG14361_TMZ_Signaling_Pathway TMZ Temozolomide DNA_alkylation DNA Alkylation (N7-Gua, O6-Gua, N3-Ade) TMZ->DNA_alkylation SSB Single-Strand Breaks (SSBs) DNA_alkylation->SSB DSB Double-Strand Breaks (DSBs) SSB->DSB Apoptosis Apoptosis DSB->Apoptosis This compound This compound PARP1 PARP-1 This compound->PARP1 Inhibits BER Base Excision Repair (BER) PARP1->BER BER->SSB Repairs Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Viability Cell Viability Assay (MTT/MTS) Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cell_Viability->Apoptosis_Assay Tumor_Model Xenograft/Orthotopic Tumor Model Cell_Viability->Tumor_Model Proceed to in vivo DNA_Damage_Analysis DNA Damage Analysis (γ-H2AX Staining) Apoptosis_Assay->DNA_Damage_Analysis Treatment Combination Treatment (this compound + TMZ) Tumor_Model->Treatment Tumor_Growth_Inhibition Tumor Growth Inhibition Measurement Treatment->Tumor_Growth_Inhibition Survival_Analysis Survival Analysis Tumor_Growth_Inhibition->Survival_Analysis

References

AG14361 and Radiation Therapy: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG14361 is a potent and specific inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for the repair of DNA single-strand breaks (SSBs). In the context of cancer therapy, inhibiting PARP-1 can lead to the accumulation of SSBs, which are subsequently converted into more lethal double-strand breaks (DSBs) during DNA replication. This mechanism is particularly effective in sensitizing cancer cells to DNA-damaging agents, including ionizing radiation. These application notes provide detailed protocols for investigating the radiosensitizing effects of this compound in preclinical cancer models, based on seminal research in the field.

Mechanism of Action: Radiosensitization by PARP-1 Inhibition

Ionizing radiation induces a variety of DNA lesions, with SSBs being the most frequent. The PARP-1 enzyme plays a key role in the base excision repair (BER) pathway, which is responsible for repairing these SSBs. This compound competitively inhibits the binding of NAD+ to the catalytic domain of PARP-1, thereby preventing the synthesis of poly(ADP-ribose) chains and stalling the repair of SSBs. When a replication fork encounters an unrepaired SSB, it can lead to the collapse of the fork and the formation of a DSB. In tumor cells that may have deficiencies in other DNA repair pathways, such as homologous recombination, the accumulation of DSBs is highly cytotoxic, leading to enhanced cell death following radiation.

PARP_Inhibition_Radiosensitization Radiation Ionizing Radiation DNA_SSB DNA Single-Strand Breaks (SSBs) Radiation->DNA_SSB induces PARP1 PARP-1 DNA_SSB->PARP1 activates Replication DNA Replication DNA_SSB->Replication BER Base Excision Repair (BER) PARP1->BER initiates This compound This compound This compound->PARP1 inhibits SSB_Repair SSB Repair BER->SSB_Repair DSB DNA Double-Strand Breaks (DSBs) Replication->DSB unrepaired SSBs lead to Cell_Death Enhanced Cell Death DSB->Cell_Death

Caption: this compound-mediated radiosensitization pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments evaluating the radiosensitizing effects of this compound.

Table 1: In Vitro Radiosensitization of Human Cancer Cell Lines

Cell LineCancer TypeTreatmentOutcomeReference
LoVoColorectal0.4 µM this compound + 8 Gy γ-radiation73% inhibition of recovery from potentially lethal damage[1][2]
A549LungThis compound + X-irradiationPotentiation of radiation-induced cell killing[1]
SW620ColorectalThis compound + X-irradiationPotentiation of radiation-induced cell killing[1]

Table 2: In Vivo Radiosensitization in Human Tumor Xenograft Models

Xenograft ModelTreatmentOutcomeReference
LoVoThis compound (5-15 mg/kg i.p.) + Fractionated X-irradiation (2 Gy/fraction)Two- to three-fold increase in tumor growth delay[1][2]
SW620This compound (5-15 mg/kg i.p.) + Fractionated X-irradiation (2 Gy/fraction)Two- to three-fold increase in tumor growth delay[1]

Experimental Protocols

In Vitro Radiosensitization: Clonogenic Survival Assay

This protocol is designed to assess the ability of this compound to enhance the cell-killing effects of ionizing radiation in cultured cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., LoVo, A549, SW620)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • 6-well plates

  • Gamma or X-ray irradiator

  • Crystal violet staining solution (0.5% in methanol)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium to create a single-cell suspension.

    • Count the cells and determine the appropriate seeding density for each radiation dose to yield approximately 50-100 colonies per well.

    • Seed the cells into 6-well plates and incubate overnight to allow for cell attachment.

  • This compound Treatment:

    • Prepare dilutions of this compound in complete medium from the stock solution. A final concentration of 0.4 µM is recommended based on published data.[1]

    • Remove the medium from the wells and replace it with medium containing this compound or vehicle control (DMSO).

    • Incubate the cells for a predetermined time before irradiation (e.g., 2-4 hours).

  • Irradiation:

    • Transport the plates to the irradiator.

    • Expose the cells to a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).

  • Colony Formation:

    • After irradiation, wash the cells with PBS and replace the medium with fresh complete medium (without this compound).

    • Incubate the plates for 10-14 days, or until visible colonies of at least 50 cells are formed.

  • Staining and Counting:

    • Remove the medium and gently wash the wells with PBS.

    • Fix the colonies with methanol (B129727) for 10-15 minutes.

    • Stain the colonies with 0.5% crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies in each well.

  • Data Analysis:

    • Calculate the plating efficiency (PE) for the non-irradiated control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.

    • Calculate the surviving fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE/100)).

    • Plot the SF versus the radiation dose on a semi-logarithmic scale to generate cell survival curves.

    • The enhancement ratio (ER) can be calculated by dividing the radiation dose required to produce a certain level of cell kill (e.g., SF = 0.5) in the absence of this compound by the dose required for the same level of cell kill in the presence of this compound.

In Vivo Radiosensitization: Human Tumor Xenograft Model

This protocol describes a study to evaluate the efficacy of this compound in combination with fractionated radiotherapy in a mouse xenograft model.

Xenograft_Workflow Start Start Implant Implant Tumor Cells (e.g., SW620, LoVo) subcutaneously in mice Start->Implant Tumor_Growth Allow Tumors to Grow to a palpable size (e.g., 50-100 mm³) Implant->Tumor_Growth Randomize Randomize Mice into Treatment Groups Tumor_Growth->Randomize Group1 Vehicle Control Randomize->Group1 Group2 This compound alone Randomize->Group2 Group3 Radiation alone Randomize->Group3 Group4 This compound + Radiation Randomize->Group4 Treatment Administer Treatment (e.g., this compound i.p., Fractionated Radiation) Group1->Treatment Group2->Treatment Group3->Treatment Group4->Treatment Monitor Monitor Tumor Growth (caliper measurements) and animal well-being Treatment->Monitor Monitor->Monitor Endpoint Endpoint Reached (e.g., tumor volume limit) Monitor->Endpoint Yes Analysis Data Analysis: Tumor Growth Delay Endpoint->Analysis

References

Application Notes and Protocols for Clonogenic Survival Assay with AG14361 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly (ADP-ribose) polymerase (PARP) inhibitors represent a significant class of targeted therapies in oncology. These agents exploit deficiencies in DNA repair mechanisms within cancer cells, leading to synthetic lethality. AG14361 is a potent inhibitor of PARP-1, a key enzyme in the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks.[1][2] Inhibition of PARP-1 by this compound leads to the accumulation of DNA damage, particularly in cells treated with DNA-damaging agents, and can enhance cancer cell death.[2][3]

The clonogenic survival assay is the gold standard in vitro method for assessing the long-term reproductive viability of cells following exposure to cytotoxic agents.[4] This assay determines the ability of a single cell to proliferate and form a colony, thereby providing a measure of cell survival. These application notes provide a detailed protocol for utilizing a clonogenic survival assay to evaluate the cytotoxic and cytostatic effects of this compound, both as a monotherapy and in combination with other agents.

Mechanism of Action of this compound

This compound is a highly potent small molecule inhibitor of PARP-1, with a Ki (inhibition constant) of less than 5 nM.[2] PARP-1 is a nuclear enzyme that plays a critical role in DNA repair, particularly the BER pathway. Upon detection of a DNA single-strand break, PARP-1 binds to the damaged site and synthesizes chains of poly (ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the site of damage, facilitating the repair process.[3]

By inhibiting the catalytic activity of PARP-1, this compound prevents the formation of PAR chains. This "traps" PARP-1 at the site of DNA damage, obstructing the recruitment of the repair machinery.[3] The unresolved single-strand breaks can then degenerate into more lethal double-strand breaks during DNA replication, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective in cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations, a concept known as synthetic lethality.

Furthermore, this compound has been shown to sensitize cancer cells to topoisomerase I inhibitors, such as camptothecin (B557342) and topotecan, by increasing the persistence of DNA strand breaks induced by these agents.[2][3]

Data Presentation

Comprehensive quantitative data for this compound as a monotherapy in clonogenic survival assays is not extensively available in published literature, as studies have predominantly focused on its synergistic effects. The following tables summarize the available data on the efficacy of this compound.

Table 1: Growth Inhibition (GI50) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)
A549Non-small cell lung carcinoma14
LoVoColorectal cancer11.2
SW620Colorectal cancer20

Data represents the concentration of this compound required to inhibit cell growth by 50% as determined by growth inhibition assays, not clonogenic survival assays.

Table 2: Potentiation of Topoisomerase I Inhibitor Cytotoxicity by this compound

Cell LineCombination AgentThis compound Concentration (µM)Potentiation Factor
PARP-1+/+ mouse embryonic fibroblastsTopotecan0.4>3-fold
K562Camptothecin0.4~2-fold

Potentiation factor is defined as the ratio of the GI50 or LC50 of the topoisomerase I inhibitor alone to that in the presence of this compound.[3]

Signaling Pathway

The following diagram illustrates the role of PARP-1 in the base excision repair pathway and the mechanism of its inhibition by this compound.

PARP1_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Effect of this compound DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_damage->PARP1 binds to PARP1_trapped Trapped PARP-1 at SSB PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes Repair_Complex Recruitment of Repair Proteins (e.g., XRCC1) PAR->Repair_Complex recruits BER Base Excision Repair (BER) Repair_Complex->BER DNA_Repair DNA Repair & Cell Survival BER->DNA_Repair This compound This compound This compound->PARP1 inhibits Replication_Fork_Collapse Replication Fork Collapse PARP1_trapped->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Apoptosis Cell Death (Apoptosis) DSB->Apoptosis

PARP-1 signaling in DNA repair and its inhibition by this compound.

Experimental Protocols

This section provides a detailed protocol for conducting a clonogenic survival assay with this compound treatment.

Materials
  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • 6-well tissue culture plates

  • Sterile pipettes and consumables

  • Incubator (37°C, 5% CO2)

  • Microscope

  • Hemocytometer or automated cell counter

  • Fixation solution: 1:7 (v/v) acetic acid:methanol

  • Staining solution: 0.5% (w/v) crystal violet in methanol

Experimental Workflow Diagram

Clonogenic_Assay_Workflow start Start cell_culture 1. Cell Culture (Exponential Growth) start->cell_culture cell_harvest 2. Cell Harvest (Trypsinization) cell_culture->cell_harvest cell_count 3. Cell Counting cell_harvest->cell_count cell_seeding 4. Cell Seeding (Low Density in 6-well plates) cell_count->cell_seeding attachment 5. Overnight Incubation (Cell Attachment) cell_seeding->attachment treatment 6. This compound Treatment (Varying Concentrations) attachment->treatment incubation 7. Long-term Incubation (7-14 days for colony formation) treatment->incubation fixation 8. Fixation (Acetic Acid:Methanol) incubation->fixation staining 9. Staining (Crystal Violet) fixation->staining counting 10. Colony Counting (>50 cells/colony) staining->counting analysis 11. Data Analysis (Calculate PE and SF) counting->analysis end End analysis->end

Experimental workflow for the clonogenic survival assay.
Detailed Methodology

  • Cell Preparation:

    • Culture the selected cancer cell line in complete medium until it reaches 70-80% confluency. Ensure the cells are in the exponential growth phase.

    • Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and gently pipette to obtain a single-cell suspension.

  • Cell Seeding:

    • Count the cells using a hemocytometer or an automated cell counter.

    • Determine the appropriate number of cells to seed per well. This is cell-line dependent and should be optimized to yield 50-150 colonies in the control wells. Typical seeding densities range from 100 to 1000 cells per well of a 6-well plate.

    • Seed the calculated number of cells in triplicate for each treatment condition into 6-well plates containing 2 mL of complete medium.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in complete medium from a stock solution. A suggested concentration range for initial experiments is 0.1 µM to 20 µM. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.

    • Carefully remove the medium from the wells and replace it with 2 mL of the medium containing the appropriate concentration of this compound or vehicle control.

    • The duration of treatment can vary. For continuous exposure, the drug-containing medium is left on for the entire duration of the experiment. For acute exposure, the drug-containing medium is replaced with fresh, drug-free medium after a specified time (e.g., 24 hours).

  • Colony Formation:

    • Incubate the plates for 7-14 days, depending on the growth rate of the cell line.

    • Monitor the plates for colony formation every 2-3 days. If the medium changes color (indicating a pH change), it should be carefully replaced with fresh medium containing the appropriate drug concentration.

  • Fixation and Staining:

    • Once colonies in the control wells are visible to the naked eye (typically >50 cells), aspirate the medium from all wells.

    • Gently wash the wells twice with PBS.

    • Add 1 mL of the fixation solution to each well and incubate for 10-15 minutes at room temperature.

    • Remove the fixation solution and allow the plates to air dry completely.

    • Add 1 mL of 0.5% crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.

    • Carefully remove the crystal violet solution and wash the plates with tap water until the background is clear.

    • Allow the plates to air dry.

  • Colony Counting and Data Analysis:

    • Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:

      • Plating Efficiency (PE): (Number of colonies in control wells / Number of cells seeded in control wells) x 100%

      • Surviving Fraction (SF): Number of colonies in treated wells / (Number of cells seeded in treated wells x (PE / 100))

    • Plot the surviving fraction as a function of the this compound concentration to generate a dose-response curve.

Conclusion

The clonogenic survival assay is a robust method for determining the long-term effects of the PARP-1 inhibitor this compound on the reproductive capacity of cancer cells. The provided protocols and background information will enable researchers to effectively design and execute experiments to evaluate the potential of this compound as an anti-cancer agent, both alone and in combination with other therapies. Careful optimization of cell seeding densities and treatment conditions for each specific cell line is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Preparing AG14361 Stock Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AG14361 is a potent and selective inhibitor of poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks (SSBs).[1][2] By inhibiting PARP-1, this compound enhances the efficacy of DNA-damaging agents like chemotherapy (e.g., temozolomide, topoisomerase I poisons) and radiation therapy.[3][4] This phenomenon, known as synthetic lethality, is particularly effective in cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations.[1] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and use of this compound for both in vitro and in vivo studies.

Quantitative Data Summary

A summary of the key chemical and biological properties of this compound is presented below.

PropertyValue
Molecular Weight 320.39 g/mol [5]
Molecular Formula C₁₉H₂₀N₄O[5]
CAS Number 328543-09-5[5]
Solubility DMSO: up to 51 mg/mL (159.18 mM)[5] Ethanol: up to 21 mg/mL[5] DMF: 10 mg/mL[6] PBS (pH 7.2): 0.1 mg/mL[6] Water: Insoluble[5]
Storage (Powder) 3 years at -20°C[5]
Storage (Stock Solution) 1 year at -80°C in solvent 1 month at -20°C in solvent[5]
Inhibitory Potency Kᵢ (PARP-1): <5 nM[5][7] IC₅₀ (permeabilized SW620 cells): 29 nM[5][8] IC₅₀ (intact SW620 cells): 14 nM[5][8]
Growth Inhibition GI₅₀ (LoVo cells): 11.2 µM[5][8] GI₅₀ (A549 cells): 14 µM[8] GI₅₀ (SW620 cells): 20 µM[8]
Effective Concentration In Vitro (for sensitization): 0.4 µM is commonly used to inhibit PARP-1 activity without causing direct cytotoxicity.[5][9] In Vivo (mouse xenografts): 5 to 15 mg/kg via intraperitoneal injection.[5][8]

Experimental Protocols

Protocol 1: Preparation of High-Concentration this compound Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution in DMSO, which is suitable for most cell-based assays.

Materials:

  • This compound powder

  • Anhydrous or fresh Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (mg) = Volume (L) × Concentration (mol/L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.001 L × 0.010 mol/L × 320.39 g/mol × 1000 mg/g = 3.204 mg

  • Dissolution: Carefully weigh 3.204 mg of this compound powder and add it to a sterile tube. Add 1 mL of fresh DMSO. Using moisture-absorbing DMSO can reduce solubility.[5]

  • Mixing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[8]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[5]

  • Storage: Store the aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for shorter-term use (up to 1 month).[5][8]

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

Procedure:

  • Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.4 µM for sensitization studies).[5][9]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept low, typically ≤0.1%, to avoid solvent-induced cytotoxicity.[8]

  • Application: Add the final working solutions to your cell cultures. For sensitization experiments, this compound is often added 30 minutes before treatment with a DNA-damaging agent.[5]

Visualizations

This compound Mechanism of Action: PARP Inhibition and Synthetic Lethality

G cluster_0 DNA Damage & Repair cluster_1 This compound Intervention cluster_2 Cell Fate DNA_Damage DNA Damage (e.g., from Chemotherapy) SSB Single-Strand Break (SSB) DNA_Damage->SSB PARP1 PARP-1 Activation SSB->PARP1 Replication DNA Replication SSB->Replication BER Base Excision Repair (BER) PARP1->BER Repair DNA Repair BER->Repair This compound This compound This compound->PARP1 DSB Double-Strand Break (DSB) Replication->DSB Stalled Fork Collapse HR_Proficient HR Proficient Cell (e.g., Normal Cell) DSB->HR_Proficient HR_Deficient HR Deficient Cell (e.g., BRCA-mutant Cancer) DSB->HR_Deficient HR_Repair Homologous Recombination (HR Repair) HR_Proficient->HR_Repair Survival Cell Survival HR_Repair->Survival Apoptosis Apoptosis / Cell Death (Synthetic Lethality) HR_Deficient->Apoptosis G cluster_working Preparation of Working Solution start Start: this compound Powder weigh 1. Weigh 3.2 mg this compound start->weigh dissolve 2. Dissolve in 1 mL fresh DMSO weigh->dissolve vortex 3. Vortex until clear dissolve->vortex stock Result: 10 mM Stock Solution vortex->stock aliquot 4. Aliquot into single-use tubes stock->aliquot store 5. Store at -80°C aliquot->store thaw 6. Thaw one aliquot store->thaw For Experiment dilute 7. Serially dilute in culture medium to desired concentration (e.g., 0.4 µM) thaw->dilute plate 8. Add to cells in 96-well plate dilute->plate result Experiment Ready plate->result

References

Application Notes and Protocols: AG14361 in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG14361 is a highly potent inhibitor of poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the base excision repair (BER) pathway.[1][2][3] With a Ki (inhibition constant) of less than 5 nM, this compound effectively blocks PARP-1 activity, leading to the accumulation of DNA single-strand breaks.[1][4][5][6] This mechanism of action makes this compound a powerful agent for sensitizing cancer cells to DNA-damaging therapies such as chemotherapy and radiation.[3][7] In preclinical murine models, this compound has demonstrated significant efficacy in enhancing the antitumor activity of various cytotoxic agents and radiotherapy, particularly in tumors with deficiencies in other DNA repair pathways like homologous recombination. These notes provide detailed protocols for the dosage and administration of this compound in mice, based on established preclinical studies.

Mechanism of Action: PARP-1 Inhibition

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of PARP-1. PARP-1 plays a critical role in DNA repair, particularly in the BER pathway, by recognizing and binding to single-strand DNA breaks. Upon binding, PARP-1 synthesizes poly(ADP-ribose) chains that recruit other DNA repair proteins to the site of damage. By inhibiting PARP-1, this compound prevents the recruitment of these repair factors, leading to the persistence of single-strand breaks. During DNA replication, these unresolved single-strand breaks are converted into more lethal double-strand breaks. In cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality and cell death.[3][8]

cluster_0 DNA Damage Response cluster_1 Effect of this compound DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates Replication DNA Replication DNA_Damage->Replication unrepaired BER Base Excision Repair PARP1->BER initiates BER->DNA_Damage repairs DSB Double-Strand Break Replication->DSB leads to Cell_Death Cell Death DSB->Cell_Death induces This compound This compound This compound->PARP1 inhibits

Figure 1: Simplified signaling pathway of PARP-1 inhibition by this compound.

Quantitative Data Summary

The following tables summarize the dosages and administration routes of this compound used in various preclinical mouse models.

Table 1: In Vivo Monotherapy and Combination Therapy Dosages

Animal ModelCancer TypeCombination AgentThis compound DosageAdministration RouteOutcomeReference
CD-1 Nude MiceSW620 or LoVo XenograftsTemozolomide5 or 15 mg/kgIntraperitoneal (i.p.)Markedly enhances NSC 362856 activity and delays tumor growth.[5][5]
CD-1 Nude MiceSW620 XenograftsTemozolomide10 mg/kgIntraperitoneal (i.p.)Inhibited PARP-1 activity by >75% for at least 4 hours.[4][4]
MiceLoVo XenograftsX-irradiation15 mg/kgIntraperitoneal (i.p.)Dramatically increases sensitivity to radiation therapy.[5][5]
Nude MiceBRCA1-/- Tumor AllograftsNone30 mg/kgIntraperitoneal (i.p.)Partial inhibition of tumor growth.[9][9]
MiceSW620 XenograftsTemozolomide1.5, 5, and 15 mg/kgIntraperitoneal (i.p.)Caused complete regression of tumors in combination with temozolomide.[10][10]

Table 2: In Vitro Cellular Assay Concentrations

Cell LineAssay TypeThis compound ConcentrationOutcomeReference
PARP-1+/+ Mouse Embryonic FibroblastsGrowth Inhibition0.4 µmol/L>3-fold sensitization to topotecan.[1][1]
K562 (Human Leukemia)Cytotoxicity0.4 µmol/L2-fold sensitization to camptothecin.[1][1]
LoVo (Human Colon Cancer)Proliferation0.4 µM5.5-fold increase in antiproliferative activity of temozolomide.[7][7]
LoVo (Human Colon Cancer)Recovery from γ-radiation0.4 µM73% inhibition of recovery from potentially lethal damage.[4][4]

Experimental Protocols

In Vivo Xenograft Studies in Mice

This protocol outlines the general procedure for evaluating the efficacy of this compound as a single agent or in combination with other therapies in a mouse xenograft model.

Materials:

  • This compound

  • Vehicle (e.g., 35% ethanol/65% PBS[9], normal saline[5])

  • Cancer cell line (e.g., SW620, LoVo)

  • Immunocompromised mice (e.g., CD-1 nude mice)

  • Calipers

  • Syringes and needles for injection

Procedure:

  • Cell Culture and Implantation:

    • Culture the chosen cancer cell line under standard conditions.

    • Harvest and resuspend the cells in a suitable medium.

    • Subcutaneously inject the cell suspension into the flanks of the mice.

  • Tumor Growth and Grouping:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, this compound + combination agent).

  • Drug Preparation and Administration:

    • Prepare this compound in the chosen vehicle at the desired concentration.

    • Administer this compound via intraperitoneal injection at the specified dosage and schedule (e.g., daily for 5 days).[5][9]

    • If used in combination, administer the other therapeutic agent according to its established protocol. For example, this compound can be given immediately before the cytotoxic drug[5] or 30 minutes before irradiation.[5]

  • Monitoring and Data Collection:

    • Measure tumor volumes two to three times per week using the formula: (length x width²)/2.

    • Monitor the body weight and overall health of the mice.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic assays).

start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization drug_prep This compound Preparation randomization->drug_prep administration Drug Administration (i.p.) drug_prep->administration monitoring Tumor Volume & Body Weight Monitoring administration->monitoring end End of Study & Data Analysis monitoring->end

Figure 2: General experimental workflow for in vivo efficacy studies of this compound in mice.
Cell Proliferation Assay (MTT or Sulforhodamine B)

This protocol is for assessing the effect of this compound on the proliferation of cancer cells in vitro.

Materials:

  • Cancer cell lines

  • 96-well plates

  • This compound

  • MTT or Sulforhodamine B (SRB) reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound, alone or in combination with another drug, for a specified duration (e.g., 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • SRB Assay:

    • Fix the cells with trichloroacetic acid.

    • Stain the cells with SRB solution.

    • Wash and solubilize the bound dye.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the half-maximal growth inhibitory concentration (GI50).

Western Blotting for PARP-1 Activity

This protocol can be used to confirm the inhibition of PARP-1 activity in cells or tumor tissues treated with this compound by detecting the levels of poly(ADP-ribose) (PAR).

Materials:

  • Cell or tissue lysates

  • SDS-PAGE gels and blotting apparatus

  • Primary antibody against PAR

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Prepare protein lysates from treated and untreated cells or tumor tissues.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and incubate with the primary antibody against PAR.

    • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system. A decrease in the PAR signal in this compound-treated samples indicates PARP-1 inhibition.

Conclusion

This compound is a potent and specific PARP-1 inhibitor with significant potential for enhancing the efficacy of chemotherapy and radiation in preclinical mouse models. The provided protocols and data serve as a comprehensive guide for researchers investigating the therapeutic applications of this compound. Adherence to these established methodologies will ensure the generation of robust and reproducible data, contributing to the further development of PARP inhibitors as a valuable class of anticancer agents.

References

Application Notes and Protocols for AG14361-Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG14361 is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the base excision repair (BER) pathway. By inhibiting PARP, this compound enhances the cytotoxicity of DNA-damaging agents and can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways. This document provides detailed application notes and experimental protocols for studying the effects of this compound in sensitive human cancer cell lines, including the colorectal adenocarcinoma lines LoVo and SW620, and the lung carcinoma line A549.

Cell Line Characteristics

The selection of an appropriate cell line is critical for investigating the efficacy of PARP inhibitors. LoVo, SW620, and A549 cells are well-characterized and commonly used models in cancer research.

Cell LineOriginKey Characteristics
LoVo Human Colorectal Adenocarcinoma (metastatic site)[1]Adherent epithelial cells[2]. Possesses mutations in APC, KRAS, and TP53[3]. Exhibits microsatellite instability (MSI-H)[4]. Suitable for transfection[1].
SW620 Human Colorectal Adenocarcinoma (lymph node metastasis)[5][6]Adherent, epithelial-like morphology[5][6]. Expresses oncogenes such as c-myc, K-ras, H-ras, N-ras[6]. Highly tumorigenic in nude mice.
A549 Human Lung Carcinoma[7][8]Adherent, epithelial-like morphology[7][9]. Model for alveolar type II pulmonary epithelial cells[8]. Can be used as a transfection host[10].

Quantitative Data: Sensitivity of Cell Lines to this compound

The following table summarizes the reported sensitivity of LoVo, SW620, and A549 cell lines to this compound, both alone and in combination with other agents. The GI50 (50% growth inhibition) is a common metric for assessing the efficacy of a compound.

Cell LineTreatmentGI50 (µM)Reference
LoVoThis compound alone11.2[11]
SW620This compound alone20[11]
A549This compound alone14[11]
LoVoTemozolomide alone~200[3]
LoVoTemozolomide + 0.4 µM this compound~35[3]
SW620Temozolomide alone>1000[3]
SW620Temozolomide + 0.4 µM this compound~250[3]
A549Temozolomide alone~300[3]
A549Temozolomide + 0.4 µM this compound~100[3]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of this compound and the experimental procedures used to study its effects, the following diagrams are provided.

cluster_0 Experimental Workflow: Cell Viability Assessment A 1. Cell Seeding (LoVo, SW620, or A549) B 2. Compound Treatment (this compound ± DNA damaging agent) A->B C 3. Incubation (e.g., 72 hours) B->C D 4. Sulforhodamine B (SRB) Assay C->D E 5. Absorbance Reading (510 nm) D->E F 6. Data Analysis (Calculate GI50) E->F

Experimental workflow for assessing cell viability.

cluster_1 This compound Mechanism of Action: PARP Inhibition in Base Excision Repair DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 PAR Poly(ADP-ribose) Synthesis PARP1->PAR catalyzes Replication_Fork_Collapse Replication Fork Collapse PARP1->Replication_Fork_Collapse trapping leads to This compound This compound This compound->PARP1 BER_Complex Base Excision Repair (XRCC1, DNA Ligase III, etc.) PAR->BER_Complex recruits Repair DNA Repair BER_Complex->Repair Apoptosis Cell Death / Apoptosis Replication_Fork_Collapse->Apoptosis

Mechanism of this compound in the Base Excision Repair pathway.

Experimental Protocols

Cell Culture

General Cell Culture Conditions:

  • Atmosphere: 37°C, 5% CO2, humidified incubator.

  • Media Renewal: 2 to 3 times per week.

LoVo Cell Line:

  • Growth Medium: F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 2 mM L-glutamine.[1][2]

  • Subculturing:

    • Remove and discard the culture medium.

    • Briefly rinse the cell layer with a 0.25% (w/v) Trypsin-0.53mM EDTA solution.[2]

    • Add 2.0 to 3.0 mL of Trypsin-EDTA solution and incubate until the cell layer is dispersed (typically 5-15 minutes).[2]

    • Add 6.0 to 8.0 mL of complete growth medium to inactivate trypsin and aspirate cells by gentle pipetting.[2]

    • Centrifuge the cell suspension at approximately 125 x g for 5 to 10 minutes.[1]

    • Discard the supernatant, resuspend the cell pellet in fresh medium, and add to new culture vessels at a recommended split ratio of 1:3 to 1:10.[2]

SW620 Cell Line:

  • Growth Medium: Leibovitz's L-15 Medium or DMEM supplemented with 10% FBS, 4 mM L-Glutamine, 1.5 g/L NaHCO3, and 1.0 mM Sodium pyruvate.[5][6]

  • Subculturing:

    • Remove and discard the culture medium.

    • Briefly rinse the cell layer with DPBS.[6]

    • Add 1.0 to 2.0 mL of Trypsin-EDTA solution and incubate for 2 to 3 minutes, or until cells detach.[6]

    • Add 4.0 to 6.0 mL of complete growth medium and gently aspirate the cells.[6]

    • Dispense aliquots of the cell suspension into new culture vessels at a split ratio of 1:2 to 1:4.[6]

A549 Cell Line:

  • Growth Medium: F-12K nutrient mixture or DMEM:Ham's F12 (1:1) supplemented with 10% FBS and L-glutamine.[8][9]

  • Subculturing:

    • Remove and discard the culture medium.

    • Rinse cells with a 0.05-0.25% Trypsin/0.53 mM EDTA solution.[7]

    • Add 2 mL of trypsin-EDTA to a T75 flask and incubate for 3-10 minutes until cells detach.[7]

    • Neutralize the trypsin by adding 4 times the volume of complete growth medium.[7]

    • Centrifuge the cells, remove the supernatant, and resuspend the pellet in 6-8 mL of fresh medium.[7]

    • Add aliquots to new culture vessels at a split ratio of 1:4 to 1:9.[7]

Sulforhodamine B (SRB) Growth Inhibition Assay

This colorimetric assay measures cell density based on the measurement of cellular protein content.[12][13][14][15]

Materials:

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate spectrophotometer

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-20,000 cells/well) and allow them to attach overnight.[14]

  • Compound Treatment: Treat cells with various concentrations of this compound and/or other compounds.

  • Incubation: Incubate the plates for the desired period (e.g., 72 hours).

  • Fixation: Gently add 50-100 µL of 10% TCA to each well to fix the cells and incubate at 4°C for at least 1 hour.[12]

  • Washing: Remove the TCA solution and wash the plates four to five times with 1% acetic acid to remove unbound dye.[12][14] Air-dry the plates completely.

  • Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[12]

  • Washing: After staining, quickly wash the plates four times with 1% acetic acid to remove unbound dye.[13] Air-dry the plates.

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[12]

  • Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.[13]

PARP Activity Assay (Colorimetric)

This assay measures the activity of PARP by detecting the incorporation of biotinylated Poly (ADP-ribose) onto histone proteins.[16]

Materials:

  • Histone-coated 96-well plate

  • Recombinant PARP1 enzyme

  • Biotinylated NAD+

  • Activated DNA

  • Streptavidin-HRP

  • Colorimetric HRP substrate

  • Wash buffer (e.g., PBST)

  • Stop solution

Protocol:

  • Reagent Preparation: Prepare working solutions of PARP enzyme, biotinylated NAD+, activated DNA, and test compounds (e.g., this compound).

  • Reaction Setup: In a histone-coated 96-well plate, add the PARP assay buffer, activated DNA, biotinylated NAD+, and the test inhibitor.

  • Enzyme Addition: Initiate the reaction by adding the PARP1 enzyme to each well (except for the blank).

  • Incubation: Incubate the plate at room temperature for 1 hour to allow for the PARP reaction.[16]

  • Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Streptavidin-HRP Addition: Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[16]

  • Washing: Wash the plate again to remove unbound Streptavidin-HRP.

  • Substrate Addition: Add the colorimetric HRP substrate and incubate until sufficient color development.

  • Stop Reaction: Add a stop solution to terminate the reaction.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm). The signal intensity is proportional to PARP activity.

Western Blot for PARP Cleavage

Western blotting can be used to detect the cleavage of PARP-1, a hallmark of apoptosis.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against PARP-1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Lysis:

    • Treat cells with the desired compounds to induce apoptosis.

    • Wash cells with ice-cold PBS.[11]

    • Lyse the cells in ice-cold lysis buffer containing protease inhibitors.[11][17]

    • Scrape the cells and collect the lysate.[11]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[11]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or similar protein assay.[11]

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in SDS-PAGE sample buffer.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[18]

    • Incubate the membrane with a primary antibody specific for PARP-1 overnight at 4°C.[18]

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

    • Wash the membrane again with TBST.

  • Detection:

    • Apply a chemiluminescent substrate to the membrane.

    • Visualize the protein bands using an imaging system. Full-length PARP-1 (approx. 116 kDa) and the cleaved fragment (approx. 89 kDa) should be detectable.

References

Application Notes and Protocols for Measuring Cell Viability Following AG14361 Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the cytotoxic effects of AG14361, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, on cancer cell lines. The following sections detail the mechanism of this compound, protocols for common cell viability assays, and guidance on data presentation and interpretation.

Introduction to this compound

This compound is a novel and potent inhibitor of poly(ADP-ribose) polymerase (PARP), particularly PARP-1, an enzyme crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] By inhibiting PARP, this compound leads to the accumulation of unrepaired SSBs.[3] When the cell enters S phase, these SSBs are converted into more cytotoxic double-strand breaks (DSBs) at the replication fork.[4][5]

In cells with competent homologous recombination (HR) repair pathways, these DSBs can be efficiently repaired. However, in cancer cells with deficiencies in HR, such as those with BRCA1 or BRCA2 mutations, the accumulation of DSBs leads to genomic instability and ultimately, cell death.[3][4] This concept, known as synthetic lethality, makes PARP inhibitors like this compound a targeted therapy for specific cancer types.[3][6] this compound has been shown to sensitize cancer cells to DNA-damaging agents and exhibit single-agent cytotoxicity in HR-deficient cells.[1][4][7] Therefore, accurately measuring its impact on cell viability is a critical step in preclinical drug evaluation.

Core Principle: Synthetic Lethality with PARP Inhibition

The primary mechanism of action for this compound relies on the principle of synthetic lethality. In healthy cells, multiple DNA repair pathways exist to maintain genomic integrity. However, many cancer cells harbor defects in specific repair pathways, such as homologous recombination (HR). While the loss of one repair pathway may not be lethal, the simultaneous inhibition of a complementary pathway by a drug like this compound can lead to catastrophic DNA damage and cell death.

cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) DNA_Damage_N DNA Single-Strand Break PARP_N PARP-1 DNA_Damage_N->PARP_N Replication_N Replication Fork DNA_Damage_N->Replication_N PARP_Inhibitor_N This compound (PARP Inhibitor) PARP_Inhibitor_N->PARP_N BER_N Base Excision Repair PARP_N->BER_N activates DSB_N DNA Double-Strand Break Replication_N->DSB_N causes HR_N Homologous Recombination DSB_N->HR_N repaired by Cell_Survival_N Cell Survival HR_N->Cell_Survival_N DNA_Damage_C DNA Single-Strand Break PARP_C PARP-1 DNA_Damage_C->PARP_C Replication_C Replication Fork DNA_Damage_C->Replication_C PARP_Inhibitor_C This compound (PARP Inhibitor) PARP_Inhibitor_C->PARP_C BER_C Base Excision Repair PARP_C->BER_C activates DSB_C DNA Double-Strand Break Replication_C->DSB_C causes HR_C Defective Homologous Recombination DSB_C->HR_C cannot be repaired Cell_Death_C Cell Death (Apoptosis) HR_C->Cell_Death_C

Caption: this compound Mechanism of Action

Data Presentation: Summarized Effects of this compound

The following table provides a template for summarizing quantitative data obtained from the cell viability assays described below. This structured format allows for a clear and direct comparison of the dose-dependent effects of this compound.

This compound Concentration (µM)Cell Viability (%) (Trypan Blue Assay)Relative Viability (Absorbance at 560 nm) (MTT Assay)
0 (Vehicle Control)98.2 ± 2.51.00 ± 0.05
0.195.1 ± 3.10.92 ± 0.07
175.6 ± 4.20.73 ± 0.06
542.3 ± 5.50.41 ± 0.04
1021.8 ± 3.90.20 ± 0.03
258.7 ± 2.10.09 ± 0.02

Note: Data presented are hypothetical and for illustrative purposes only. Values are represented as mean ± standard deviation.

Experimental Protocols

Two standard methods for assessing cell viability are presented: the Trypan Blue Exclusion Assay, which measures cell membrane integrity, and the MTT Assay, which measures metabolic activity.

Protocol 1: Trypan Blue Exclusion Assay

This assay is based on the principle that viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[8][9][10]

A Seed and treat cells with this compound for a defined period (e.g., 72h) B Harvest cells (e.g., trypsinization for adherent cells) and create a single-cell suspension A->B C Mix 10 µL of cell suspension with 10 µL of 0.4% Trypan Blue solution (1:1 ratio) B->C D Incubate at room temperature for 1-3 minutes C->D E Load 10 µL of the mixture into a hemocytometer D->E F Count viable (clear) and non-viable (blue) cells under a microscope E->F G Calculate percent viability F->G A Seed 500-10,000 cells per well in a 96-well plate B Incubate overnight to allow cell attachment C Add various concentrations of this compound to the wells D Incubate for the desired treatment period (e.g., 1-5 days) E Add 20 µL of 5 mg/mL MTT solution to each well F Incubate for 1-5 hours at 37°C to allow formazan (B1609692) formation G Remove the media and MTT solution H Add 200 µL of a solubilizing agent (e.g., DMSO) to each well I Shake the plate for 5-15 minutes to dissolve formazan crystals J Read absorbance at 560 nm using a microplate reader

References

Application Notes and Protocols for Western Blot Analysis of PARP Activity Following AG14361 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes, including DNA repair and programmed cell death.[1] PARP1, a key member of this family, is activated by DNA single-strand breaks and facilitates their repair through the base excision repair pathway.[2][3] The inhibition of PARP is a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2][4]

AG14361 is a potent inhibitor of PARP-1.[5] By blocking PARP-1's catalytic activity, this compound can lead to an accumulation of DNA damage, ultimately triggering apoptosis in cancer cells.[6][7] A hallmark of apoptosis is the cleavage of PARP-1 by caspases, primarily caspase-3 and caspase-7. This cleavage event generates an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding fragment from the full-length 116 kDa protein.[8][9] The detection of this 89 kDa fragment by Western blot is a reliable and widely used method to monitor the induction of apoptosis.[10][11]

These application notes provide a detailed protocol for utilizing Western blot analysis to assess PARP-1 activity, via the detection of its cleavage, in cultured cells following treatment with this compound.

Signaling Pathway and Experimental Workflow

The signaling pathway initiated by this compound involves the inhibition of PARP-1, leading to an accumulation of DNA single-strand breaks. These breaks can collapse replication forks, generating double-strand breaks. In cells with deficient homologous recombination repair, this damage cannot be effectively repaired, triggering the intrinsic apoptotic pathway. This cascade of events culminates in the activation of executioner caspases, which then cleave PARP-1, among other substrates, to execute programmed cell death.

PARP_Inhibition_Pathway Signaling Pathway of this compound-Induced PARP Cleavage cluster_0 Cellular Response to DNA Damage cluster_1 Intervention cluster_2 Apoptotic Cascade DNA_Damage DNA Single-Strand Breaks PARP1 PARP-1 Activation DNA_Damage->PARP1 BER Base Excision Repair PARP1->BER DSB Double-Strand Breaks PARP1->DSB Accumulation of Damage This compound This compound This compound->PARP1 Inhibition Apoptosis_Signal Apoptosis Signaling DSB->Apoptosis_Signal Caspases Caspase Activation Apoptosis_Signal->Caspases PARP_Cleavage PARP-1 Cleavage (116 kDa -> 89 kDa) Caspases->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Signaling pathway of this compound-induced, caspase-mediated PARP-1 cleavage.

The experimental workflow for detecting PARP-1 cleavage via Western blot involves several key stages, from cell culture and treatment to data analysis.

Western_Blot_Workflow Experimental Workflow for PARP-1 Cleavage Detection cluster_0 Sample Preparation cluster_1 Western Blotting cluster_2 Data Analysis Cell_Culture Cell Seeding & Culture Treatment Treatment with this compound Cell_Culture->Treatment Cell_Lysis Cell Lysis & Protein Extraction Treatment->Cell_Lysis Quantification Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-PARP) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Imaging Image Acquisition Detection->Imaging Densitometry Densitometry Analysis Imaging->Densitometry Normalization Normalization to Loading Control Densitometry->Normalization

Caption: Experimental workflow for detecting PARP-1 cleavage by Western blot.

Quantitative Data Summary

The following table presents representative quantitative data from a densitometric analysis of a Western blot, demonstrating the effect of this compound on PARP-1 cleavage in a cancer cell line.

Treatment GroupConcentration (µM)Treatment Time (h)Full-Length PARP-1 (116 kDa) Relative DensitometryCleaved PARP-1 (89 kDa) Relative Densitometry
Vehicle Control (DMSO)-481.00 ± 0.050.05 ± 0.01
This compound1480.75 ± 0.080.45 ± 0.06
This compound5480.40 ± 0.060.85 ± 0.09
This compound10480.15 ± 0.041.20 ± 0.11
Positive Control (Etoposide)25240.20 ± 0.051.50 ± 0.15

Data are represented as mean ± standard deviation from three independent experiments. Densitometry values are normalized to the vehicle control and a loading control (e.g., β-actin or GAPDH).

Experimental Protocols

Materials and Reagents
  • Cell Line: A suitable cancer cell line (e.g., BRCA-deficient breast or ovarian cancer cell lines).

  • This compound: Prepare a stock solution in DMSO.

  • Cell Culture Medium and Supplements: As required for the chosen cell line.

  • Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein Assay Kit: Bicinchoninic acid (BCA) assay kit.

  • Laemmli Sample Buffer (4X).

  • SDS-PAGE Gels: 4-12% Bis-Tris gels.

  • Running Buffer: MOPS or MES SDS Running Buffer.

  • Transfer Buffer.

  • Membranes: Polyvinylidene difluoride (PVDF) membranes.

  • Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody: Rabbit anti-PARP-1 antibody that recognizes both full-length and cleaved forms (e.g., 1:1000 dilution).[13][14]

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG (e.g., 1:5000 dilution).

  • Loading Control Antibody: Mouse anti-β-actin or anti-GAPDH antibody.

  • Enhanced Chemiluminescence (ECL) Substrate.

Procedure

1. Cell Culture and Treatment

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for the desired time (e.g., 24-48 hours). Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., etoposide).

2. Cell Lysis and Protein Quantification

  • Harvesting: After treatment, aspirate the medium and wash the cells once with ice-cold PBS.[15]

  • Lysis: Add an appropriate volume of ice-cold lysis buffer to each dish, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.[16][17]

  • Incubation and Clarification: Incubate the lysates on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]

  • Supernatant Collection: Transfer the supernatant containing the soluble protein to a fresh, pre-chilled tube.

  • Quantification: Determine the protein concentration of each sample using a BCA assay according to the manufacturer's protocol.

3. SDS-PAGE and Western Blotting

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4X Laemmli sample buffer to 20-30 µg of protein and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[12]

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[18]

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-PARP-1 antibody (and anti-loading control antibody) in blocking buffer overnight at 4°C with gentle agitation.[9][19]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.[19]

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

4. Detection and Data Analysis

  • Detection: Apply the ECL substrate to the membrane according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system.

  • Analysis: Perform densitometric analysis of the bands corresponding to full-length (116 kDa) and cleaved (89 kDa) PARP-1 using image analysis software. Normalize the band intensities to the loading control to correct for loading differences.[11]

References

Troubleshooting & Optimization

Troubleshooting AG14361 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AG14361, a potent PARP1 inhibitor. The primary focus is to address the challenges associated with its low solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in my aqueous buffer. What are the recommended solvents?

A1: this compound is practically insoluble in water.[1] For in vitro experiments, it is recommended to first prepare a stock solution in an organic solvent. The most commonly used solvent is Dimethyl Sulfoxide (DMSO).[1][2][3] Other organic solvents like ethanol (B145695) and Dimethylformamide (DMF) can also be used.[2] For in vivo studies, suspensions can be prepared using agents like Carboxymethylcellulose sodium (CMC-Na).[1]

Q2: What is the maximum solubility of this compound in common organic solvents?

A2: The solubility of this compound can vary slightly between batches. However, typical solubility values are summarized in the table below. It is crucial to use fresh, anhydrous DMSO as moisture absorption can reduce solubility.[1]

Quantitative Solubility Data

SolventConcentration (mg/mL)Molar EquivalentReference
DMSO~51 mg/mL~159.18 mM[1]
DMSO~20 mg/mL-[2]
DMSO≤ 60 mM-[3]
Ethanol~21 mg/mL-[1]
Ethanol~1 mg/mL-[2]
Ethanol≤ 6.2 mM-[3]
DMF~10 mg/mL-[2]
PBS (pH 7.2)~0.1 mg/mL≤ 624 μM[2][3]

Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my cell-based assay. How can I prevent this?

A3: This is a common issue due to the low aqueous solubility of this compound. Here are some troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent toxicity.[3]

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual decrease in solvent concentration can sometimes prevent precipitation.

  • Immediate Use: Prepare the final working solution immediately before adding it to your cells. This compound may precipitate out of aqueous solutions over time.[1]

  • Sonication: Gentle sonication of the final diluted solution in a water bath might help to redissolve small precipitates.

  • Warming: Gently warming the solution to 37°C may aid in dissolution, but be cautious as prolonged heating can degrade the compound.

  • Use of Pluronic F-68: For challenging compounds, adding a small amount of a non-ionic surfactant like Pluronic F-68 to the final dilution buffer can sometimes improve solubility and prevent precipitation.

Q4: I need to prepare an aqueous solution of this compound for an enzyme assay. What is the best approach?

A4: For enzyme assays where the presence of organic solvents might interfere, achieving a sufficiently high concentration of this compound in a purely aqueous buffer is challenging.

  • Dilution from High-Concentration Stock: The recommended method is to prepare a high-concentration stock in 100% DMSO and then dilute it to the final desired concentration in the assay buffer. The final DMSO concentration should be kept as low as possible and a DMSO control should be included in the experiment.

  • Solubility in PBS: The solubility in PBS (pH 7.2) is very low, reported to be around 0.1 mg/mL.[2] This may not be sufficient for all enzyme assays.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound powder (Molecular Weight: 320.39 g/mol )[1]

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 3.2 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

    • Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][4]

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

  • Materials:

    • 10 mM this compound in DMSO (from Protocol 1)

    • Sterile cell culture medium or desired aqueous buffer

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Perform a serial dilution of the stock solution in the cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock to 999 µL of medium.

    • Mix thoroughly by gentle pipetting or vortexing.

    • Use the working solution immediately. Do not store aqueous dilutions.

Visualizations

Signaling Pathway of PARP Inhibition by this compound

PARP_Inhibition cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Repair cluster_Replication DNA Replication cluster_Cell_Fate Cell Fate DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 activates PAR Poly(ADP-ribose) chains PARP1->PAR synthesizes Replication_Fork Replication Fork PARP1->Replication_Fork stalls at unrepaired SSB Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits BER Base Excision Repair (BER) Repair_Proteins->BER mediates BER->DNA_SSB repairs DSB Double-Strand Break (DSB) Replication_Fork->DSB collapse leads to Apoptosis Apoptosis DSB->Apoptosis in HR-deficient cells (Synthetic Lethality) This compound This compound This compound->PARP1 inhibits

Caption: Mechanism of action of this compound as a PARP1 inhibitor leading to synthetic lethality.

Experimental Workflow for Testing this compound in Cell Culture

Experimental_Workflow Start Start Prepare_Stock Prepare 10 mM This compound Stock in DMSO Start->Prepare_Stock Seed_Cells Seed Cells in Multi-well Plates Start->Seed_Cells Prepare_Working Prepare Working Solutions (Serial Dilution in Medium) Prepare_Stock->Prepare_Working Treat_Cells Treat Cells with This compound Working Solutions Seed_Cells->Treat_Cells Prepare_Working->Treat_Cells Incubate Incubate for Desired Time Period Treat_Cells->Incubate Assay Perform Cell Viability, Apoptosis, or other Assay Incubate->Assay Analyze Analyze Data Assay->Analyze

Caption: A typical workflow for in vitro experiments using this compound.

Troubleshooting Logic for this compound Precipitation

Troubleshooting_Logic Start This compound Precipitates in Aqueous Solution Check_DMSO Is DMSO fresh and anhydrous? Start->Check_DMSO Use_Fresh_DMSO Use fresh, anhydrous DMSO Check_DMSO->Use_Fresh_DMSO No Check_Dilution Is the final DMSO concentration <0.5%? Check_DMSO->Check_Dilution Yes Use_Fresh_DMSO->Check_Dilution Lower_DMSO Lower final DMSO concentration Check_Dilution->Lower_DMSO No Use_Serial_Dilution Try serial dilution Check_Dilution->Use_Serial_Dilution Yes Lower_DMSO->Use_Serial_Dilution Immediate_Use Prepare solution immediately before use Use_Serial_Dilution->Immediate_Use Consider_Additives Consider using a surfactant (e.g., Pluronic F-68) Immediate_Use->Consider_Additives End Problem Resolved Consider_Additives->End

Caption: A decision tree for troubleshooting this compound precipitation issues.

References

Optimizing AG14361 Concentration for In Vitro Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro use of AG14361, a potent PARP-1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1). PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs). By inhibiting PARP-1, this compound prevents the repair of SSBs. In cancer cells, particularly those with deficiencies in other DNA repair pathways like homologous recombination (HR), these unrepaired SSBs can be converted into more lethal double-strand breaks (DSBs) during DNA replication, leading to cell death. This concept is known as synthetic lethality. This compound has been shown to sensitize cancer cells to DNA-damaging agents, such as topoisomerase I poisons and alkylating agents.[1]

Q2: What is a recommended starting concentration for this compound in in vitro experiments?

A2: A common and effective concentration of this compound used in numerous in vitro studies to achieve PARP-1 inhibition and sensitization to DNA-damaging agents is 0.4 µM . At this concentration, this compound typically inhibits PARP-1 activity without causing significant single-agent cytotoxicity in most cell lines. However, the optimal concentration can be cell-line dependent, and it is always recommended to perform a dose-response curve to determine the ideal concentration for your specific experimental setup.

Q3: What is the single-agent cytotoxic concentration of this compound?

A3: this compound generally exhibits low single-agent cytotoxicity at concentrations typically used for PARP inhibition. Growth-inhibitory effects are often observed at much higher concentrations, in the micromolar range. For example, in K562 human leukemia cells, this compound alone was not growth inhibitory up to a concentration of 10 µM. The GI50 (concentration for 50% growth inhibition) values for single-agent this compound in various cancer cell lines are summarized in the table below.

Data Presentation: Single-Agent Activity of this compound

Cell LineCancer TypeGI50 / IC50 (µM)Reference
LoVoColorectal Adenoma~15[2]
SW620Colorectal AdenocarcinomaNot specified, but used as a model[2]
K562Chronic Myelogenous Leukemia> 10
CFPAC-1Pancreatic Cancer14.3[3][4]
BXPC-3Pancreatic Cancer12.7[3][4]
HPACPancreatic Cancer38.3[3][4]
SUM149 (BRCA1 mutant)Breast Cancer2.8[5]
MDA-MB-436 (BRCA1 mutant)Breast Cancer0.07[5]
L56Br-C1 (BRCA1 mutant)Breast Cancer2.0[5]
HCC1937 (BRCA1 mutant)Breast Cancer> 10[5]
MCF7 (BRCA1 wild-type)Breast Cancer> 10[5]

Troubleshooting Guides

Issue 1: Inconsistent or no sensitization effect observed when combining this compound with a DNA-damaging agent.

  • Possible Cause 1: Suboptimal concentration of this compound.

    • Troubleshooting Step: Perform a dose-response matrix experiment with varying concentrations of both this compound and the DNA-damaging agent to identify the optimal synergistic concentrations. A starting concentration of 0.4 µM for this compound is recommended.

  • Possible Cause 2: Cell line is resistant to PARP inhibitor-mediated sensitization.

    • Troubleshooting Step: Ensure your cell line has a functional homologous recombination (HR) deficiency (e.g., BRCA1/2 mutations) if you are expecting a strong synthetic lethal effect. Resistance can also arise from restoration of HR function, increased drug efflux, or reduced PARP1 expression.[2][6][7] Consider using a different cell line with a known HR defect as a positive control.

  • Possible Cause 3: Incorrect timing of drug administration.

    • Troubleshooting Step: The timing of co-administration can be critical. Typically, pre-treatment with this compound for a period (e.g., 1-24 hours) before adding the DNA-damaging agent allows for sufficient inhibition of PARP-1. The optimal pre-treatment time should be determined empirically.

Issue 2: Unexpected single-agent cytotoxicity at low concentrations of this compound.

  • Possible Cause 1: Cell line is highly sensitive to PARP inhibition.

    • Troubleshooting Step: This can occur in cell lines with a high dependency on PARP-1 for survival, often those with underlying DNA repair defects. Perform a careful dose-response experiment starting from very low nanomolar concentrations to determine the non-toxic concentration range for your specific cell line.

  • Possible Cause 2: Solvent (DMSO) toxicity.

    • Troubleshooting Step: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, and is consistent across all treatment groups, including a vehicle-only control.

  • Possible Cause 3: Compound instability or degradation.

    • Troubleshooting Step: Prepare fresh stock solutions of this compound in DMSO regularly. While some components in cell culture media can affect drug stability, this is less common for small molecules like this compound.[8] If instability is suspected, minimize the time the compound is in aqueous media before being added to cells.

Issue 3: Difficulty confirming PARP-1 inhibition by Western Blot.

  • Possible Cause 1: Inefficient induction of PARP activity.

    • Troubleshooting Step: To observe a clear reduction in PAR (poly(ADP-ribose)) levels, it is often necessary to first stimulate PARP activity with a DNA-damaging agent. A short treatment with hydrogen peroxide (H₂O₂) is a common method to induce DNA damage and activate PARP-1 before cell lysis.

  • Possible Cause 2: Suboptimal antibody or Western Blot protocol.

    • Troubleshooting Step: Use a validated antibody specific for PAR. Ensure your protein transfer is efficient, as PAR polymers can be large. An 8% SDS-PAGE gel is often suitable for resolving PAR polymers.[9] Refer to the detailed Western Blot protocol below for specific guidance.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound, the DNA-damaging agent, or a combination of both. Include a vehicle (DMSO) control. The final volume in each well should be consistent.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance and calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for PARP Activity (PARylation)
  • Cell Treatment: Plate cells and grow to 70-80% confluency. Pre-treat with desired concentrations of this compound for 1 hour. Induce DNA damage by treating with 10 mM H₂O₂ for 10 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an 8% SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against PAR overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with a loading control antibody (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system. A reduction in the high molecular weight smear of PAR indicates PARP inhibition.

Cell-Based PARP Activity Assay

This assay measures the incorporation of biotinylated ADP-ribose into nuclear proteins.

  • Cell Treatment: Seed cells in a 96-well plate and treat with this compound or vehicle control.

  • Permeabilization and DNA Damage: Permeabilize the cells (e.g., with Triton X-100) and induce DNA damage to activate PARP.

  • PARP Reaction: Add a reaction mixture containing biotinylated NAD+ to the wells and incubate to allow for the PARP reaction to occur.

  • Washing: Wash the wells to remove unincorporated biotinylated NAD+.

  • Detection: Add Streptavidin-HRP and incubate. After washing, add a chemiluminescent or colorimetric HRP substrate.

  • Signal Measurement: Read the luminescence or absorbance using a microplate reader. A decrease in signal in this compound-treated wells indicates PARP inhibition.

Mandatory Visualizations

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 This compound Intervention cluster_2 Cellular Outcomes DNA_SSB DNA Single-Strand Break (SSB) PARP1_Activation PARP-1 Activation DNA_SSB->PARP1_Activation senses PARylation Poly(ADP-ribosyl)ation (PAR Chain Synthesis) PARP1_Activation->PARylation Unrepaired_SSB Unrepaired SSB BER_Recruitment Base Excision Repair (BER) Protein Recruitment PARylation->BER_Recruitment SSB_Repair SSB Repair BER_Recruitment->SSB_Repair This compound This compound This compound->PARP1_Activation inhibits Replication_Fork_Collapse Replication Fork Collapse Unrepaired_SSB->Replication_Fork_Collapse during S-phase DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_Formation Cell_Death Cell Death (Synthetic Lethality) DSB_Formation->Cell_Death in HR-deficient cells

Caption: Mechanism of action of this compound in inducing synthetic lethality.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps Start Experiment with this compound Observed_Effect Expected Effect Observed? Start->Observed_Effect Troubleshoot Troubleshooting Observed_Effect->Troubleshoot No   Proceed Proceed with Optimized Protocol Observed_Effect->Proceed  Yes Check_Concentration Verify this compound Concentration Troubleshoot->Check_Concentration Optimize Optimize Experiment Check_Cell_Line Confirm Cell Line Sensitivity/Genotype Check_Concentration->Check_Cell_Line Check_Protocol Review Experimental Protocol & Timing Check_Cell_Line->Check_Protocol Check_Reagents Assess Reagent Quality & Stability Check_Protocol->Check_Reagents Check_Reagents->Optimize

Caption: A logical workflow for troubleshooting in vitro experiments with this compound.

References

Potential off-target effects of AG14361 in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of AG14361. This resource is intended for researchers, scientists, and drug development professionals using this potent PARP-1 inhibitor in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, experimental inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), with a Ki of less than 5 nM.[1] Its primary on-target effect is the inhibition of PARP-1's enzymatic activity, which is crucial for the repair of DNA single-strand breaks (SSBs). By inhibiting PARP-1, this compound leads to an accumulation of SSBs, which can then be converted into more cytotoxic double-strand breaks (DSBs) during DNA replication. This mechanism is particularly effective in cancer cells with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, leading to a synthetic lethal phenotype.[2][3]

Q2: Are there any known off-target effects of this compound?

Yes, one of the documented off-target effects of this compound is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Specifically, this compound has been shown to inhibit ionizing radiation (IR)-induced NF-κB-dependent transcription.[1] It is important to note that this inhibition occurs without affecting the degradation of IκBα or the nuclear translocation of the NF-κB subunits p50 and p65.[1] This suggests that this compound acts downstream of NF-κB nuclear translocation.

Q3: Does this compound have off-target effects on kinases?

While some other PARP inhibitors, such as rucaparib (B1680265) and niraparib, have been reported to have off-target activity against various kinases, there is currently no publicly available, comprehensive kinome screening data specifically for this compound.[4][5] Researchers should be aware of the potential for off-target kinase inhibition as a general characteristic of this class of compounds and consider experimental validation if unexpected phenotypes are observed.

Troubleshooting Guides

Issue 1: Unexpected experimental results that do not align with PARP-1 inhibition.

If you observe a phenotype in your experiments that cannot be readily explained by the inhibition of PARP-1, it may be due to an off-target effect of this compound.

Troubleshooting Steps:

  • Confirm On-Target Engagement:

    • Verify that this compound is inhibiting PARP-1 activity in your experimental system at the concentrations used. This can be done by measuring PAR levels (the product of PARP activity) via western blot or ELISA.

  • Investigate the NF-κB Pathway:

    • Given the known off-target effect on NF-κB, assess the activity of this pathway in your model. You can measure the expression of NF-κB target genes (e.g., XIAP, BCL2) using qRT-PCR or assess NF-κB transcriptional activity with a reporter assay.[1]

  • Use a Structurally Different PARP Inhibitor:

    • To distinguish between on-target and potential off-target effects, use a structurally unrelated PARP inhibitor with a different off-target profile. If the unexpected phenotype persists with a different inhibitor, it is more likely to be a consequence of PARP-1 inhibition.

  • Perform a Rescue Experiment:

    • If you hypothesize a specific off-target is involved, attempt to rescue the phenotype by overexpressing or activating the putative off-target protein.

Issue 2: Discrepancies in cellular sensitivity to this compound compared to published data.

Variations in cell culture conditions and cell line integrity can lead to differences in experimental outcomes.

Troubleshooting Steps:

  • Cell Line Authentication:

    • Ensure the identity of your cell line through short tandem repeat (STR) profiling.

  • Mycoplasma Testing:

    • Regularly test your cell cultures for mycoplasma contamination, as this can significantly alter cellular responses to drugs.

  • Standardize Experimental Conditions:

    • Maintain consistency in cell passage number, seeding density, and media composition.

  • Verify Compound Integrity:

    • Ensure that your this compound stock is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound against its primary target and its effects on various cell lines.

Target/Cell LineAssay TypeValueReference
On-Target Activity
PARP-1Ki< 5 nM[1]
SW620 cells (permeabilized)IC5029 nM[1]
SW620 cells (intact)IC5014 nM[1]
Growth Inhibition
A549 cellsGI5014 µM[1]
LoVo cellsGI5011.2 µM[1]
SW620 cellsGI5020 µM[1]
92 J-wt-BRCA1 breast cancer cellsIC5017 µM[1]
92 J-sh-BRCA1 breast cancer cellsIC5025 µM[1]

Signaling Pathways and Experimental Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate the key signaling pathway affected by this compound's off-target activity and a general workflow for investigating off-target effects.

AG14361_Off_Target_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ionizing_Radiation Ionizing Radiation IKK IKK Complex Ionizing_Radiation->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates for degradation NFkappaB_inactive p50/p65 (Inactive) IkappaB->NFkappaB_inactive Inhibits NFkappaB_active p50/p65 (Active) NFkappaB_inactive->NFkappaB_active Translocates to Nucleus DNA DNA NFkappaB_active->DNA Binds to κB sites Transcription Gene Transcription (e.g., XIAP, BCL2) DNA->Transcription Initiates This compound This compound This compound->Transcription Inhibits

Figure 1. Off-target inhibition of NF-κB-dependent transcription by this compound.

Off_Target_Investigation_Workflow Start Unexpected Phenotype Observed with this compound Confirm_OnTarget Confirm PARP-1 Inhibition (e.g., PAR level analysis) Start->Confirm_OnTarget Hypothesize_OffTarget Hypothesize Potential Off-Target(s) Confirm_OnTarget->Hypothesize_OffTarget Literature_Search Review Literature for Known Off-Targets of PARP Inhibitors Hypothesize_OffTarget->Literature_Search Kinome_Screen Perform Kinome-wide Screening (e.g., KINOMEscan) Hypothesize_OffTarget->Kinome_Screen Validate_OffTarget Validate Candidate Off-Target(s) (e.g., Cellular Thermal Shift Assay, Western Blot) Literature_Search->Validate_OffTarget Kinome_Screen->Validate_OffTarget Rescue_Experiment Perform Rescue Experiment Validate_OffTarget->Rescue_Experiment Conclusion Identify and Characterize Off-Target Effect Rescue_Experiment->Conclusion

Figure 2. Experimental workflow for investigating potential off-target effects.

Experimental Protocols

1. Western Blot for PAR Levels

This protocol is to assess the on-target activity of this compound by measuring the levels of poly(ADP-ribose) (PAR), the product of PARP enzymes.

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the appropriate duration. To induce PARP activity, treat with a DNA damaging agent (e.g., 10 mM H₂O₂ for 10 minutes or 20 µM etoposide (B1684455) for 1 hour) before harvesting.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against PAR overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

2. NF-κB Reporter Assay

This protocol is to measure the effect of this compound on NF-κB transcriptional activity.

  • Cell Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Cell Treatment: After 24-48 hours, pre-treat the cells with this compound for the desired time, followed by stimulation with an NF-κB activator (e.g., TNF-α or ionizing radiation).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity in this compound-treated cells to vehicle-treated cells.

3. Kinome Profiling (Example: KINOMEscan™)

For a broad assessment of potential kinase off-targets, a service like KINOMEscan™ can be utilized. This is a binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.

  • Compound Submission: Provide a sample of this compound at the required concentration and purity to the service provider.

  • Assay Principle: The assay is based on a competition binding assay where the test compound (this compound) competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is measured, and the results are reported as the percent of control.

  • Data Interpretation: The results will provide a profile of kinases that this compound binds to at the tested concentration, allowing for the identification of potential off-target interactions. Follow-up with enzymatic assays is recommended to confirm inhibitory activity.

References

Technical Support Center: Overcoming Resistance to AG14361 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the PARP inhibitor AG14361 in their cancer cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the repair of DNA single-strand breaks (SSBs).[1][2] In cancer cells, particularly those with deficiencies in homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), inhibiting PARP1 with this compound leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The inability of HR-deficient cells to properly repair these DSBs results in genomic instability and cell death, a concept known as synthetic lethality.

Q2: My cancer cell line is showing decreased sensitivity to this compound. What are the potential mechanisms of resistance?

Resistance to PARP inhibitors like this compound is a multifaceted issue. The primary mechanisms can be broadly categorized as:

  • Restoration of Homologous Recombination (HR) Proficiency: This is a common mechanism where cancer cells regain the ability to repair DSBs, thereby circumventing the synthetic lethality induced by this compound. This can occur through secondary or "reversion" mutations in genes like BRCA1 or BRCA2 that restore their function.[3][4][5][6][7]

  • Increased Drug Efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[8][9][10][11] These transporters act as pumps that actively remove this compound from the cell, reducing its intracellular concentration and thus its efficacy.

  • Target Alteration: Although less commonly reported for this compound specifically, mutations in the PARP1 gene itself can potentially alter the drug binding site, leading to reduced inhibitor efficacy.[12]

  • Stabilization of Replication Forks: Resistance can also arise from mechanisms that protect stalled replication forks from collapsing into DSBs, thereby reducing the cytotoxic lesions that this compound relies on to kill cancer cells.

Q3: How can I experimentally confirm the mechanism of resistance in my cell line?

To elucidate the resistance mechanism, a series of experiments are recommended:

  • Assess HR proficiency: Analyze the expression and localization of key HR proteins like RAD51. An increase in RAD51 foci formation upon DNA damage can indicate restored HR function. Sequencing of BRCA1/2 genes can identify reversion mutations.

  • Investigate drug efflux: Use quantitative real-time PCR (qRT-PCR) or Western blotting to measure the expression of ABC transporters like ABCB1 and ABCG2. Functional assays using fluorescent substrates of these transporters can also be performed.

  • Sequence the PARP1 gene: To rule out target-based resistance, sequence the coding region of the PARP1 gene to identify any potential mutations.

  • Evaluate PARP1 trapping: Some PARP inhibitors exert their effects not just by catalytic inhibition but by "trapping" PARP1 on DNA. Resistance can emerge from a reduction in this trapping. Specialized assays can be used to measure the amount of PARP1 bound to chromatin.

Q4: Are there strategies to overcome this compound resistance?

Yes, several strategies can be explored depending on the resistance mechanism:

  • For HR restoration: If resistance is due to HR restoration, combining this compound with agents that re-induce HR deficiency, such as inhibitors of other DNA damage response pathways, may be effective.

  • For increased drug efflux: Co-administration of this compound with an inhibitor of the specific ABC transporter that is upregulated can restore sensitivity.

  • Combination therapies: Combining this compound with other anti-cancer agents that have different mechanisms of action can be a powerful strategy to overcome resistance. For example, combining it with chemotherapy or other targeted therapies.

Troubleshooting Guides

Problem 1: Decreased Cell Death Observed with this compound Treatment Over Time
Possible Cause Troubleshooting Steps
Development of acquired resistance.1. Confirm Resistance: Perform a dose-response curve with this compound on your current cell line and compare it to the parental, sensitive cell line to quantify the shift in IC50. 2. Investigate HR Restoration: Check for reversion mutations in BRCA1/2 by sequencing. Assess RAD51 foci formation after irradiation to functionally test HR capacity. 3. Examine Drug Efflux: Analyze the expression of ABCB1 and ABCG2 transporters via qRT-PCR or Western blot. 4. Test for Cross-Resistance: Determine the sensitivity of your resistant cells to other PARP inhibitors. Cross-resistance may suggest a common resistance mechanism.[13]
Cell line contamination or genetic drift.1. Authenticate Cell Line: Use short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Use Early Passage Cells: If possible, thaw an early passage of the parental cell line and repeat the experiment.
Problem 2: High Variability in Experimental Results with this compound
Possible Cause Troubleshooting Steps
Inconsistent drug concentration.1. Prepare Fresh Drug Stocks: this compound, like many small molecules, can degrade over time. Prepare fresh stock solutions in DMSO and store them in small aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 2. Verify Drug Concentration: If possible, use analytical methods to confirm the concentration of your this compound stock.
Inconsistent cell health or density.1. Standardize Seeding Density: Ensure that cells are seeded at a consistent density for all experiments. 2. Monitor Cell Health: Regularly check for signs of contamination and ensure cells are in the exponential growth phase when starting an experiment.

Data Presentation

Table 1: Example of IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineThis compound IC50 (µM)Fold Resistance
Parental Cell Line0.051
This compound-Resistant Subclone1.530

Table 2: Example of Cross-Resistance Profile of an this compound-Resistant Cell Line

PARP InhibitorParental Cell Line IC50 (µM)This compound-Resistant Cell Line IC50 (µM)Fold Resistance
This compound0.051.530
Olaparib0.12.525
Rucaparib0.082.025
Talazoparib0.0050.1530

Experimental Protocols

Protocol 1: Generation of an this compound-Resistant Cell Line

This protocol describes a common method for generating a resistant cell line through continuous exposure to the drug.[13][14][15]

  • Initial Treatment: Start by treating the parental cancer cell line with a concentration of this compound equal to the IC20 (the concentration that inhibits growth by 20%).

  • Dose Escalation: Once the cells have resumed a normal growth rate, increase the concentration of this compound in a stepwise manner. A common approach is to double the concentration at each step.

  • Monitoring: At each concentration, monitor the cells for growth and viability. Only increase the drug concentration once the cells have adapted and are growing steadily.

  • Isolation of Resistant Clones: After several months of continuous culture in the presence of a high concentration of this compound, isolate single-cell clones by limiting dilution or cell sorting.

  • Characterization: Expand the clones and characterize their level of resistance by determining the IC50 of this compound and comparing it to the parental cell line.

Protocol 2: Western Blot for DNA Damage Response Proteins

This protocol is for detecting the expression levels of proteins involved in DNA damage repair, such as PARP1, RAD51, and γH2AX.

  • Cell Lysis: Treat cells as required, then wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-RAD51, anti-γH2AX) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control like β-actin or GAPDH.

Mandatory Visualizations

AG14361_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound PARP1 PARP1 This compound->PARP1 inhibits SSB Single-Strand Break (SSB) PARP1->SSB repairs DSB Double-Strand Break (DSB) SSB->DSB leads to (during replication) Apoptosis Apoptosis DSB->Apoptosis triggers

Caption: Mechanism of action of this compound in cancer cells.

Resistance_Mechanisms cluster_resistance Mechanisms of Resistance to this compound Resistance This compound Resistance HR_Restoration HR Restoration (e.g., BRCA reversion mutations) HR_Restoration->Resistance Drug_Efflux Increased Drug Efflux (e.g., ABC transporter upregulation) Drug_Efflux->Resistance Target_Alteration PARP1 Alteration (e.g., mutations) Target_Alteration->Resistance Fork_Stabilization Replication Fork Stabilization Fork_Stabilization->Resistance Experimental_Workflow cluster_workflow Troubleshooting Workflow for this compound Resistance Start Decreased this compound Sensitivity Observed Confirm_Resistance Confirm Resistance (IC50 Shift) Start->Confirm_Resistance Investigate_HR Investigate HR Status (RAD51 foci, BRCA sequencing) Confirm_Resistance->Investigate_HR Investigate_Efflux Investigate Drug Efflux (ABC transporter expression) Confirm_Resistance->Investigate_Efflux Investigate_PARP1 Sequence PARP1 Gene Confirm_Resistance->Investigate_PARP1 Conclusion Identify Resistance Mechanism & Develop Counter-strategy Investigate_HR->Conclusion Investigate_Efflux->Conclusion Investigate_PARP1->Conclusion

References

Technical Support Center: AG14361 In Vivo Efficacy and Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PARP-1 inhibitor, AG14361. The information is designed to address specific issues that may be encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for the repair of single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway. By inhibiting PARP-1, this compound prevents the repair of SSBs. When the cell replicates its DNA, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs). In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, this accumulation of DSBs leads to cell death, a concept known as synthetic lethality.[1][2][3] this compound has been shown to sensitize cancer cells to DNA-damaging agents like temozolomide (B1682018) and topoisomerase I poisons (e.g., irinotecan, topotecan, camptothecin) by preventing the repair of the DNA damage they induce.[4][5][6]

Q2: How does this compound enhance the efficacy of chemotherapy and radiation?

A2: this compound enhances the efficacy of DNA-damaging chemotherapeutics and radiation by inhibiting the PARP-1-dependent base excision repair of the DNA lesions they cause.[4][5] For instance, with the alkylating agent temozolomide, this compound prevents the repair of methylated DNA bases, leading to persistent DNA damage and increased cytotoxicity.[5] Similarly, with topoisomerase I inhibitors like irinotecan, this compound leads to the persistence of DNA strand breaks that would otherwise be rapidly repaired.[4] This increased and prolonged DNA damage overwhelms the cancer cell's repair capacity, leading to apoptosis.

Q3: What are the potential mechanisms of resistance to this compound?

A3: Resistance to PARP inhibitors like this compound can develop through several mechanisms. One of the most common is the restoration of homologous recombination (HR) function in BRCA-deficient tumors through secondary mutations.[7][8] Other mechanisms include increased drug efflux from the cancer cells, stabilization of replication forks to prevent the formation of double-strand breaks, and downregulation of PARP-1 expression itself.[7][8]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor solubility of this compound in aqueous vehicle This compound is a hydrophobic molecule with limited aqueous solubility.Use a vehicle containing a solubilizing agent such as DMSO and a surfactant like Cremophor EL. A common formulation for similar compounds is 10% DMSO, 30% Cremophor EL, and 60% normal saline. Prepare the solution by first dissolving this compound in DMSO, then adding Cremophor EL, and finally adding the saline dropwise while vortexing. Perform a small-scale test to ensure no precipitation occurs upon final dilution.
Precipitation of this compound upon injection The formulation may be unstable when introduced into the physiological environment of the animal.Ensure the final concentration of DMSO is as low as possible while maintaining solubility. Consider warming the formulation slightly before injection (ensure stability at that temperature). Inject slowly to allow for gradual dilution in the bloodstream.
Lack of in vivo efficacy despite in vitro potency - Poor bioavailability or rapid metabolism.- Inadequate dosing or schedule.- The tumor model is not sensitive to PARP inhibition.- Conduct a pilot pharmacokinetic study to determine the Cmax, half-life, and tumor accumulation of this compound in your model.- Adjust the dose and/or frequency of administration based on PK data to maintain a therapeutic concentration in the tumor.- Confirm the DNA repair status of your xenograft model. Tumors proficient in homologous recombination may be less sensitive to single-agent PARP inhibition. Consider combination therapy with a DNA-damaging agent.
Toxicity or adverse effects in animal models (e.g., weight loss, lethargy) - Vehicle toxicity.- Off-target effects of this compound.- Excessive DNA damage in normal tissues when combined with chemotherapy.- Run a vehicle-only control group to assess the toxicity of the formulation.- Reduce the dose of this compound and/or the chemotherapeutic agent.- Stagger the administration of this compound and the chemotherapeutic agent to reduce overlapping toxicities.

Data Presentation

Table 1: In Vitro Sensitization of Cancer Cells by this compound

Cell LineCombination AgentSensitization Factor (Fold Increase in Cytotoxicity)Reference
PARP-1+/+ Mouse Embryonic FibroblastsTopotecan>3-fold[4]
K562 (Human Leukemia)Camptothecin2-fold[4]
HCT-Ch3 (MMR-proficient)Temozolomide1.5-3.3-fold[6]
HCT116 (MMR-deficient)Temozolomide3.7-5.2-fold[6]

Table 2: In Vivo Efficacy of this compound in Combination Therapy

Tumor ModelCombination AgentKey Efficacy EndpointResultReference
SW620 XenograftTemozolomideTumor GrowthComplete regression[5]
SW620 XenograftTemozolomide + AG14447 (a more potent analog)Tumor Growth Delay~40 days[9]
LoVo XenograftIrinotecanTumor Growth DelayTwo- to three-fold increase
LoVo XenograftX-irradiationTumor Growth DelayTwo- to three-fold increase

Experimental Protocols

Protocol 1: In Vivo Efficacy of this compound in a Subcutaneous Xenograft Model

This protocol is a representative example based on published studies with PARP inhibitors and may require optimization for specific experimental conditions.

  • Cell Culture and Implantation:

    • Culture SW620 human colon carcinoma cells in appropriate media.

    • Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., serum-free medium or PBS) at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.

    • Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Randomize mice into treatment groups when tumors reach a mean volume of 100-200 mm³.

  • Preparation of this compound Formulation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • On the day of injection, prepare the final dosing solution. For a 10 mg/kg dose in a 20g mouse (0.2 mL injection volume), a common vehicle is a mixture of DMSO and Cremophor EL in saline. A potential formulation could be 10% DMSO, 10% Cremophor EL, and 80% sterile saline.

    • To prepare, first mix the required volume of the this compound stock solution with the Cremophor EL. Then, add the saline dropwise while vortexing to prevent precipitation.

  • Treatment Administration:

    • Control Group: Administer the vehicle solution intraperitoneally (i.p.) on the same schedule as the treatment groups.

    • This compound Monotherapy Group: Administer this compound at the desired dose (e.g., 10 mg/kg) i.p. daily for 5 consecutive days.

    • Combination Therapy Group: Administer temozolomide (e.g., 50 mg/kg) orally (p.o.) daily for 5 days. Administer this compound (10 mg/kg, i.p.) 30-60 minutes prior to each temozolomide dose.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight 2-3 times per week.

    • Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³) or if they show signs of significant toxicity (e.g., >20% weight loss).

    • Calculate tumor growth inhibition (TGI) and tumor growth delay (TGD).

Mandatory Visualizations

Signaling_Pathway cluster_BER Base Excision Repair (BER) cluster_Inhibition Mechanism of this compound cluster_HR Homologous Recombination (HR) cluster_SL Synthetic Lethality DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 recruits Replication DNA Replication DNA_Damage->Replication XRCC1 XRCC1 PARP1->XRCC1 recruits DNA_Ligase_III DNA Ligase III XRCC1->DNA_Ligase_III DNA_Polymerase_beta DNA Polymerase β XRCC1->DNA_Polymerase_beta Repaired_DNA Repaired DNA DNA_Ligase_III->Repaired_DNA repair DNA_Polymerase_beta->Repaired_DNA repair This compound This compound This compound->PARP1 inhibits DSB Double-Strand Break (DSB) BRCA1_2 BRCA1/2 DSB->BRCA1_2 recruits Cell_Death Cell Death DSB->Cell_Death unrepaired RAD51 RAD51 BRCA1_2->RAD51 HR_Repair HR Repair RAD51->HR_Repair Replication->DSB unrepaired SSB BRCA_mut BRCA1/2 Mutation BRCA_mut->BRCA1_2

Caption: Mechanism of this compound action and synthetic lethality.

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Evaluation Evaluation cluster_Groups Treatment Groups Cell_Culture 1. SW620 Cell Culture Implantation 2. Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth (100-200 mm³) Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Dosing 5. Dosing (5 days) Randomization->Dosing Vehicle Vehicle AG14361_mono This compound Combo This compound + Chemotherapy Monitoring 6. Tumor & Weight Monitoring Dosing->Monitoring Endpoint 7. Endpoint Analysis Monitoring->Endpoint

Caption: In vivo xenograft experimental workflow.

References

AG14361 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of AG14361, a potent PARP-1 inhibitor. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your experiments.

Stability and Storage Conditions

Proper storage and handling of this compound are critical for maintaining its potency and ensuring reproducible experimental outcomes.

Solid Compound Storage
Storage TemperatureDurationSupplier Recommendation
-20°C3 yearsSelleck Chemicals[1], MedchemExpress[2]
-20°C≥ 4 yearsCayman Chemical[3]
-20°C12 monthsSTEMCELL Technologies[4]
4°C2 yearsMedchemExpress[2]

Recommendation: For long-term storage of solid this compound, it is recommended to keep it at -20°C. For shorter periods, 4°C is also acceptable. To prevent degradation from moisture, storing with a desiccant is advised.[4]

Stock Solution Storage

It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][5]

SolventStorage TemperatureDurationSupplier Recommendation
DMSO-80°C1 yearSelleck Chemicals[1]
DMSO-80°C2 yearsMedchemExpress[2][5]
DMSO-20°C1 monthSelleck Chemicals[1]
DMSO-20°C1 yearMedchemExpress[2][5]

Recommendation: For long-term storage of this compound stock solutions in DMSO, -80°C is the optimal temperature. For short-term storage, -20°C is suitable. Always use fresh, anhydrous DMSO for preparing stock solutions as moisture can reduce solubility.[1]

Solubility Data

The solubility of this compound can vary between batches and is dependent on the solvent.

SolventSolubilitySupplier Information
DMSO~51 mg/mL (159.18 mM)Selleck Chemicals[1]
DMSO20 mg/mLCayman Chemical[3]
DMSO10 mg/mL (31.21 mM)MedchemExpress (requires ultrasonic and warming to 60°C)[2]
DMSO≤ 60 mMSTEMCELL Technologies[4]
Ethanol21 mg/mLSelleck Chemicals[1]
Ethanol1 mg/mLCayman Chemical[3]
Ethanol≤ 6.2 mMSTEMCELL Technologies[4]
DMF10 mg/mLCayman Chemical[3]
PBS (pH 7.2)0.1 mg/mLCayman Chemical[3]
PBS (pH 7.2)≤ 624 μMSTEMCELL Technologies[4]
WaterInsolubleSelleck Chemicals[1]

Note: If precipitation or phase separation occurs during the preparation of solutions, gentle heating and/or sonication can be used to aid dissolution.[5] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[5]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Question: My this compound powder will not fully dissolve in DMSO.

Answer:

  • Check DMSO Quality: Ensure you are using fresh, anhydrous (moisture-free) DMSO. Absorbed moisture can significantly reduce the solubility of this compound.[1]

  • Aid Dissolution: Gentle warming (up to 60°C) and/or sonication can help dissolve the compound.[2][5] Be cautious with heating to avoid potential degradation.

  • Verify Concentration: Double-check your calculations to ensure you are not exceeding the solubility limit of this compound in DMSO.

Question: I observed precipitation in my stock solution after storing it at -20°C.

Answer:

  • Proper Dissolution: The compound may not have been fully dissolved initially. Before the first use and after thawing, ensure the solution is clear by vortexing and visually inspecting for any precipitate. If needed, brief warming or sonication can be applied.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to precipitation and degradation. It is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1][5]

  • Storage Temperature: For long-term stability of stock solutions, -80°C is recommended over -20°C.[1][2][5]

Question: My experimental results are inconsistent or show a loss of this compound activity.

Answer:

  • Solution Age: For optimal results, especially for in vivo studies, it is best to prepare fresh working solutions from a stock solution on the day of the experiment.[5] Stock solutions stored for extended periods, even at the correct temperature, may lose potency.

  • Storage Conditions: Verify that the stock solution has been stored at the recommended temperature (-80°C for long-term) and protected from light.[4]

  • Final Concentration in Media: For cell culture experiments, the final concentration of the solvent (e.g., DMSO) should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4]

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: To prepare a 10 mM stock solution in DMSO, you can resuspend 1 mg of this compound in 312 μL of fresh, anhydrous DMSO.[4] Ensure complete dissolution, using gentle warming or sonication if necessary.

Q2: Can I store this compound solutions in aqueous buffers like PBS?

A2: The solubility of this compound in aqueous buffers such as PBS is very low (e.g., 0.1 mg/mL in PBS pH 7.2).[3][4] It is not recommended to store this compound in aqueous solutions for any significant length of time as it may precipitate out. Aqueous working solutions should be prepared fresh from a DMSO stock solution immediately before use.

Q3: Is this compound light-sensitive?

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the repair of DNA single-strand breaks.[4][6] By inhibiting PARP-1, this compound prevents the repair of these breaks, which can then lead to the formation of more lethal double-strand breaks during DNA replication. This mechanism is particularly effective in sensitizing cancer cells to DNA-damaging agents and radiation.[7][8][9]

Experimental Protocols & Visualizations

Experimental Workflow for Assessing Chemosensitization

This workflow outlines the general steps to determine if this compound enhances the cytotoxicity of a DNA-damaging agent in cancer cells.

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis prep_cells Seed cancer cells in 96-well plates treat_control Control: Vehicle (DMSO) prep_cells->treat_control treat_this compound This compound alone prep_cells->treat_this compound treat_chemo Cytotoxic agent alone prep_cells->treat_chemo treat_combo This compound + Cytotoxic agent prep_cells->treat_combo prep_this compound Prepare this compound stock solution (DMSO) prep_this compound->treat_this compound prep_this compound->treat_chemo prep_this compound->treat_combo prep_chemo Prepare cytotoxic agent stock solution prep_chemo->treat_this compound prep_chemo->treat_chemo prep_chemo->treat_combo incubate Incubate for 48-72 hours treat_control->incubate treat_this compound->incubate treat_chemo->incubate treat_combo->incubate assay_viability Perform cell viability assay (e.g., MTT, CellTiter-Glo) incubate->assay_viability analyze Calculate GI50/IC50 values and potentiation factor assay_viability->analyze

Caption: Workflow for a cell-based chemosensitization assay with this compound.

This compound Mechanism of Action: PARP Inhibition and DNA Damage

This diagram illustrates the role of PARP-1 in DNA repair and how its inhibition by this compound leads to increased cell death, particularly in combination with DNA-damaging agents.

G cluster_damage DNA Damage & Repair cluster_inhibition Effect of this compound DNA_damage DNA Single-Strand Break (SSB) (e.g., from chemotherapy/radiation) PARP1 PARP-1 Activation DNA_damage->PARP1 BER Base Excision Repair (BER) Recruitment of XRCC1 PARP1->BER Inhibition PARP-1 Inhibition Repair DNA Repair & Cell Survival BER->Repair This compound This compound This compound->Inhibition SSB_accum SSB Accumulation Inhibition->SSB_accum DSB Replication Fork Collapse -> Double-Strand Break (DSB) SSB_accum->DSB Apoptosis Cell Death (Apoptosis) DSB->Apoptosis

Caption: this compound inhibits PARP-1, leading to enhanced DNA damage and cell death.

Troubleshooting Logic for this compound Experiments

This diagram provides a logical workflow for troubleshooting common issues encountered during experiments with this compound.

G start Inconsistent or No Activity Observed with this compound check_storage Check Storage Conditions of Stock Solution start->check_storage improper_storage Improper Storage: - Incorrect temperature - Light exposure - Repeated freeze-thaw check_storage->improper_storage Incorrect check_solubility Check for Precipitation in Working Solution check_storage->check_solubility Correct prepare_new Action: Prepare Fresh Stock Solution improper_storage->prepare_new ok Problem Resolved prepare_new->ok precipitate Precipitation Observed check_solubility->precipitate Yes check_protocol Review Experimental Protocol check_solubility->check_protocol No prepare_fresh_working Action: Prepare Fresh Daily Ensure full dissolution precipitate->prepare_fresh_working prepare_fresh_working->ok protocol_issue Potential Protocol Issues: - Incorrect concentration - High solvent % in media - Inappropriate assay check_protocol->protocol_issue Issue Found optimize_protocol Action: Optimize Protocol - Titrate concentration - Lower solvent % - Validate assay protocol_issue->optimize_protocol optimize_protocol->ok

Caption: A decision tree for troubleshooting this compound experimental issues.

References

Technical Support Center: Minimizing AG14361-Induced Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AG14361. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the cytotoxic effects of the potent PARP-1 inhibitor, this compound, on normal (non-cancerous) cells during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), with a Ki of <5 nM.[1] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs). By inhibiting PARP-1, this compound prevents the repair of SSBs. When a cell replicates its DNA, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs). In cancer cells with defects in homologous recombination (HR), a major DSB repair pathway (e.g., cells with BRCA1/2 mutations), this accumulation of DSBs leads to cell death, a concept known as synthetic lethality.

Q2: Why does this compound exhibit cytotoxicity in normal cells?

A2: While this compound is designed to be selectively toxic to cancer cells with DNA repair deficiencies, it can also affect normal cells. Normal cells rely on PARP-1 for routine DNA repair. Inhibition of this crucial enzyme can lead to an accumulation of DNA damage, even in the absence of other DNA-damaging agents, which can trigger cell cycle arrest or apoptosis. This on-target toxicity is a known class effect of PARP inhibitors.

Q3: What are the common morphological and cellular changes observed in normal cells upon this compound treatment?

A3: Normal cells treated with PARP inhibitors like this compound may exhibit signs of DNA damage and cellular stress. Common observations include:

  • Cell Cycle Arrest: Normal human fibroblasts exposed to DNA damaging agents can undergo a permanent cell cycle exit in the G2 phase.[1][2][3] This is a protective mechanism to prevent the propagation of damaged DNA.

  • Apoptosis: At higher concentrations or with prolonged exposure, this compound can induce programmed cell death (apoptosis) in normal cells. This is characterized by cell shrinkage, membrane blebbing, and the activation of caspases.

  • Senescence: In some cases, instead of apoptosis, cells may enter a state of irreversible growth arrest known as senescence, characterized by a flattened and enlarged morphology.

Q4: Are there any known strategies to reduce this compound-induced cytotoxicity in my normal cell lines?

A4: Yes, several strategies can be employed to mitigate the off-target effects of this compound on normal cells:

  • Dose Optimization: The simplest approach is to perform a dose-response curve to determine the lowest effective concentration of this compound that achieves the desired effect in your cancer cells while minimizing toxicity in your normal control cells.

  • Co-treatment with Antioxidants: Oxidative stress can contribute to DNA damage and enhance the cytotoxic effects of PARP inhibitors. Co-treatment with antioxidants such as N-acetylcysteine (NAC) or resveratrol (B1683913) may help protect normal cells.[4][5] NAC has been shown to protect against cytotoxicity induced by reactive oxygen species (ROS) by directly scavenging ROS and replenishing intracellular glutathione (B108866) (GSH).[6] Resveratrol has also been shown to have a protective effect on normal cells in some contexts.[5][7]

  • Adaptive Therapy/Dose Modulation: Recent studies on other PARP inhibitors suggest that adaptive dosing strategies, where the dose is modulated based on the cellular response, can reduce toxicity while maintaining efficacy.[8] This could involve intermittent dosing or a gradual dose escalation.

Troubleshooting Guides

Issue 1: High levels of apoptosis observed in normal control cell lines.

Possible Cause Troubleshooting Step
This compound concentration is too high.Perform a dose-response experiment to determine the IC20 (concentration that inhibits 20% of growth) in your normal cell line and use a concentration at or below this for your experiments.
Prolonged exposure to this compound.Reduce the incubation time. A time-course experiment can help identify the optimal duration of treatment.
High levels of endogenous oxidative stress in the cell culture.Supplement the culture medium with an antioxidant like N-acetylcysteine (e.g., 1-5 mM) or Resveratrol (e.g., 5-20 µM). Always test the effect of the antioxidant alone on your cells first.
Cell line is particularly sensitive to PARP inhibition.Consider using a different normal cell line that may be more robust.

Issue 2: Significant G2/M cell cycle arrest in normal cells, affecting experimental readouts.

Possible Cause Troubleshooting Step
On-target effect of PARP inhibition on the cell cycle.This is an expected outcome. Plan your experiments accordingly, for example, by synchronizing the cells before treatment if you are studying a specific cell cycle phase.
This compound concentration is causing a prolonged and irreversible arrest.Lower the concentration of this compound. A lower dose may induce a transient and reversible cell cycle arrest.
Experimental endpoint is sensitive to changes in cell cycle distribution.Consider using an endpoint that is less dependent on the cell cycle, or analyze your data in a way that accounts for the cell cycle changes (e.g., gating on specific cell cycle populations in flow cytometry).

Quantitative Data

Disclaimer: Quantitative cytotoxicity data for this compound in a wide range of normal human cell lines is not extensively available in the public domain. The following tables provide a summary of available data for this compound and other PARP inhibitors to offer a comparative perspective. Researchers should always determine the specific GI50/IC50 in their own experimental systems.

Table 1: this compound Growth Inhibition (GI50) in Cancer and Non-Cancerous Cell Lines

Cell LineCell TypeGI50 (µM)Reference
PARP-1+/+ (Mouse Embryonic Fibroblasts)Normal (Mouse)>10 (as a single agent)[9]
K562Human Leukemia>10 (as a single agent)[9]
LoVoHuman Colon Carcinoma11.2[10]
A549Human Lung Carcinoma14[10]
SW620Human Colon Adenocarcinoma20[10]

Table 2: Comparative Cytotoxicity of PARP Inhibitors in Normal vs. Cancer Cells (Illustrative Examples)

PARP InhibitorNormal Cell Line (IC50/GI50)Cancer Cell Line (IC50/GI50)Selectivity (Normal/Cancer)Reference
OlaparibHealthy Bone Marrow (IC50: ~1-10 µM)BRCA-deficient cancer cells (IC50: <0.1 µM)>10-fold[11] (General principle)
Resveratrol + TalazoparibThree different normal cell lines (minimal cytotoxicity)Breast adenocarcinoma cells (synergistic cell death)High[1][2]
CMLD-2 (HuR inhibitor)Normal lung fibroblasts (MRC-9) (IC50 > 30 µM)Human lung cancer cells (H1299, A549) (significant inhibition at 30 µM)Selective[8]

Experimental Protocols

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is used to determine the cytotoxic effects of this compound.

Materials:

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 50% (w/v) in dH2O

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Acetic acid, 1% (v/v) in dH2O

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours.

  • Drug Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control (DMSO). Incubate for 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration 10%). Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with dH2O and allow to air dry.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.

Protocol 2: Evaluating a Cytoprotective Agent (e.g., N-acetylcysteine)

This protocol outlines how to assess the ability of a cytoprotective agent to mitigate this compound-induced cytotoxicity in normal cells.

Procedure:

  • Cell Seeding: Seed your normal cell line in multiple 96-well plates as described in Protocol 1.

  • Experimental Groups:

    • Group 1: Untreated control

    • Group 2: this compound only (serial dilutions)

    • Group 3: Cytoprotective agent only (e.g., NAC, serial dilutions)

    • Group 4: this compound (serial dilutions) + a fixed, non-toxic concentration of the cytoprotective agent.

  • Treatment: Add the respective treatments to the wells and incubate for the desired period (e.g., 48-72 hours).

  • Cytotoxicity Assessment: Perform the SRB assay (Protocol 1) on all plates.

  • Data Analysis:

    • Calculate the GI50 of this compound alone.

    • Calculate the GI50 of this compound in the presence of the cytoprotective agent.

    • A significant increase in the GI50 value in Group 4 compared to Group 2 indicates a protective effect.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol detects apoptosis and necrosis using flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in culture dishes with this compound at the desired concentrations for the appropriate time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Visualizations

Signaling Pathways and Experimental Workflows

AG14361_Mechanism cluster_drug This compound Action cluster_cell Cellular Processes This compound This compound PARP1 PARP-1 This compound->PARP1 Inhibits BER Base Excision Repair (BER) PARP1->BER Mediates SSB DNA Single-Strand Break (SSB) SSB->PARP1 Activates Replication DNA Replication SSB->Replication During DSB DNA Double-Strand Break (DSB) CellCycleArrest G2/M Cell Cycle Arrest DSB->CellCycleArrest Apoptosis Apoptosis DSB->Apoptosis Replication->DSB Unrepaired SSB leads to

Caption: Mechanism of this compound-induced cytotoxicity.

Cytoprotection_Workflow start Seed Normal Cells treatment Treat with: - this compound - Protective Agent - Combination start->treatment incubation Incubate (e.g., 48h) treatment->incubation srb SRB Assay incubation->srb apoptosis Annexin V/PI Assay incubation->apoptosis cell_cycle Propidium Iodide Staining incubation->cell_cycle analysis Data Analysis: - GI50 Calculation - Apoptosis Percentage - Cell Cycle Distribution srb->analysis apoptosis->analysis cell_cycle->analysis end Evaluate Protection analysis->end

Caption: Workflow for evaluating cytoprotective agents.

Apoptosis_Pathway This compound This compound PARP_inhibition PARP-1 Inhibition This compound->PARP_inhibition SSB_accumulation SSB Accumulation PARP_inhibition->SSB_accumulation DSB_formation DSB Formation (during replication) SSB_accumulation->DSB_formation ATM_ATR ATM/ATR Activation DSB_formation->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondria Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway activated by this compound.

CellCycle_Arrest This compound This compound DNA_Damage DNA Damage (DSBs) This compound->DNA_Damage ATM_Chk2 ATM/Chk2 Pathway DNA_Damage->ATM_Chk2 p53_p21 p53/p21 Pathway ATM_Chk2->p53_p21 Activates Cdk1_CyclinB Cdk1/Cyclin B (MPF) p53_p21->Cdk1_CyclinB Inhibits G2_M_Transition G2/M Transition Cdk1_CyclinB->G2_M_Transition Promotes

Caption: G2/M cell cycle arrest induced by this compound.

References

AG14361 dose-response curve analysis issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AG14361. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this potent PARP-1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a highly potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1). PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs). By inhibiting PARP-1, this compound prevents the repair of these SSBs. When a cell with unrepaired SSBs undergoes DNA replication, these breaks are converted into more lethal double-strand breaks (DSBs).[1][2][3][4]

Q2: In which experimental systems is this compound most effective?

A2: this compound is particularly effective in cancer cells that have a deficiency in the homologous recombination (HR) pathway for DNA repair, such as those with mutations in BRCA1 or BRCA2 genes. This is due to a concept called "synthetic lethality." In normal cells, if the BER pathway is inhibited by this compound, the cell can still repair DSBs using the HR pathway. However, in HR-deficient cancer cells, the inhibition of BER by this compound leaves the cell with no effective mechanism to repair DSBs, leading to cell death.[1][2][3][4][5]

Q3: What are the common applications of this compound in research?

A3: this compound is primarily used to:

  • Potentiate the cytotoxic effects of DNA-damaging agents like topoisomerase I poisons (e.g., camptothecin, topotecan) and alkylating agents (e.g., temozolomide).[6]

  • Selectively target and kill cancer cells with deficiencies in the homologous recombination repair pathway (e.g., BRCA1/2 mutant cells).

  • Study the role of PARP-1 in DNA repair and other cellular processes.

Q4: What is the recommended solvent and storage condition for this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro experiments. For long-term storage, it is recommended to store the compound as a solid at -20°C, protected from light. Stock solutions in DMSO can also be stored at -20°C.

Troubleshooting Dose-Response Curve Analysis

Q5: My dose-response curve for this compound is not a classic sigmoidal shape. What could be the reason?

A5: Non-sigmoidal dose-response curves can arise from several factors:

  • Biphasic or Hormetic Effects: At certain concentrations, PARP inhibitors can sometimes show a biphasic response where low doses might have a different effect than high doses. This can be due to complex biological responses or off-target effects.

  • Off-Target Effects: At high concentrations, this compound might inhibit other cellular targets, leading to a complex dose-response relationship. It is crucial to consult the literature for known off-target effects of your specific PARP inhibitor.

  • Assay Artifacts: The type of cell viability assay used can influence the shape of the curve. For example, assays that measure metabolic activity (like MTT) might be affected by changes in cell metabolism that are independent of cell death. Consider using an alternative assay that directly measures cell number or membrane integrity.

  • Drug Solubility: Poor solubility of this compound at higher concentrations can lead to a plateau in the dose-response curve that is not due to a biological effect. Ensure the compound is fully dissolved in your culture medium at the highest concentration tested.

Q6: The IC50 value I obtained for this compound is different from published values. Why?

A6: Discrepancies in IC50 values are common and can be attributed to several experimental variables:

  • Cell Line Differences: Different cell lines have varying sensitivities to PARP inhibitors depending on their genetic background, particularly their DNA repair capacity.

  • Cell Seeding Density: The number of cells seeded per well can significantly impact the apparent IC50 value.[7][8][9][10] Higher cell densities can sometimes lead to increased resistance.[7][9] It is important to optimize and standardize the seeding density for your experiments.

  • Incubation Time: The duration of drug exposure will influence the IC50 value. Longer incubation times generally result in lower IC50 values.

  • Assay Type: As mentioned previously, the choice of viability assay can affect the outcome.

  • Serum Concentration: Components in the serum of the cell culture medium can sometimes interact with the compound, affecting its activity.

  • Experimental Controls: Ensure that appropriate vehicle controls (e.g., DMSO) are included and that the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

Q7: I am observing resistance to this compound in my long-term cell culture experiments. What are the potential mechanisms?

A7: Acquired resistance to PARP inhibitors is a known phenomenon. Some of the underlying mechanisms include:

  • Secondary Mutations: Reversion mutations in BRCA1/2 genes that restore their function can lead to resistance.

  • Upregulation of Drug Efflux Pumps: Increased expression of proteins like P-glycoprotein (MDR1) can pump the drug out of the cells, reducing its intracellular concentration.[2][11]

  • Protection of Replication Forks: Mechanisms that stabilize stalled replication forks can confer resistance to PARP inhibitors.

  • Loss of PARP1 Expression: Reduced expression of the drug's target, PARP1, can lead to decreased sensitivity.

  • Changes in Downstream DNA Repair Pathways: Alterations in other DNA repair pathways can compensate for the inhibition of PARP1.[1][2][3][11][12]

Quantitative Data Summary

ParameterValueCell Line/SystemReference
Ki (PARP-1) < 5 nMMouse embryonic fibroblasts[6]
GI50 (Topotecan alone) 65 nMPARP-1+/+ mouse embryonic fibroblasts[6]
GI50 (Topotecan + this compound) < 21 nMPARP-1+/+ mouse embryonic fibroblasts[6]
GI50 (Topotecan alone) 21 nMPARP-1-/- mouse embryonic fibroblasts[6]
Sensitization (to Camptothecin) 2-foldK562 human leukemia cells[6]

Experimental Protocols

1. MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • 96-well cell culture plates

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).

    • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

    • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Mix gently by pipetting or shaking.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[13][14][15][16]

2. Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.

  • Materials:

    • This compound stock solution

    • 6-well cell culture plates

    • Complete cell culture medium

    • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

    • PBS

  • Procedure:

    • Seed a low number of cells (e.g., 200-1000 cells per well, depending on the cell line's plating efficiency) into 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).

    • Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

    • Incubate the plates for 10-14 days, allowing colonies to form.

    • When colonies are visible (at least 50 cells per colony), remove the medium, wash with PBS, and fix the colonies with methanol (B129727) for 15 minutes.

    • Stain the colonies with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies in each well.

    • Calculate the surviving fraction for each treatment by normalizing the number of colonies to the plating efficiency of the untreated control.[13][17][18][19][20]

Visualizations

AG14361_Mechanism_of_Action cluster_BER Base Excision Repair (BER) cluster_Inhibition This compound Action cluster_Replication DNA Replication cluster_HR Homologous Recombination (HR) cluster_Outcome Cellular Outcome SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 SSB->PARP1 recruits ReplicationFork Replication Fork BER_Proteins BER Repair Proteins PARP1->BER_Proteins recruits Repair_BER SSB Repaired BER_Proteins->Repair_BER leads to This compound This compound This compound->PARP1 inhibits DSB Double-Strand Break (DSB) ReplicationFork->DSB stalls at unrepaired SSB HR_Proteins HR Repair Proteins (e.g., BRCA1/2) DSB->HR_Proteins Cell_Death Cell Death (Synthetic Lethality) DSB->Cell_Death in HR-deficient cells Repair_HR DSB Repaired HR_Proteins->Repair_HR Cell_Survival Cell Survival Repair_HR->Cell_Survival

Caption: Mechanism of action of this compound and synthetic lethality.

Experimental_Workflow start Start Experiment seed_cells Seed Cells in Multi-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation drug_treatment Treat with this compound (Dose-Response Series) overnight_incubation->drug_treatment incubation Incubate for a Defined Period (e.g., 72 hours) drug_treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, Clonogenic) incubation->viability_assay data_acquisition Data Acquisition (e.g., Absorbance, Colony Count) viability_assay->data_acquisition data_analysis Data Analysis (Calculate % Viability, Plot Curve) data_acquisition->data_analysis determine_ic50 Determine IC50 Value data_analysis->determine_ic50

Caption: General experimental workflow for dose-response analysis.

Caption: Logical troubleshooting workflow for dose-response issues.

References

Addressing variability in AG14361 experimental replicates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AG14361. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help address variability and ensure reproducible results.

Troubleshooting Guides and FAQs

This section addresses common issues that may arise during experiments with this compound, providing potential causes and solutions in a question-and-answer format.

Q1: I am observing significant variability in the potency (IC50/GI50) of this compound between experimental replicates. What could be the cause?

A1: Variability in experimental outcomes with this compound can stem from several factors related to compound handling, experimental setup, and biological context. Here are some key areas to investigate:

  • Compound Solubility and Stability:

    • Solubility: this compound is soluble in organic solvents like DMSO and ethanol, and sparingly soluble in aqueous buffers like PBS (approximately 0.2 mg/mL).[1] Ensure that the stock solution is fully dissolved before further dilution. Precipitates in the stock solution will lead to inaccurate final concentrations.

    • Stability in Aqueous Solutions: Aqueous solutions of this compound are not recommended for storage for more than one day.[1] Prepare fresh dilutions in your cell culture medium for each experiment from a frozen DMSO stock.

  • Cell Culture Conditions:

    • Cell Density: The initial cell seeding density can significantly impact the apparent potency of a compound. Ensure consistent cell numbers are plated for each replicate and across experiments.

    • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and within a consistent, low passage number range. High passage numbers can lead to genetic and phenotypic drift, affecting drug sensitivity.

    • Mycoplasma Contamination: Mycoplasma infection can alter cellular metabolism and response to drugs. Regularly test your cell lines for mycoplasma contamination.

  • Experimental Protocol:

    • Incubation Time: The duration of drug exposure can influence the observed effect. Standardize the incubation time for all experiments.

    • Assay-Specific Variability: Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). Ensure you are using a consistent assay and are aware of its limitations.

Q2: I am not observing the expected sensitization of my cancer cell line to chemotherapy or radiation with this compound. Why might this be?

A2: The sensitization effect of this compound is highly dependent on the cellular context, particularly the status of DNA repair pathways.

  • DNA Repair Pathway Proficiency: this compound potentiates the effects of DNA damaging agents by inhibiting PARP-1-dependent base excision repair (BER).[7][8][9] If the cells have a highly efficient alternative DNA repair pathway, such as homologous recombination (HR) or non-homologous end joining (NHEJ), the sensitization effect may be diminished.[7][10][11][12][13][14]

    • Mismatch Repair (MMR) Status: this compound has been shown to be more effective in sensitizing MMR-deficient cells to temozolomide (B1682018) compared to MMR-proficient cells.[15]

  • "PARP Trapping" Potency: The cytotoxicity of PARP inhibitors is also linked to their ability to "trap" PARP enzymes on DNA, creating toxic protein-DNA complexes.[7][15][16] The trapping potency varies between different PARP inhibitors.[15][16] While specific data on the trapping potency of this compound relative to newer clinical inhibitors is limited, this mechanism is a crucial aspect of its anti-cancer activity.

  • Off-Target Effects: At higher concentrations, off-target effects on other cellular kinases could confound the expected on-target sensitization.[17][18][19][20] It is advisable to perform dose-response experiments to identify the optimal concentration for PARP inhibition without significant off-target activity.

Q3: I am observing unexpected cytotoxicity with this compound alone in my cell line. What could be the reason?

A3: While this compound is primarily a PARP-1 inhibitor, it can exhibit cytotoxicity as a single agent, particularly in cell lines with underlying DNA repair deficiencies.

  • Synthetic Lethality: In cancer cells with defects in homologous recombination (HR), such as those with BRCA1 or BRCA2 mutations, inhibition of PARP-1 by this compound can be synthetically lethal.[11][14] This is because the cells become reliant on PARP-1 for DNA repair, and its inhibition leads to an accumulation of DNA damage and cell death.

  • High Concentrations and Off-Target Effects: At high micromolar concentrations, this compound can inhibit cell growth in a PARP-1-independent manner, potentially due to off-target effects.[21] It is crucial to determine the GI50 value for this compound alone in your specific cell line to distinguish between on-target synthetic lethality and off-target cytotoxicity.

Data Presentation

The following tables summarize key quantitative data for this compound to aid in experimental design.

Table 1: In Vitro Potency of this compound

ParameterValueCell Line/SystemReference
Ki (PARP-1) < 5 nMCell-free[9]
IC50 (PARP-1, permeabilized cells) 29 nMSW620
IC50 (PARP-1, intact cells) 14 nMSW620
GI50 (single agent) 11.2 µMLoVo
GI50 (single agent) 14 µMA549
GI50 (single agent) 20 µMSW620
IC50 (single agent) 17 µM92 J-wt-BRCA1
IC50 (single agent) 25 µM92 J-sh-BRCA1
IC50 (single agent) 38.3 µMPancreatic Cancer Cell Line[22]

Table 2: Chemosensitization Potential of this compound

Chemotherapeutic AgentCell LinePotentiation Factor (PF50)Reference
Topotecan PARP-1+/+ MEFs>3-fold[9]
Camptothecin K5622-fold[9]
Temozolomide MMR-proficient (HCT-Ch3, A2780, CP70-ch3)1.5 - 3.3-fold[15]
Temozolomide MMR-deficient (HCT116, CP70, CP70-ch2)3.7 - 5.2-fold[15]
Topotecan Neuroblastoma cell lines1.5 - 2.3-fold[22]
Temozolomide Neuroblastoma cell lines3 - 10-fold[22]

Experimental Protocols

This section provides a detailed methodology for a common in vitro experiment using this compound.

Protocol: Cell Viability (MTT) Assay for this compound

This protocol is adapted from standard MTT assay procedures and can be used to determine the cytotoxic or growth-inhibitory effects of this compound as a single agent or in combination with other drugs.[1][23][24]

Materials:

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic (typically ≤ 0.5%).

    • If testing in combination, prepare dilutions of the second drug as well.

    • Carefully remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle (DMSO) control.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker for 15-30 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank (medium only) wells from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percentage of viability against the drug concentration and determine the GI50 or IC50 value using a suitable software (e.g., GraphPad Prism).

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR_Polymer Poly(ADP-ribose) Polymer (PAR) PARP1->PAR_Polymer NAD+ BER_Proteins Base Excision Repair (BER) Proteins (e.g., XRCC1) PAR_Polymer->BER_Proteins recruits Repair DNA Repair BER_Proteins->Repair This compound This compound This compound->PARP1 inhibits & traps

Caption: Mechanism of this compound action in inhibiting PARP-1 mediated DNA repair.

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Assay Assay Cell_Seeding Seed Cells in 96-well Plate Overnight_Incubation Incubate Overnight Cell_Seeding->Overnight_Incubation Drug_Dilution Prepare this compound Serial Dilutions Add_Drug Add Drug to Cells Drug_Dilution->Add_Drug Incubate_72h Incubate 72h Add_Drug->Incubate_72h Add_MTT Add MTT Reagent Incubate_4h Incubate 2-4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance

Caption: Workflow for a typical in vitro cell viability assay using this compound.

Troubleshooting_Logic Start Inconsistent Results with this compound Check_Compound Check Compound Handling Start->Check_Compound Check_Cells Check Cell Culture Conditions Start->Check_Cells Check_Protocol Review Experimental Protocol Start->Check_Protocol Solubility Ensure complete dissolution of stock Check_Compound->Solubility Solubility Issue? Stability Prepare fresh dilutions for each experiment Check_Compound->Stability Degradation? Cell_Health Use healthy, low passage cells Check_Cells->Cell_Health Cell Health? Density Standardize seeding density Check_Cells->Density Density Variation? Incubation Consistent drug exposure time Check_Protocol->Incubation Time Variation? Assay Use consistent viability assay Check_Protocol->Assay Assay Method?

Caption: A logical decision tree for troubleshooting experimental variability with this compound.

References

AG14361 Technical Support Center: Enhancing the Therapeutic Window

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the therapeutic window of the PARP-1 inhibitor, AG14361.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent inhibitor of poly(ADP-ribose) polymerase 1 (PARP-1), with a Ki of < 5 nM.[1][2] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs). By inhibiting PARP-1, this compound prevents the repair of SSBs. When the cell attempts to replicate its DNA, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be effectively repaired, leading to cell death through a process known as synthetic lethality.

Q2: How can the therapeutic window of this compound be enhanced?

The therapeutic window of this compound can be enhanced through several strategies:

  • Combination Therapies: The most effective approach is to combine this compound with DNA-damaging agents such as chemotherapy (e.g., temozolomide (B1682018), topotecan) or radiation therapy. This compound potentiates the cytotoxic effects of these agents, allowing for lower, less toxic doses to be used.

  • Patient Selection: Targeting patient populations with inherent deficiencies in DNA repair, such as those with BRCA1/2 mutations, significantly widens the therapeutic window. In these cases, cancer cells are highly sensitive to PARP inhibition, while normal cells with intact HR pathways are largely unaffected.

  • Dose Optimization and Scheduling: Careful optimization of the dose and schedule of this compound in combination with other therapies is crucial to maximize anti-tumor efficacy while minimizing toxicity to normal tissues.

  • Targeted Drug Delivery: Although less explored specifically for this compound, nanoparticle-based drug delivery systems can theoretically improve the therapeutic window by increasing the concentration of the drug at the tumor site and reducing systemic exposure.

Q3: What are the known off-target effects of this compound?

While this compound is a potent PARP-1 inhibitor, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations. Some studies on other PARP inhibitors have shown off-target inhibition of kinases such as DYRK1s, CDK16, and PIM3.[3] Researchers should consider performing kinome-wide profiling to assess the specificity of this compound in their experimental system, particularly if unexpected phenotypes are observed.

Q4: What are the common mechanisms of resistance to this compound?

Resistance to PARP inhibitors, including potentially this compound, can arise through several mechanisms:[4][5][6]

  • Restoration of Homologous Recombination: Secondary mutations in BRCA1/2 or other HR-related genes can restore their function, allowing cancer cells to repair DSBs and survive PARP inhibition.

  • Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of this compound.

  • Changes in PARP1 Expression or Activity: Downregulation of PARP1 expression or mutations that prevent inhibitor binding can lead to resistance.

  • Replication Fork Protection: Mechanisms that stabilize stalled replication forks can prevent the formation of DSBs and thus reduce the efficacy of PARP inhibitors.

Troubleshooting Guides

Problem 1: High variability in IC50 values for this compound in my cell line.

  • Possible Cause: Cell line heterogeneity or instability.

  • Troubleshooting Steps:

    • Cell Line Authentication: Ensure the cell line is authentic and free from contamination by performing short tandem repeat (STR) profiling.

    • Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered drug sensitivity.

    • Seeding Density: Optimize and maintain a consistent cell seeding density for your assays, as this can significantly impact growth rates and drug responses.

    • Assay Conditions: Standardize all assay parameters, including incubation times, media composition, and reagent concentrations.

Problem 2: Lack of synergistic effect when combining this compound with a DNA-damaging agent.

  • Possible Cause: Suboptimal dosing, scheduling, or an inappropriate combination agent for the chosen cell line.

  • Troubleshooting Steps:

    • Dose-Response Matrix: Perform a checkerboard titration with a range of concentrations for both this compound and the combination agent to identify the optimal concentrations for synergy.

    • Scheduling: The timing of drug administration is critical. Experiment with different schedules, such as sequential versus concurrent administration. For example, pre-treating with this compound for a period before adding the DNA-damaging agent may be more effective.

    • Mechanism of Action: Ensure the chosen DNA-damaging agent induces a type of DNA lesion that is repaired by a PARP-1 dependent pathway.

    • Cellular Context: The synergistic effect can be cell-line dependent. Consider the genetic background of your cells, particularly their DNA repair capacity.

Problem 3: Inconsistent results in in vivo xenograft studies.

  • Possible Cause: Poor bioavailability of this compound, suboptimal dosing regimen, or tumor heterogeneity.

  • Troubleshooting Steps:

    • Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the concentration and stability of this compound in the plasma and tumor tissue of your animal model.

    • Formulation: this compound has limited aqueous solubility. Ensure it is properly formulated for in vivo administration to achieve adequate bioavailability.

    • Dose and Schedule Optimization: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) of this compound alone and in combination. Experiment with different dosing schedules (e.g., daily, intermittent).

    • Tumor Model: Use well-characterized and validated xenograft models. Consider using patient-derived xenografts (PDXs) for more clinically relevant results.

Data Presentation

Table 1: In Vitro Potentiation of Chemotherapy by this compound

Cell LineChemotherapeutic AgentThis compound Concentration (µM)IC50 of Chemo Alone (nM)IC50 of Chemo + this compound (nM)Potentiation Factor
K562Camptothecin0.44.7 ± 0.42.4 ± 0.1~2-fold
PARP-1+/+ MEFsTopotecan0.465<21>3-fold

Data synthesized from Smith et al., Clinical Cancer Research, 2005.[2][7]

Table 2: Monotherapy Growth Inhibition (GI50) of this compound in Human Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)
A549Lung Carcinoma14
LoVoColon Adenocarcinoma11.2
SW620Colon Adenocarcinoma20

Data sourced from MedchemExpress product information.[1]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is for determining the IC50 of this compound alone or in combination with another agent.

Materials:

  • This compound (dissolved in DMSO)

  • Combination agent (e.g., temozolomide, topotecan)

  • Cancer cell line of interest

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the combination agent in complete culture medium.

    • For combination studies, add this compound (at a fixed, non-toxic concentration, e.g., 0.4 µM) and the serially diluted combination agent to the wells.

    • Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).

Protocol 2: Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment.

Materials:

  • This compound

  • Combination agent (e.g., radiation source)

  • 6-well plates

  • Complete culture medium

  • Crystal violet staining solution (0.5% w/v in methanol)

Procedure:

  • Cell Seeding: Seed a low and precise number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound.

    • For combination with radiation, treat with this compound for a specified period (e.g., 2 hours) before irradiating the cells.

    • After treatment, replace the drug-containing medium with fresh complete medium.

  • Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining:

    • Wash the wells with PBS.

    • Fix the colonies with methanol (B129727) for 15 minutes.

    • Stain with crystal violet solution for 15-30 minutes.

    • Gently wash with water and allow to air dry.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the efficacy of this compound in combination with temozolomide in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NSG mice)

  • Human cancer cell line (e.g., SW620)

  • This compound formulated for in vivo use

  • Temozolomide formulated for in vivo use

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, temozolomide alone, combination).

  • Treatment Administration:

    • Administer this compound (e.g., 15 mg/kg) and temozolomide via the appropriate route (e.g., intraperitoneal or oral gavage) according to the optimized schedule. A common schedule is daily administration for 5 consecutive days.

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a set time point.

  • Data Analysis: Plot the tumor growth curves for each group and perform statistical analysis to determine the significance of the anti-tumor effects.

Mandatory Visualizations

signaling_pathway cluster_dna_damage DNA Damage cluster_ber Base Excision Repair (BER) cluster_replication Replication cluster_hr Homologous Recombination (HR) cluster_no_hr HR Deficiency DNA_SSB Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 activates Replication_Fork Replication Fork DNA_SSB->Replication_Fork unrepaired XRCC1 XRCC1 & other repair proteins PARP1->XRCC1 recruits Repair SSB Repair XRCC1->Repair Repair->DNA_SSB resolves DSB Double-Strand Break (DSB) Replication_Fork->DSB BRCA1_2 BRCA1/2 DSB->BRCA1_2 activates No_HR_Repair DSB Repair Failure DSB->No_HR_Repair in BRCA-deficient cells HR_Repair DSB Repair BRCA1_2->HR_Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival Apoptosis Apoptosis No_HR_Repair->Apoptosis This compound This compound This compound->PARP1 inhibits

Caption: Mechanism of synthetic lethality with this compound in HR-deficient cells.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture 1. Culture Cancer Cells Treatment 2. Treat with this compound +/- Combination Agent Cell_Culture->Treatment Viability_Assay 3a. Short-term Viability (e.g., MTT Assay) Treatment->Viability_Assay Clonogenic_Assay 3b. Long-term Survival (Clonogenic Assay) Treatment->Clonogenic_Assay IC50 4a. Determine IC50 / Synergy Viability_Assay->IC50 Surviving_Fraction 4b. Calculate Surviving Fraction Clonogenic_Assay->Surviving_Fraction Xenograft 1. Establish Xenograft Tumors Dosing 2. Administer this compound +/- Combination Agent Xenograft->Dosing Tumor_Measurement 3. Monitor Tumor Growth & Animal Health Dosing->Tumor_Measurement Efficacy 4. Evaluate Anti-tumor Efficacy Tumor_Measurement->Efficacy

Caption: General experimental workflow for evaluating this compound efficacy.

troubleshooting_logic Start Unexpected Experimental Result Check_Reagents Verify Reagent Concentration & Stability Start->Check_Reagents Check_Cells Authenticate Cell Line & Check Passage Number Start->Check_Cells Optimize_Protocol Optimize Assay Parameters (e.g., dose, schedule) Start->Optimize_Protocol Outcome Improved & Reproducible Results Check_Reagents->Outcome Check_Cells->Outcome Investigate_Resistance Investigate Resistance Mechanisms (e.g., HR status) Optimize_Protocol->Investigate_Resistance Investigate_Resistance->Outcome

Caption: Logical troubleshooting workflow for this compound experiments.

References

Technical Support Center: Investigating Acquired Resistance to AG14361

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AG14361. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and understanding the mechanisms of acquired resistance to this compound, a potent poly(ADP-ribose) polymerase (PARP) inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are formatted to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My cancer cell line, which was initially sensitive to this compound, has started to show reduced sensitivity or has become completely resistant. What are the potential mechanisms of this acquired resistance?

A1: Acquired resistance to PARP inhibitors like this compound is a multifaceted issue. Several mechanisms have been identified that could be contributing to the observed resistance in your cell line. These can be broadly categorized as follows:

  • Reactivation of Homologous Recombination (HR) Repair: this compound is effective in HR-deficient cells (e.g., those with BRCA1/2 mutations) due to the principle of synthetic lethality.[1][2] A primary mechanism of resistance is the restoration of HR functionality, which can occur through secondary mutations in BRCA1/2 or other HR-related genes that restore their reading frame and function.[3][4]

  • Alterations in the Drug Target (PARP1): Mutations in the PARP1 gene can lead to changes in the PARP1 protein structure. These changes might reduce the binding affinity of this compound to PARP1 or affect the "trapping" of PARP1 on DNA, a key part of its cytotoxic effect.[3][5]

  • Increased Drug Efflux: Cancer cells can upregulate the expression of drug efflux pumps, such as P-glycoprotein (P-gp), which is encoded by the ABCB1 (or MDR1) gene.[3][4] These pumps actively transport this compound out of the cell, reducing its intracellular concentration and thus its efficacy.

  • Changes in DNA Damage Repair (DDR) Pathways:

    • Suppression of Non-Homologous End Joining (NHEJ): In HR-deficient cells, the error-prone NHEJ pathway contributes to the genomic instability and cell death induced by PARP inhibitors. Suppression of NHEJ can lead to resistance.[3]

    • Replication Fork Protection: Mechanisms that stabilize stalled replication forks can prevent the accumulation of DNA double-strand breaks, which are the ultimate cause of cell death in this context.[3][5]

  • Loss of Key DDR Proteins: Loss of proteins like 53BP1 has been shown to partially restore HR in BRCA1-deficient cells, leading to PARP inhibitor resistance.[4]

  • Upregulation of Cell Cycle Regulators: Overexpression of cell cycle regulators like CDK12 and WEE1 can promote resistance by impacting HR restoration.[6]

To begin troubleshooting, we recommend a stepwise approach to investigate these potential mechanisms. See the experimental protocols section for detailed methodologies.

Q2: How can I determine if the resistance to this compound in my cell line is due to increased drug efflux?

A2: A common mechanism of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/MDR1). You can investigate this through the following approaches:

  • Co-treatment with an Efflux Pump Inhibitor: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) comparing the IC50 of this compound alone versus in combination with a known P-gp inhibitor, such as verapamil (B1683045) or tariquidar. A significant decrease in the IC50 of this compound in the presence of the inhibitor suggests the involvement of drug efflux.

  • Gene and Protein Expression Analysis: Use quantitative PCR (qPCR) to measure the mRNA levels of the ABCB1 gene in your resistant and parental (sensitive) cell lines. Additionally, perform a Western blot to assess the protein levels of P-gp. A significant upregulation in the resistant line is a strong indicator of this resistance mechanism.

  • Rhodamine 123 Efflux Assay: This functional assay directly measures the activity of P-gp. Cells are loaded with the fluorescent substrate Rhodamine 123. If P-gp is active, it will pump the dye out of the cells, resulting in low fluorescence. This can be measured by flow cytometry.

Q3: What experimental approaches should I take to investigate if the restoration of homologous recombination is the cause of resistance?

A3: To determine if HR function has been restored in your this compound-resistant cells, you can perform the following key experiments:

  • RAD51 Foci Formation Assay: RAD51 is a key protein in the HR pathway that forms nuclear foci at sites of DNA damage. Induce DNA damage (e.g., with mitomycin C or irradiation) in both your sensitive and resistant cell lines. Use immunofluorescence to visualize and quantify RAD51 foci. An increase in the number of RAD51-positive foci in the resistant cells compared to the sensitive cells upon DNA damage suggests a restored HR capacity.

  • Sequencing of HR-Related Genes: Perform targeted sequencing (Sanger or Next-Generation Sequencing) of genes critical for HR, such as BRCA1, BRCA2, PALB2, and RAD51. Look for secondary mutations in the resistant cell line that could restore the open reading frame of a previously mutated gene.

  • Functional HR Reporter Assays: Employ a DR-GFP reporter assay, which directly measures the efficiency of HR. This assay utilizes a cell line with a stably integrated reporter cassette that produces a functional GFP protein only upon successful HR-mediated repair of an I-SceI-induced double-strand break.

Q4: My resistant cells do not show evidence of restored HR or increased drug efflux. What other mechanisms should I investigate?

A4: If the more common resistance mechanisms have been ruled out, consider these alternative possibilities:

  • PARP1 Gene Sequencing: Sequence the PARP1 gene in your resistant and sensitive cell lines to identify any mutations that may have arisen in the resistant population. Mutations in the DNA-binding or catalytic domains could potentially alter the efficacy of this compound.[5]

  • Analysis of Replication Fork Protection: Investigate the status of proteins involved in protecting stalled replication forks, such as EZH2, MRE11, and PTIP.[5] Western blotting can be used to assess the expression levels of these proteins.

  • Whole-Exome or Whole-Genome Sequencing: For a comprehensive and unbiased approach, consider performing whole-exome or whole-genome sequencing on your parental and resistant cell lines. This can help identify novel mutations in genes that may contribute to resistance.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be generated during the investigation of this compound resistance, providing a clear comparison between sensitive and resistant cell lines.

Parameter Parental (Sensitive) Cell Line This compound-Resistant Cell Line Interpretation of Difference
This compound IC50 (nM) 10500>10-fold shift indicates significant resistance.
This compound IC50 with P-gp Inhibitor (nM) 950A significant drop in IC50 suggests P-gp-mediated efflux.
ABCB1 mRNA Fold Change (relative to parental) 125Upregulation of the P-gp encoding gene.
RAD51 Foci per Cell (post-irradiation) <5>50Increased foci formation indicates restored HR capacity.
BRCA1 Secondary Mutation Not DetectedDetectedA potential cause for HR restoration.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound. For the drug efflux experiment, prepare two sets of serial dilutions, one with and one without a fixed concentration of a P-gp inhibitor (e.g., 10 µM Verapamil).

  • Incubation: Remove the old media from the cells and add the media containing the different concentrations of this compound (with or without the P-gp inhibitor). Incubate for 72-120 hours.

  • Viability Assessment: Use a cell viability reagent such as MTT or CellTiter-Glo according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence. Normalize the data to the untreated control wells and plot the dose-response curve. Calculate the IC50 value using a non-linear regression model.

Protocol 2: RAD51 Foci Formation Immunofluorescence Assay
  • Cell Culture and Treatment: Grow sensitive and resistant cells on glass coverslips. Induce DNA damage by treating with a DNA-damaging agent (e.g., 10 Gy irradiation) and allow the cells to recover for 4-6 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.

  • Blocking and Antibody Incubation: Block with 5% BSA in PBS and then incubate with a primary antibody against RAD51 overnight at 4°C. The following day, wash and incubate with a fluorescently-labeled secondary antibody.

  • Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging and Quantification: Acquire images using a fluorescence microscope. Count the number of RAD51 foci per nucleus in at least 100 cells per condition.

Visualizations

cluster_pathway This compound Mechanism of Action and Resistance cluster_resistance Acquired Resistance Mechanisms This compound This compound PARP1 PARP1 This compound->PARP1 Inhibits & Traps SSB Single-Strand Break (SSB) PARP1->SSB Repair (Blocked) SSB->PARP1 Recruits ReplicationFork Replication Fork SSB->ReplicationFork Leads to Stalled Fork DSB Double-Strand Break (DSB) ReplicationFork->DSB Fork Collapse HR_deficient HR Deficient (e.g., BRCA1/2 mutant) DSB->HR_deficient Cannot be repaired CellDeath Cell Death HR_deficient->CellDeath HR_restored HR Restoration (e.g., BRCA2 reversion mutation) HR_restored->DSB Repairs DSB Efflux Increased Drug Efflux (P-gp/MDR1) Efflux->this compound Reduces intracellular concentration PARP1_mut PARP1 Mutation PARP1_mut->PARP1 Alters target Fork_protection Replication Fork Protection Fork_protection->ReplicationFork Stabilizes cluster_workflow Experimental Workflow for Investigating Resistance start Start: This compound-Resistant Cell Line Developed efflux_check Test for Drug Efflux (e.g., co-treatment with P-gp inhibitor) start->efflux_check hr_check Assess HR Function (e.g., RAD51 foci assay) efflux_check->hr_check No efflux_positive Conclusion: Resistance likely due to Drug Efflux efflux_check->efflux_positive Yes parp_seq Sequence PARP1 Gene hr_check->parp_seq No hr_positive Conclusion: Resistance likely due to HR Restoration hr_check->hr_positive Yes other_mech Investigate Other Mechanisms (e.g., fork protection, whole-exome seq) parp_seq->other_mech No Mutation parp_mutated Conclusion: Resistance likely due to PARP1 Mutation parp_seq->parp_mutated Mutation Found

References

Validation & Comparative

AG14361: A Comparative Guide to a Potent PARP Inhibitor in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the poly(ADP-ribose) polymerase (PARP) inhibitor AG14361 with other relevant PARP inhibitors, based on available preclinical data. The information is intended to assist researchers in evaluating its potential application in cancer therapy research. This compound has been demonstrated to be a potent inhibitor of PARP-1, a key enzyme in the base excision repair (BER) pathway for DNA single-strand breaks.[1] Its mechanism of action involves sensitizing cancer cells to DNA-damaging agents, a concept known as "synthetic lethality," particularly in tumors with deficiencies in other DNA repair pathways like homologous recombination (HR).[1][2]

Performance Comparison of PARP Inhibitors

This compound has been evaluated against other well-known PARP inhibitors, such as olaparib (B1684210) (AZD2281) and veliparib (B1684213) (ABT-888), in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

PARP InhibitorCell LineCancer TypeIC50 (µM)Reference
This compound BRCA1-/- human breast cancer cell lines (average)Triple-Negative Breast Cancer20[3]
Non-BRCA1 triple-negative breast cancer (average)Triple-Negative Breast Cancer24[3]
Veliparib (ABT-888) BRCA1-/- human breast cancer cell lines (average)Triple-Negative Breast Cancer120[3]
Non-BRCA1 triple-negative breast cancer (average)Triple-Negative Breast Cancer110[3]
Olaparib (AZD2281) BRCA1-/- human breast cancer cell lines (average)Triple-Negative Breast Cancer190[3]
Non-BRCA1 triple-negative breast cancer (average)Triple-Negative Breast Cancer165[3]

Note: Lower IC50 values indicate greater potency.

In a study comparing the efficacy of these inhibitors, the PARP1 inhibitor this compound was found to be 5-fold and 8-fold more effective in inhibiting the growth of human breast cancer cells than ABT888 and AZD2281, respectively.[3] Furthermore, in a screening of 42 potent PARP inhibitors, this compound was used as a benchmark compound.[4] This screen identified AG14447 as a compound at least 10 times more potent than this compound in vivo.[4]

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

PARP_Inhibition_Pathway cluster_0 DNA Damage & Repair cluster_1 Action of this compound cluster_2 Cellular Consequences DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes SSB_Accumulation SSB Accumulation BER_Complex Base Excision Repair (BER) Complex PAR->BER_Complex recruits SSB_Repair SSB Repair BER_Complex->SSB_Repair This compound This compound This compound->PARP1 inhibits Replication_Fork_Collapse Replication Fork Collapse SSB_Accumulation->Replication_Fork_Collapse DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Cell_Death Cell Death (Synthetic Lethality in HR-deficient cells) DSB->Cell_Death MTT_Assay_Workflow cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 Data Acquisition & Analysis A Seed cells in a 96-well plate B Incubate cells for 24h A->B C Treat cells with varying concentrations of This compound & controls B->C D Incubate for 48-72h C->D E Add MTT reagent to each well D->E Begin Assay F Incubate for 2-4h (Formazan formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Incubate until formazan crystals dissolve G->H I Measure absorbance at 570 nm using a microplate reader H->I Read Plate J Calculate cell viability (%) I->J K Determine IC50 value J->K

References

A Comparative Analysis of the PARP Inhibitors AG14361 and Rucaparib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two potent Poly (ADP-ribose) polymerase (PARP) inhibitors: AG14361 and its clinically advanced successor, Rucaparib (also known as AG014699 and Rubraca®). Both molecules were developed to exploit synthetic lethality in cancers with deficiencies in DNA repair pathways, particularly those involving BRCA1 and BRCA2 mutations. This document outlines their mechanisms of action, chemical properties, and preclinical efficacy, supported by experimental data and detailed protocols.

Introduction to PARP Inhibition and Synthetic Lethality

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair. PARP1, in particular, plays a key role in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs). Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA replication, resulting in the formation of more cytotoxic double-strand breaks (DSBs).

In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins. However, in cancer cells harboring mutations in BRCA1 or BRCA2, the HR pathway is deficient. The simultaneous inhibition of PARP-mediated SSB repair and a deficient HR pathway for DSB repair leads to a state of "synthetic lethality," where the combination of two otherwise non-lethal defects results in catastrophic DNA damage and selective cancer cell death.

Mechanism of Action

Both this compound and Rucaparib are small molecule inhibitors that compete with the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) binding site in the catalytic domain of PARP enzymes, primarily PARP1 and PARP2. By occupying this site, they prevent the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in the recruitment of DNA repair proteins to the site of damage. This inhibition of PARP's catalytic activity leads to the trapping of PARP on the DNA, further disrupting the DNA repair process and contributing to the cytotoxic effect.

dot

start Start step1 Coat 96-well plate with histone proteins start->step1 step2 Add cell lysate/purified PARP, biotinylated NAD+, and inhibitor (this compound or Rucaparib) step1->step2 step3 Incubate to allow PARylation reaction step2->step3 step4 Wash to remove unbound reagents step3->step4 step5 Add Streptavidin-HRP step4->step5 step6 Incubate to allow binding to biotin step5->step6 step7 Wash to remove unbound Streptavidin-HRP step6->step7 step8 Add HRP substrate (e.g., TMB) step7->step8 step9 Measure absorbance at appropriate wavelength step8->step9 end End step9->end

A Head-to-Head Battle of PARP Inhibitors: AG14361 vs. Veliparib in Chemotherapy Sensitization

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapies, poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs, particularly for their role in sensitizing tumors to chemotherapy. This guide provides a detailed comparison of two notable PARP inhibitors, AG14361 and Veliparib, focusing on their efficacy in enhancing the cytotoxic effects of conventional chemotherapeutic agents. This objective analysis is intended for researchers, scientists, and drug development professionals to inform preclinical and clinical research strategies.

Mechanism of Action: A Shared Pathway to Synthetic Lethality

Both this compound and Veliparib function by inhibiting the PARP enzyme, a key component of the base excision repair (BER) pathway responsible for repairing single-strand DNA breaks (SSBs). By blocking PARP, these inhibitors lead to an accumulation of unrepaired SSBs. When the cell attempts to replicate its DNA, these SSBs are converted into more lethal double-strand breaks (DSBs). In tumors with pre-existing defects in homologous recombination (HR), a major DSB repair pathway (e.g., those with BRCA1/2 mutations), this accumulation of DSBs cannot be efficiently repaired, leading to a state of "synthetic lethality" and subsequent cancer cell death.

PARP_Inhibition_Pathway PARP Inhibition and Synthetic Lethality Pathway cluster_0 DNA Damage & Repair cluster_1 Therapeutic Intervention DNA Damage DNA Damage SSB Single-Strand Break (SSB) DNA Damage->SSB PARP PARP SSB->PARP recruits Replication DNA Replication SSB->Replication during BER Base Excision Repair (BER) PARP->BER activates Cell_Survival Cell Survival BER->Cell_Survival leads to DSB Double-Strand Break (DSB) HR Homologous Recombination (HR) DSB->HR repaired by Cell_Death Cell Death (Apoptosis) DSB->Cell_Death unrepaired DSBs lead to HR->Cell_Survival leads to Chemotherapy Chemotherapy Chemotherapy->DNA Damage PARP_Inhibitor PARP Inhibitor (this compound or Veliparib) PARP_Inhibitor->PARP inhibits Replication->DSB leads to BRCA_Deficiency BRCA Deficiency (Impaired HR) BRCA_Deficiency->HR impairs Experimental_Workflow General Workflow for In Vitro Chemosensitization Assay Cell_Seeding Seed cancer cells in multi-well plates Drug_Treatment Treat with: 1. Chemotherapy alone 2. PARP inhibitor alone 3. Chemotherapy + PARP inhibitor 4. Vehicle control Cell_Seeding->Drug_Treatment Incubation Incubate for a defined period (e.g., 72-120 hours) Drug_Treatment->Incubation Viability_Assay Assess cell viability/proliferation (e.g., MTT, SRB, or CellTiter-Glo assay) Incubation->Viability_Assay Data_Analysis Calculate IC50 values and Dose Enhancement Factor (DEF) Viability_Assay->Data_Analysis

Head-to-head comparison of different generation PARP inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Different Generation PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment landscape for cancers with deficiencies in the DNA damage response (DDR), particularly those with mutations in the BRCA1 and BRCA2 genes. These targeted therapies exploit the concept of synthetic lethality, where the inhibition of PARP in cells that have a compromised homologous recombination (HR) repair pathway leads to cell death.[1][2] Over the years, PARP inhibitors have evolved, leading to distinct generations with improved efficacy and safety profiles. This guide provides a head-to-head comparison of first and next-generation PARP inhibitors, supported by experimental data and detailed methodologies.

The Evolution of PARP Inhibitors

The development of PARP inhibitors can be categorized into distinct generations based on their selectivity for PARP1 and PARP2 enzymes and their PARP trapping efficiency.

  • First-generation PARP inhibitors , including olaparib, rucaparib, niraparib, and talazoparib, are characterized by their dual inhibition of both PARP1 and PARP2.[3][4] While effective, their inhibition of PARP2 has been linked to hematological toxicities, as PARP2 plays a role in erythropoiesis.[5]

  • Next-generation PARP inhibitors have been designed to be highly selective for PARP1.[3] The rationale behind this approach is that the potent inhibition and "trapping" of PARP1 on DNA is the primary driver of synthetic lethality in HR-deficient tumors.[5][6] By selectively targeting PARP1, these newer agents, such as saruparib (AZD5305), aim to reduce the off-target toxicities associated with PARP2 inhibition, potentially widening the therapeutic window and allowing for more effective combination therapies.[5][7]

Mechanism of Action: From Catalytic Inhibition to PARP Trapping

PARP enzymes play a crucial role in repairing DNA single-strand breaks (SSBs).[8] When a SSB occurs, PARP1 binds to the damaged DNA and synthesizes poly (ADP-ribose) (PAR) chains, which recruits other DNA repair proteins.[9][10] First-generation PARP inhibitors were initially designed to compete with NAD+, the substrate for PAR synthesis, thereby inhibiting the catalytic activity of PARP.[11]

However, a more critical mechanism of action for the cytotoxicity of PARP inhibitors is "PARP trapping".[1][12] This occurs when the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex, preventing its dissociation from the DNA.[13] This trapped complex is a physical impediment to DNA replication, leading to the formation of more cytotoxic double-strand breaks (DSBs).[1][12] In cancer cells with HR deficiency (e.g., BRCA mutations), these DSBs cannot be efficiently repaired, resulting in synthetic lethality and cell death.[2] The potency of PARP trapping varies among different inhibitors and is a key determinant of their clinical efficacy.[14]

Signaling Pathway of PARP Inhibition and Synthetic Lethality

The diagram below illustrates the central role of PARP1 in single-strand break repair and the mechanism of synthetic lethality induced by PARP inhibitors in homologous recombination-deficient cancer cells.

PARP Inhibition and Synthetic Lethality Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 HR Deficient Cancer Cell (e.g., BRCA mutation) SSB1 Single-Strand Break (SSB) PARP1_1 PARP1 Activation SSB1->PARP1_1 recruits BER Base Excision Repair (BER) PARP1_1->BER initiates Repair1 DNA Repair & Cell Survival BER->Repair1 SSB2 Single-Strand Break (SSB) PARPi PARP Inhibitor SSB2->PARPi PARP_Trap PARP1 Trapped on DNA PARPi->PARP_Trap causes DSB Double-Strand Break (DSB) at Replication Fork PARP_Trap->DSB leads to HR_deficient Homologous Recombination (HR) Deficient DSB->HR_deficient cannot be repaired by Cell_Death Synthetic Lethality & Cell Death HR_deficient->Cell_Death

Caption: PARP inhibition in HR-deficient cells leads to synthetic lethality.

Head-to-Head Comparison of PARP Inhibitors

The following tables summarize the key characteristics and performance data for first and next-generation PARP inhibitors.

Table 1: PARP1/PARP2 Selectivity and PARP Trapping Potency
InhibitorGenerationPARP1 IC50 (nM)PARP2 IC50 (nM)PARP1/PARP2 Selectivity RatioPARP1 Trapping EC50 (nM)
Olaparib First~1-5~1-5~1Moderate
Rucaparib First~1.8~1.5~1.2Moderate
Niraparib First~2-4~2-3~1Moderate-High
Talazoparib First~1.2~0.9~1.3High
Saruparib (AZD5305) Next1.55653>500High

Note: IC50 and EC50 values are approximate and can vary depending on the specific assay conditions. Data compiled from multiple sources.[6][15]

Table 2: Clinical Efficacy and Approved Indications of First-Generation PARP Inhibitors
InhibitorApproved Cancer IndicationsKey Clinical TrialObjective Response Rate (ORR) / Progression-Free Survival (PFS)
Olaparib Ovarian, Breast, Pancreatic, Prostate Cancer[12][16]OlympiA (Adjuvant Breast Cancer)Reduced risk of invasive recurrence by 35% at 6 years.[17]
Rucaparib Ovarian, Prostate Cancer[12]ARIEL3 (Ovarian Cancer)Median PFS: 10.8 months (vs. 5.4 months with placebo).
Niraparib Ovarian Cancer[12]NOVA (Ovarian Cancer)Median PFS (gBRCAmut): 21.0 months (vs. 5.5 months with placebo).
Talazoparib Breast, Prostate Cancer[12][18]EMBRACA (Breast Cancer)Median PFS: 8.6 months (vs. 5.6 months with chemotherapy).
Table 3: Safety Profile - Common Hematological Adverse Events
Adverse EventFirst-Generation (e.g., Olaparib)Next-Generation (Saruparib)
Anemia ~20-50% (Grade ≥3: ~10-20%)Low incidence of Grade ≥3
Neutropenia ~20-30% (Grade ≥3: ~5-15%)Low incidence of Grade ≥3
Thrombocytopenia ~10-40% (Grade ≥3: ~5-10%)Low incidence of Grade ≥3

Note: Frequencies are approximate and vary by specific drug, patient population, and treatment setting. The improved safety profile of next-generation inhibitors is a key design feature.[5][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of PARP inhibitors. Below are protocols for key experiments.

PARP Trapping Assay (Cell-Based)

This assay quantifies the amount of PARP enzyme trapped on chromatin within cells following inhibitor treatment.

Cell-Based PARP Trapping Assay Workflow A 1. Cell Culture & Treatment - Seed cells (e.g., A549) in plates. - Treat with varying concentrations of PARP inhibitor. - Include vehicle control (DMSO). - Optional: Co-treat with a DNA damaging agent (e.g., MMS) to enhance signal. B 2. Chromatin Fractionation - Harvest and wash cells. - Perform subcellular fractionation to isolate the chromatin-bound proteins. A->B C 3. Protein Quantification - Determine protein concentration of chromatin fractions using a BCA assay. B->C D 4. Western Blot Analysis - Normalize protein amounts. - Separate proteins by SDS-PAGE. - Transfer to PVDF membrane. - Probe with primary antibodies for PARP1 and a loading control (e.g., Histone H3). C->D E 5. Visualization & Analysis - Incubate with HRP-conjugated secondary antibody. - Visualize bands using chemiluminescence. - Quantify band intensity to determine the amount of trapped PARP1. D->E

Caption: Workflow for quantifying PARP trapping via Western Blot.[19]

Detailed Steps:

  • Cell Seeding and Treatment : Seed cells (e.g., A549 or DU-145) in 10 cm dishes.[19] Allow them to reach 70-80% confluency. Treat cells with various concentrations of the PARP inhibitor (e.g., 1 nM to 10 µM) for a defined period (e.g., 4-24 hours).[13][19] To enhance the signal, a low dose of a DNA damaging agent like methyl methanesulfonate (B1217627) (MMS) (e.g., 0.01%) can be added for the last 30-60 minutes of inhibitor treatment.[13][19]

  • Chromatin Fractionation : Harvest cells, wash with ice-cold PBS, and perform subcellular fractionation using a commercial kit or an established laboratory protocol to separate the chromatin-bound proteins from other cellular components.[13]

  • Protein Quantification : Determine the protein concentration of the isolated chromatin-bound fractions using a bicinchoninic acid (BCA) assay to ensure equal loading for the Western blot.[19]

  • Western Blot Analysis : Normalize the protein amounts for each sample. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and probe with a primary antibody specific for PARP1. Subsequently, probe the same membrane with a primary antibody against a chromatin-specific loading control, such as Histone H3.[13][19]

  • Data Analysis : Incubate the membrane with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate.[13] Quantify the intensity of the PARP1 band relative to the loading control. A higher PARP1 signal in the chromatin fraction of treated cells compared to the control indicates PARP trapping.

Cytotoxicity Assay (Sulforhodamine B - SRB)

This assay measures drug-induced cytotoxicity by quantifying the total protein content of viable cells.[20]

SRB Cytotoxicity Assay Workflow A 1. Cell Seeding - Seed cancer cells in a 96-well plate. - Incubate overnight for attachment. B 2. Drug Treatment - Add serial dilutions of the PARP inhibitor. - Include vehicle control. A->B C 3. Incubation - Incubate cells with the drug for a set period (e.g., 72 hours). B->C D 4. Cell Fixation - Gently wash cells. - Fix cells with trichloroacetic acid (TCA). C->D E 5. Staining & Solubilization - Stain fixed cells with Sulforhodamine B (SRB) solution. - Wash away unbound dye. - Solubilize the protein-bound dye with Tris base solution. D->E F 6. Data Acquisition & Analysis - Measure absorbance at ~562 nm. - Calculate the IC50 value (drug concentration causing 50% inhibition of cell growth). E->F

Caption: General workflow for determining IC50 values using the SRB assay.[21]

Detailed Steps:

  • Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.[21]

  • Drug Treatment : Treat the cells with serial dilutions of the PARP inhibitor for a specified duration, typically 72 hours.[21]

  • Cell Fixation : After incubation, gently discard the medium and fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.[21]

  • Staining : Wash the plates five times with water and allow them to air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.[21]

  • Solubilization : Wash the plates again to remove unbound dye and allow them to air dry. Add Tris base solution to each well to solubilize the protein-bound dye.[21]

  • Data Acquisition : Measure the absorbance (optical density) of the solubilized dye using a microplate reader at a wavelength of 562 nm.[21] The absorbance is proportional to the total cellular protein mass and, therefore, the number of viable cells. IC50 values are then calculated from the dose-response curve.

Future Perspectives

The evolution from first-generation dual PARP1/PARP2 inhibitors to next-generation PARP1-selective inhibitors represents a significant advancement in the field. The enhanced selectivity of agents like saruparib promises a better safety profile, particularly a reduction in hematological toxicities.[7] This improved tolerability may allow for more sustained dosing at optimal therapeutic levels and opens up new possibilities for combination therapies with chemotherapy and other targeted agents, potentially overcoming resistance and expanding the utility of PARP inhibitors to a broader range of cancers.[1][7] Ongoing clinical trials for next-generation inhibitors will be critical in defining their role in cancer therapy.[12]

References

AG14361: A Comparative Analysis of Specificity for PARP-1 Over PARP-2

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed analysis of the specificity of the poly(ADP-ribose) polymerase (PARP) inhibitor, AG14361, for PARP-1 versus PARP-2. The information is intended for researchers, scientists, and drug development professionals.

This compound is a potent inhibitor of PARP-1, a key enzyme in the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks.[1][2] Inhibition of PARP-1 is a validated therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. While this compound is widely recognized for its high affinity for PARP-1, a thorough understanding of its selectivity over the closely related isoform, PARP-2, is crucial for predicting its therapeutic window and potential off-target effects.

Executive Summary of Quantitative Analysis

TargetParameterValueReference
PARP-1 Ki< 5 nM[1][2][3][4]
PARP-1 Cellular IC50 (permeabilized SW620 cells)29 nM[1]
PARP-1 Cellular IC50 (intact SW620 cells)14 nM[1]
PARP-2 ActivityModest activity reported, but specific Ki or IC50 not found.Indirect evidence suggests some level of inhibition.

Signaling Pathways and Mechanism of Action

Both PARP-1 and PARP-2 are activated by DNA damage and catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins. This process, known as PARylation, facilitates the recruitment of DNA repair machinery to the site of damage. Although they share this primary function, their specific roles and relative contributions to DNA repair can differ. The diagram below illustrates the general signaling pathway involving PARP-1 and PARP-2 in response to DNA single-strand breaks.

PARP_Signaling DNA_SSB DNA Single-Strand Break PARP1 PARP-1 DNA_SSB->PARP1 recruits PARP2 PARP-2 DNA_SSB->PARP2 recruits PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes PARP2->PAR catalyzes This compound This compound This compound->PARP1 inhibits BER Base Excision Repair (BER) Machinery PAR->BER recruits Repair DNA Repair BER->Repair

Caption: PARP-1 and PARP-2 in DNA Single-Strand Break Repair.

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments cited in this guide.

PARP-1 Enzyme Inhibition Assay (Biochemical)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified PARP-1.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant human PARP-1 enzyme, activated DNA (to stimulate PARP-1 activity), and a buffer solution.

  • Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), which is often radiolabeled (e.g., [³²P]NAD+) to facilitate detection.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Termination and Precipitation: The reaction is stopped, and the poly(ADP-ribosyl)ated proteins are precipitated.

  • Quantification: The amount of incorporated radiolabeled ADP-ribose is quantified using techniques such as scintillation counting or phosphorimaging.

  • Data Analysis: The concentration of this compound that inhibits 50% of the PARP-1 activity (IC50) or the inhibition constant (Ki) is determined by fitting the data to a dose-response curve.[1]

Cellular PARP Inhibition Assay

This assay assesses the ability of this compound to inhibit PARP activity within intact or permeabilized cells.

  • Cell Culture: Human cancer cell lines (e.g., SW620) are cultured under standard conditions.

  • Cell Treatment: Cells are treated with varying concentrations of this compound for a specified duration.

  • Induction of DNA Damage: DNA damage is induced to activate cellular PARP enzymes, often using a DNA alkylating agent or by inducing oxidative stress.

  • Measurement of PAR Levels: The levels of intracellular poly(ADP-ribose) (PAR) are measured. This can be done using various methods, including immunofluorescence staining with an anti-PAR antibody followed by microscopy or flow cytometry, or by Western blotting.

  • Data Analysis: The concentration of this compound that results in a 50% reduction in cellular PAR levels (IC50) is calculated.

Experimental Workflow Diagram

The following diagram outlines the general workflow for determining the specificity of a PARP inhibitor.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays p1_assay PARP-1 Enzymatic Assay p1_data Determine Ki / IC50 for PARP-1 p1_assay->p1_data p2_assay PARP-2 Enzymatic Assay p2_data Determine Ki / IC50 for PARP-2 p2_assay->p2_data specificity Calculate Specificity Ratio (PARP-2 IC50 / PARP-1 IC50) p1_data->specificity p2_data->specificity cell_assay Cell-Based PAR Inhibition Assay cell_ic50 Determine Cellular IC50 cell_assay->cell_ic50 cytotoxicity_assay Cytotoxicity/Growth Inhibition Assay gi50 Determine GI50 cytotoxicity_assay->gi50 cell_ic50->specificity

References

Unveiling the Synergistic Power of AG14361 with DNA Damaging Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a promising strategy to enhance the efficacy of DNA damaging agents in cancer therapy. AG14361, a potent PARP-1 inhibitor, has demonstrated significant synergistic effects when combined with various classes of DNA damaging agents. This guide provides a comprehensive comparison of this compound's synergistic potential, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.

Quantitative Analysis of Synergism

The synergistic effect of this compound in combination with DNA damaging agents has been quantified across various cancer cell lines. The potentiation factor (PF) or dose enhancement ratio (DER) indicates the fold-increase in the cytotoxicity of the DNA damaging agent in the presence of this compound.

DNA Damaging AgentCancer Cell LinePotentiation Factor (PF₅₀) / Fold Increase in CytotoxicityReference
Topoisomerase I Poisons
TopotecanPARP-1+/+ Mouse Embryonic Fibroblasts>3-fold[1][2]
CamptothecinHuman Leukemia K562 cells2-fold[1][2]
IrinotecanLoVo human colon carcinoma xenografts2-3 fold enhancement in tumor growth delay[3]
Alkylating Agents
Temozolomide (B1682018)Mismatch Repair (MMR)-deficient cells (HCT116, CP70)3.7-5.2-fold[4]
TemozolomideMismatch Repair (MMR)-proficient cells (HCT-Ch3, A2780)1.5-3.3-fold[4]
TemozolomideSW620 human colon carcinoma xenograftsComplete tumor remission[3]
Ionizing Radiation
γ-irradiationLoVo human colon carcinoma xenografts2-3 fold enhancement in tumor growth delay[3]

Mechanism of Synergistic Action: A Signaling Pathway Perspective

This compound exerts its synergistic effect by inhibiting the enzymatic activity of PARP-1, a key player in the base excision repair (BER) pathway. DNA damaging agents induce single-strand breaks (SSBs) in the DNA. PARP-1 normally detects these breaks and facilitates their repair. However, in the presence of this compound, PARP-1 is inhibited, leading to the accumulation of unrepaired SSBs. When the cell enters the S phase of the cell cycle, the replication machinery encounters these SSBs, leading to the collapse of replication forks and the formation of more lethal double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR), a major DSB repair pathway, this accumulation of DSBs is highly cytotoxic, resulting in cell death.

SynergyMechanism Mechanism of Synergistic Action: this compound and DNA Damaging Agents cluster_0 DNA Damage Induction cluster_1 Cellular Response & Repair DNA_Damaging_Agent DNA Damaging Agent (e.g., Topotecan, Temozolomide) DNA DNA DNA_Damaging_Agent->DNA induces SSB Single-Strand Break (SSB) DNA->SSB results in PARP1 PARP-1 SSB->PARP1 recruits & activates DSB Double-Strand Break (DSB) SSB->DSB leads to (during replication) PARP1->SSB trapped at BER Base Excision Repair (BER) PARP1->BER initiates BER->DNA repairs Apoptosis Cell Death / Apoptosis DSB->Apoptosis triggers This compound This compound This compound->PARP1 inhibits

Caption: this compound inhibits PARP-1, leading to the accumulation of DNA single-strand breaks.

Experimental Workflows

The following diagrams illustrate the typical workflows for key experiments used to validate the synergistic effects of this compound.

CellViabilityWorkflow Experimental Workflow: Cell Viability Assay (MTS/MTT) Seed_Cells Seed cells in 96-well plates Treat_Cells Treat with this compound and/or DNA damaging agent Seed_Cells->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Add_Reagent Add MTS or MTT reagent Incubate->Add_Reagent Incubate_Reagent Incubate for 1-4 hours Add_Reagent->Incubate_Reagent Measure_Absorbance Measure absorbance Incubate_Reagent->Measure_Absorbance

Caption: Workflow for assessing cell viability after combination treatment.

ClonogenicWorkflow Experimental Workflow: Clonogenic Survival Assay Seed_Cells Seed single cells at low density Treat_Cells Treat with this compound and/or DNA damaging agent Seed_Cells->Treat_Cells Incubate Incubate for 10-14 days to allow colony formation Treat_Cells->Incubate Fix_Stain Fix and stain colonies Incubate->Fix_Stain Count_Colonies Count colonies (≥50 cells) Fix_Stain->Count_Colonies

Caption: Workflow for determining long-term cell survival and proliferation.

WesternBlotWorkflow Experimental Workflow: Western Blot for DNA Damage Markers Treat_Cells Treat cells with this compound and/or DNA damaging agent Lyse_Cells Lyse cells and quantify protein Treat_Cells->Lyse_Cells SDS_PAGE Separate proteins by SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Incubate_Primary Incubate with primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP-1) Block->Incubate_Primary Incubate_Secondary Incubate with HRP-conjugated secondary antibody Incubate_Primary->Incubate_Secondary Detect Detect signal (chemiluminescence) Incubate_Secondary->Detect

Caption: Workflow for detecting markers of DNA damage and apoptosis.

Detailed Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is adapted for a 96-well plate format.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • DNA damaging agent (stock solution in appropriate solvent)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well clear flat-bottom tissue culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound and the DNA damaging agent in complete medium. Treat cells with the compounds alone or in combination. Include vehicle-only (e.g., DMSO) controls. The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTS Addition: Add 40 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (media only wells) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot dose-response curves to determine IC₅₀ values.

Clonogenic Survival Assay

This assay assesses the long-term effects of treatment on cell survival and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DNA damaging agent

  • 6-well tissue culture plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Prepare a single-cell suspension. Seed a low, predetermined number of cells (e.g., 200-1000 cells per well) into 6-well plates containing 2 mL of complete medium. The seeding density should be optimized to yield 50-150 colonies in the control wells.

  • Drug Treatment: After 24 hours, treat the cells with various concentrations of this compound, the DNA damaging agent, or the combination.

  • Incubation: Incubate the plates for 10-14 days at 37°C in a humidified 5% CO₂ incubator, allowing colonies to form.

  • Colony Fixation and Staining:

    • Aspirate the medium and gently wash the wells twice with PBS.

    • Add 1 mL of methanol (B129727) to each well and incubate for 10 minutes to fix the cells.

    • Remove the methanol and add 1 mL of crystal violet solution to each well. Incubate for 10-20 minutes at room temperature.

    • Gently wash the wells with water and allow them to air dry.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group. Plot survival curves to assess the dose-dependent effects of the treatments.

Western Blotting for DNA Damage Response Markers (γ-H2AX and Cleaved PARP-1)

This protocol allows for the detection of key markers of DNA damage and apoptosis.

Materials:

  • Cancer cell line of interest

  • This compound and DNA damaging agent

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-γ-H2AX, anti-cleaved PARP-1, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound and/or the DNA damaging agent for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative levels of γ-H2AX and cleaved PARP-1, normalized to the loading control.

References

AG14361 as a Benchmark Compound in PARP Inhibitor Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The discovery and development of Poly (ADP-ribose) polymerase (PARP) inhibitors represent a significant advancement in targeted cancer therapy, particularly for cancers with deficiencies in DNA repair mechanisms like BRCA1/2 mutations. Effective screening and validation of new potential PARP inhibitors require the use of reliable benchmark compounds for comparison. AG14361 has emerged as a potent and well-characterized PARP-1 inhibitor, making it a suitable reference standard in preclinical research and high-throughput screening campaigns. This guide provides a comparative analysis of this compound against other common PARP inhibitors, supported by experimental data and detailed protocols.

This compound: A Potent and Specific PARP-1 Inhibitor

This compound is a tricyclic benzimidazole-based compound recognized for its high potency against PARP-1.[1][2] In cell-free assays, it exhibits a high affinity for human PARP-1 with a dissociation constant (Ki) of less than 5 nM.[1][3][4][5] Its inhibitory activity is also confirmed in cellular assays, with IC50 values of 14 nM in intact SW620 cells and 29 nM in permeabilized SW620 cells.[1][2][3] This potent inhibition of PARP-1's enzymatic activity makes this compound an excellent positive control for validating screening assays and a benchmark for assessing the relative potency of novel chemical entities. Furthermore, studies have shown that this compound can sensitize cancer cells to DNA-damaging agents like temozolomide (B1682018) and topoisomerase I poisons, highlighting its biological efficacy.[2][6]

Comparative Analysis of PARP Inhibitors

The selection of a benchmark compound should be contextualized by its performance relative to other inhibitors. The following table summarizes the inhibitory potency of this compound and other widely used PARP inhibitors against PARP-1 and PARP-2, the two most studied members of the PARP family.

CompoundTarget(s)Ki (nM)IC50 (nM)Notes
This compound PARP-1 <5 - 6.3 [1][2]14 - 29 (cellular) [1][3]Potent PARP-1 inhibitor, often used as a benchmark in preclinical studies.[7]
OlaparibPARP-1/21.4 (PARP-1)1.0 (PARP-1), 1.2 (PARP-2)[4]First-in-class approved PARP inhibitor; dual PARP1/2 inhibitor.
TalazoparibPARP-1/2-0.57 (PARP-1)[8]Highly potent PARP1/2 inhibitor, also known for its PARP trapping ability.
NiraparibPARP-1/2-3.8 (PARP-1), 2.1 (PARP-2)[4][8]Selective inhibitor of PARP-1 and PARP-2.[4]
RucaparibPARP-11.4[4]-Potent inhibitor of PARP-1.[4]
VeliparibPARP-1/25.2 (PARP-1), 2.9 (PARP-2)[4]-Orally active inhibitor of both PARP-1 and PARP-2.[4]

Experimental Protocols

General PARP Inhibition Assay (Chemiluminescent ELISA-based)

This protocol outlines a common method for assessing the inhibitory activity of compounds against PARP-1 in a 96-well format.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Stop Buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Test compounds (including this compound as a positive control) dissolved in DMSO

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the benchmark inhibitor, this compound, in the assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Reaction Setup: To each well of the histone-coated plate, add the following in order:

    • Assay Buffer

    • Test compound/AG14361/vehicle control (DMSO)

    • Recombinant PARP-1 enzyme and activated DNA mixture.

  • Initiation of Reaction: Add biotinylated NAD+ to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the PARP-1 enzyme to catalyze the poly(ADP-ribosyl)ation of histones using biotin-NAD+.

  • Stopping the Reaction: Add Stop Buffer to terminate the reaction.

  • Washing: Wash the plate multiple times with Wash Buffer to remove unbound reagents.[9]

  • Detection: Add Streptavidin-HRP conjugate to each well and incubate to allow binding to the biotinylated PAR chains.

  • Final Wash: Wash the plate again to remove unbound Streptavidin-HRP.

  • Signal Generation: Add the chemiluminescent substrate. The HRP enzyme will catalyze a reaction that produces light.[9]

  • Data Acquisition: Immediately measure the luminescence using a plate reader.

  • Data Analysis: The intensity of the light signal is proportional to PARP activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

PARP Signaling Pathway in DNA Repair

The diagram below illustrates the central role of PARP-1 in the base excision repair (BER) pathway following DNA single-strand breaks (SSBs). PARP inhibitors, such as this compound, block the synthesis of poly(ADP-ribose) chains, thereby preventing the recruitment of repair proteins and leading to the accumulation of DNA damage.

PARP_Signaling_Pathway cluster_nucleus Cell Nucleus DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 detects PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 consumes Repair_Complex Recruitment of DNA Repair Proteins (XRCC1, Ligase III) PAR->Repair_Complex recruits Repair DNA Repair Repair_Complex->Repair mediates Inhibitor PARP Inhibitor (e.g., this compound) Inhibitor->PARP1 blocks

Caption: The role of PARP-1 in DNA single-strand break repair and the mechanism of PARP inhibitors.

Experimental Workflow for PARP Inhibitor Screening

The following flowchart outlines the key steps in a typical high-throughput screening assay to identify and characterize PARP inhibitors.

HTS_Workflow Start Start: Reagent Preparation Dispense Dispense Compounds (Test & Benchmark) and Vehicle to Plate Start->Dispense Add_Enzyme Add PARP Enzyme, Activated DNA Dispense->Add_Enzyme Add_Substrate Initiate Reaction: Add Biotin-NAD+ Add_Enzyme->Add_Substrate Incubate Incubate at Room Temperature Add_Substrate->Incubate Stop Stop Reaction Incubate->Stop Detect Detection: Add Streptavidin-HRP & Substrate Stop->Detect Read Read Plate (Luminescence) Detect->Read Analyze Data Analysis: Calculate % Inhibition & IC50 Values Read->Analyze End End Analyze->End

Caption: A generalized workflow for a PARP inhibitor high-throughput screening assay.

References

Unmasking the Off-Target Kinase Profiles of PARP Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the complete pharmacological profile of a drug is paramount. While Poly (ADP-ribose) polymerase (PARP) inhibitors have revolutionized treatment for cancers with DNA damage response deficiencies, their interactions with other cellular targets, particularly kinases, can significantly influence their efficacy and toxicity. This guide provides a comparative analysis of the off-target kinase profiles of several clinically approved PARP inhibitors, supported by experimental data and detailed methodologies.

Recent comprehensive studies have revealed that despite sharing a common primary target, PARP inhibitors exhibit distinct off-target kinase inhibition profiles.[1][2][3][4] This "polypharmacology" can lead to differential cellular effects and may explain some of the unique clinical side-effect profiles observed with these agents.[2][3][5] This guide focuses on a head-to-head comparison of key PARP inhibitors, providing a clear overview of their kinase selectivity.

Comparative Off-Target Kinase Inhibition Profiles

The following table summarizes the off-target kinase inhibition data for four FDA-approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. The data, primarily presented as IC50 values (the concentration of an inhibitor required for 50% inhibition in vitro), has been compiled from extensive kinase panel screens. Lower IC50 values indicate more potent inhibition.

PARP InhibitorOff-Target Kinase(s)IC50 (µM)Reference
Olaparib No significant off-target kinase activity reported-[1][3]
Rucaparib DYRK1A<1[1]
PIM1<1[2]
PIM2<1[2]
CDK16<1[1][3]
PIM3<1[1][3]
PRKD2<10[2]
CDK1<10[2]
CDK9<10[2]
HIPK2<10[2]
CK2<10[2]
ALK18[2]
Niraparib DYRK1A<1[1][3]
DYRK1B<1[1][3]
CDK16<1[1]
PIM3<1[1]
Talazoparib Weak binding to two kinases reported-[3]

Key Observations:

  • Olaparib and Talazoparib appear to be highly selective for PARP enzymes, with minimal to no significant off-target kinase activity observed in broad kinase panel screens.[1][3]

  • Rucaparib and Niraparib exhibit a more pronounced polypharmacological profile, inhibiting several kinases at clinically achievable submicromolar concentrations.[1][2][3]

  • Notably, both Rucaparib and Niraparib potently inhibit members of the DYRK, CDK, and PIM kinase families.[1][2][3] These off-target activities could contribute to both the therapeutic effects and the adverse event profiles of these drugs.

Experimental Protocols

The determination of off-target kinase profiles is a multi-step process involving a combination of in vitro biochemical assays and cell-based validation. The methodologies outlined below are representative of those used in the cited studies.

1. In Vitro Kinase Inhibition Assays:

The most common method for initial screening is the use of large panels of purified kinases in biochemical assays.[6] These assays measure the ability of a compound to inhibit the enzymatic activity of each kinase.

  • Principle: The transfer of a phosphate (B84403) group from ATP to a substrate by a kinase is quantified. The reduction in this activity in the presence of an inhibitor is measured.

  • Typical Assay Formats:

    • Radiometric Assays: Utilize radio-labeled ATP (³²P or ³³P) and measure the incorporation of the radioactive phosphate into a substrate.

    • Fluorescence/Luminescence-Based Assays: These assays, such as Z'-LYTE®, Adapta®, and ADP-Glo™, detect either the depletion of ATP or the generation of ADP, providing a measure of kinase activity.[7][8]

  • Procedure:

    • The PARP inhibitor is serially diluted to create a range of concentrations.

    • Each concentration of the inhibitor is incubated with a specific purified kinase, a suitable substrate (peptide or protein), and ATP.

    • The reaction is allowed to proceed for a defined period.

    • The kinase activity is measured using one of the detection methods mentioned above.

    • The results are plotted as a dose-response curve to determine the IC50 value for each kinase that shows significant inhibition.[6]

2. Competitive Binding Assays:

These assays measure the affinity of an inhibitor for a kinase by assessing its ability to displace a known binding ligand.

  • Principle: A competitive binding assay measures the dissociation constant (Kd) of an inhibitor-kinase complex.[9]

  • Procedure:

    • A panel of human kinases, often expressed as fusions to a tag (e.g., bacteriophage), is used.

    • The kinases are incubated with an immobilized ATP-competitive ligand (a "probe") and the test inhibitor.

    • The test inhibitor competes with the probe for binding to the kinase's ATP pocket.

    • After an incubation and wash step, the amount of kinase bound to the immobilized probe is quantified. A lower amount of bound kinase indicates a higher affinity of the test inhibitor.[9]

3. Cellular Target Engagement Assays:

To confirm that the observed in vitro inhibition translates to target engagement within a cellular context, cell-based assays are employed.

  • Principle: These assays measure the binding of an inhibitor to its target kinase inside living cells.

  • NanoBRET™ Assay: This is a commonly used method that relies on Bioluminescence Resonance Energy Transfer (BRET).

  • Procedure:

    • Cells are engineered to express the kinase of interest as a fusion protein with NanoLuc® luciferase.

    • A fluorescent tracer that binds to the kinase's ATP pocket is added to the cells.

    • When the tracer binds to the kinase, the energy from the luciferase is transferred to the tracer, resulting in a BRET signal.

    • When the PARP inhibitor is added, it competes with the tracer for binding to the kinase, leading to a decrease in the BRET signal.

    • The concentration-dependent decrease in the BRET signal is used to determine the cellular IC50 value.[3]

Visualizing the Workflow

The following diagram illustrates the general workflow for identifying and validating the off-target kinase profile of a PARP inhibitor.

G cluster_0 In Vitro Screening cluster_1 Dose-Response & Affinity cluster_2 Cellular Validation cluster_3 Output A PARP Inhibitor Compound C Biochemical Kinase Assay (e.g., ADP-Glo™, Z'-LYTE®) A->C B Large-Scale Kinase Panel (e.g., >400 kinases) B->C D Identify Potential 'Hits' (% Inhibition > Threshold) C->D E Dose-Response Curve Generation D->E G Competitive Binding Assay (Optional, for Kd determination) D->G F Calculate IC50 Values E->F H Select Confirmed Hits F->H I Cellular Target Engagement Assay (e.g., NanoBRET™) H->I J Determine Cellular IC50 I->J K Comprehensive Off-Target Kinase Profile J->K G Rucaparib Rucaparib Niraparib Niraparib DYRK1A DYRK1A Kinase Rucaparib->DYRK1A inhibition Niraparib->DYRK1A inhibition NFAT NFAT (inactive, phosphorylated) DYRK1A->NFAT maintains phosphorylation NFAT_active NFAT (active, dephosphorylated) NFAT->NFAT_active dephosphorylation (e.g., by Calcineurin) Gene_Expression Target Gene Expression NFAT_active->Gene_Expression promotes

References

Navigating Resistance: A Comparative Analysis of AG14361 and Other PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount. This guide provides a comparative overview of the poly(ADP-ribose) polymerase (PARP) inhibitor AG14361 and its potential for cross-resistance with other inhibitors in its class. While direct experimental studies on acquired resistance to this compound and subsequent cross-resistance are limited, this document synthesizes available data on initial sensitivities and extrapolates potential resistance mechanisms based on extensive research of other PARP inhibitors.

Comparative Sensitivity of Ovarian Cancer Cell Lines to PARP Inhibitors

Initial sensitivity to PARP inhibitors can vary across different cancer cell lines, influenced by their genetic background, particularly the status of DNA damage repair pathways. Below is a summary of the half-maximal inhibitory concentration (IC50) values for this compound and other PARP inhibitors in various ovarian cancer cell lines, providing a baseline for their cytotoxic potential.

Cell LineHistotypeThis compound IC50 (µM)Olaparib IC50 (µM)Veliparib IC50 (µM)Reference
ES-2Clear Cell Carcinoma6.29738[1]
TOV21GClear Cell Carcinoma8.915078[1]
SKOV-3Serous Adenocarcinoma15.217.682[1]
Ov-90Serous Adenocarcinoma5.21535[1]
TOV112DEndometrioid CarcinomaNot ReportedNot ReportedNot Reported[1]

Potential for Cross-Resistance: An Extrapolation from Other PARP Inhibitors

The development of resistance to one PARP inhibitor can sometimes lead to cross-resistance to other inhibitors of the same class. This phenomenon is often dictated by the underlying mechanism of resistance. While specific data for this compound is not available, studies on olaparib, rucaparib, niraparib, and talazoparib (B560058) have identified several key mechanisms that could theoretically apply to this compound as well.

These mechanisms include:

  • Restoration of Homologous Recombination (HR) Function: Secondary mutations in BRCA1/2 genes that restore their function are a common cause of resistance. This would likely confer broad cross-resistance to all PARP inhibitors that rely on synthetic lethality in HR-deficient cells.

  • Increased Drug Efflux: Upregulation of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of the inhibitor, leading to resistance. Cross-resistance would depend on whether different PARP inhibitors are substrates for the same efflux pump.

  • Altered PARP1 Expression or Activity: Mutations in the PARP1 gene or changes in its expression level can affect inhibitor binding and trapping, potentially leading to resistance. The degree of cross-resistance would depend on how different inhibitors interact with the altered PARP1 protein.

  • Protection of Stalled Replication Forks: Mechanisms that stabilize and protect stalled replication forks from collapse can bypass the cytotoxic effects of PARP inhibitors. This could lead to broad cross-resistance.

Experimental Protocols

To investigate cross-resistance between this compound and other PARP inhibitors, a series of in vitro experiments would be required. The following are detailed methodologies for key experiments.

Generation of this compound-Resistant Cell Lines
  • Cell Culture: Culture the desired cancer cell line (e.g., a BRCA-mutant ovarian cancer cell line) in its recommended growth medium.

  • Initial Treatment: Determine the IC20 (concentration that inhibits 20% of cell growth) of this compound for the parental cell line using a cell viability assay (e.g., SRB assay).

  • Dose Escalation: Continuously expose the cells to increasing concentrations of this compound, starting from the IC20. The concentration is gradually increased as the cells develop resistance and resume normal proliferation.

  • Isolation of Resistant Clones: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), single-cell cloning can be performed to isolate and expand individual resistant clones.

  • Confirmation of Resistance: The resistance of the selected clones should be confirmed by comparing their IC50 value for this compound with that of the parental cell line.

Sulforhodamine B (SRB) Assay for Cell Viability

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[2][3][4][5][6]

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the PARP inhibitors (this compound and others) for a specified period (e.g., 72 hours).

  • Cell Fixation: Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[2]

  • Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution for 30 minutes at room temperature.[2]

  • Washing: Remove the unbound dye by washing with 1% (v/v) acetic acid.[2]

  • Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.[2]

  • Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment with a cytotoxic agent, providing a measure of long-term cell survival.[7][8][9][10]

  • Cell Seeding: Plate a known number of single cells into 6-well plates.

  • Drug Treatment: Treat the cells with different concentrations of PARP inhibitors for a defined period.

  • Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 1-3 weeks to allow for colony formation.

  • Fixation and Staining: Fix the colonies with a mixture of methanol (B129727) and acetic acid and stain with crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Calculation of Surviving Fraction: The surviving fraction is calculated by normalizing the plating efficiency of the treated cells to that of the untreated control cells.

Western Blotting for PARP1 and DNA Damage Markers

Western blotting can be used to assess the levels of PARP1 protein and markers of DNA damage (e.g., γH2AX) to understand the cellular response to PARP inhibitors.[11][12][13][14][15]

  • Cell Lysis: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for PARP1, cleaved PARP1, γH2AX, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing Experimental Workflows and Signaling Pathways

Hypothetical Workflow for Cross-Resistance Study

G cluster_setup Cell Line Preparation cluster_assays Cytotoxicity and Survival Assays cluster_inhibitors PARP Inhibitor Treatment cluster_analysis Data Analysis Parental Cell Line Parental Cell Line This compound-Resistant Cell Line This compound-Resistant Cell Line Parental Cell Line->this compound-Resistant Cell Line Continuous this compound Exposure SRB Assay SRB Assay Parental Cell Line->SRB Assay Clonogenic Assay Clonogenic Assay Parental Cell Line->Clonogenic Assay Western Blot Analysis Western Blot Analysis Parental Cell Line->Western Blot Analysis This compound-Resistant Cell Line->SRB Assay This compound-Resistant Cell Line->Clonogenic Assay This compound-Resistant Cell Line->Western Blot Analysis IC50 Comparison IC50 Comparison SRB Assay->IC50 Comparison Survival Curve Analysis Survival Curve Analysis Clonogenic Assay->Survival Curve Analysis This compound This compound This compound->SRB Assay This compound->Clonogenic Assay Olaparib Olaparib Olaparib->SRB Assay Olaparib->Clonogenic Assay Rucaparib Rucaparib Rucaparib->SRB Assay Rucaparib->Clonogenic Assay Talazoparib Talazoparib Talazoparib->SRB Assay Talazoparib->Clonogenic Assay

Caption: Workflow for assessing cross-resistance to PARP inhibitors.

PARP Inhibition and Resistance Mechanisms

G cluster_pathway PARP Inhibition Pathway cluster_resistance Resistance Mechanisms DNA Single-Strand Break DNA Single-Strand Break PARP1 Activation PARP1 Activation DNA Single-Strand Break->PARP1 Activation PARylation PARylation PARP1 Activation->PARylation Recruitment of Repair Proteins Recruitment of Repair Proteins PARylation->Recruitment of Repair Proteins SSB Repair SSB Repair Recruitment of Repair Proteins->SSB Repair PARP Inhibitor PARP Inhibitor PARP1 Trapping PARP1 Trapping PARP Inhibitor->PARP1 Trapping Replication Fork Collapse Replication Fork Collapse PARP1 Trapping->Replication Fork Collapse DNA Double-Strand Break DNA Double-Strand Break Replication Fork Collapse->DNA Double-Strand Break Cell Death (in HR-deficient cells) Cell Death (in HR-deficient cells) DNA Double-Strand Break->Cell Death (in HR-deficient cells) HR Restoration HR Restoration HR Restoration->DNA Double-Strand Break Bypass Increased Drug Efflux Increased Drug Efflux Increased Drug Efflux->PARP Inhibitor Reduces intracellular concentration Altered PARP1 Altered PARP1 Altered PARP1->PARP1 Trapping Prevents Fork Protection Fork Protection Fork Protection->Replication Fork Collapse Prevents

Caption: PARP inhibition pathway and key resistance mechanisms.

References

Meta-analysis of AG14361: A Comparative Guide to a First-Generation PARP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the available preclinical and clinical data for AG14361, a potent, first-generation poly(ADP-ribose) polymerase (PARP) inhibitor. Its performance is objectively compared with other notable PARP inhibitors, supported by experimental data, to offer a valuable resource for researchers in oncology and drug development.

Executive Summary

This compound demonstrated significant promise in preclinical studies as a potent inhibitor of PARP-1, effectively sensitizing cancer cells to DNA-damaging agents such as chemotherapy and radiation. While this compound itself did not advance to extensive clinical trials, its more potent successor, AG014699 (rucaparib), underwent Phase I and II clinical evaluation, providing valuable insights into the therapeutic potential and challenges of this class of inhibitors. This guide synthesizes the key findings from preclinical and clinical investigations of this compound and AG014699, and contextualizes their activity against clinically approved PARP inhibitors like olaparib (B1684210), veliparib (B1684213), niraparib, and talazoparib.

Preclinical Data: Potentiation of Cytotoxic Therapies

This compound was extensively evaluated in vitro and in vivo for its ability to enhance the efficacy of DNA-damaging therapies.

Chemosensitization and Radiosensitization

Preclinical studies consistently demonstrated that this compound could significantly increase the sensitivity of cancer cells to various chemotherapeutic agents and radiation.

Table 1: Preclinical Chemosensitization and Radiosensitization Data for this compound

Cell LineCombination AgentEffectPotentiation Factor (PF₅₀)Citation
LoVo (colorectal)Temozolomide (B1682018)Increased antiproliferative activity5.5-fold[1]
LoVo (colorectal)Topotecan (B1662842)Increased antiproliferative activity1.6-fold[1]
LoVo (colorectal)γ-radiationInhibited recovery from potentially lethal damage73% inhibition of recovery[1]
SW620 (colorectal)TemozolomideComplete tumor regression in xenograftsNot Applicable[1]
PARP-1+/+ MEFsTopotecan>3-fold sensitization>3[2]
K562 (leukemia)Camptothecin (B557342)2-fold sensitization to cytotoxicity2[2]
Comparative Preclinical Efficacy

Direct and indirect comparisons with other PARP inhibitors highlight the evolving landscape of this therapeutic class. A study directly comparing this compound with olaparib and veliparib in clear cell ovarian cancer cell lines demonstrated its potency.[3]

Table 2: Comparative IC₅₀ Values of PARP Inhibitors in Ovarian Cancer Cell Lines

Cell LineThis compound IC₅₀ (µM)Olaparib IC₅₀ (µM)Veliparib IC₅₀ (µM)Citation
TOV-21G (Clear Cell)8.915078[3]
SKOV-3 (Serous)15.217.682[3]
OV-90 (Serous)5.21535[3]

Subsequent research identified AG14447 (the parent compound of AG014699/rucaparib) as being at least 10 times more potent than this compound in vivo.[4]

Clinical Data: AG014699 (Rucaparib) Trials

The clinical development of this chemical series focused on AG014699 (intravenous formulation of rucaparib). Phase I and II trials primarily investigated its safety and efficacy in combination with temozolomide.

Phase I Clinical Trial

A Phase I study established the safety, recommended dose, and pharmacodynamic effects of AG014699 with temozolomide in patients with advanced solid tumors.[5]

Table 3: Summary of Phase I Clinical Trial of AG014699 with Temozolomide

ParameterFindingCitation
Recommended Dose AG014699: 12 mg/m²; Temozolomide: 200 mg/m²[5]
PARP Inhibition 74% to 97% inhibition in peripheral blood lymphocytes[5]
Tumor PARP Inhibition Mean of 92% at 5 hours[5]
Toxicity No toxicity attributed to AG014699 alone; myelosuppression observed with the combination at higher doses.[5]
Efficacy Encouraging evidence of activity, including two durable partial responses.[1]
Phase II Clinical Trial

A Phase II study further evaluated the combination of AG014699 and temozolomide in patients with metastatic malignant melanoma.[6][7]

Table 4: Summary of Phase II Clinical Trial of AG014699 with Temozolomide in Melanoma

ParameterFindingCitation
Patient Population 40 patients with metastatic malignant melanoma[6]
Efficacy 4 confirmed partial responses and 4 prolonged disease stabilizations[7]
Toxicity Increased myelosuppression compared to Phase I, with Grade 4 thrombocytopenia in 12% of cycles and Grade 4 neutropenia in 15% of cycles. One toxic death due to febrile neutropenia.[6][7]

Mechanism of Action: PARP Inhibition and DNA Repair

This compound functions as a potent inhibitor of PARP-1, a key enzyme in the base excision repair (BER) pathway. By inhibiting PARP-1, this compound prevents the repair of single-strand DNA breaks (SSBs). When these unrepaired SSBs are encountered during DNA replication, they are converted into more lethal double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to cell death through a process known as synthetic lethality.

Furthermore, this compound's sensitization to topoisomerase I poisons like camptothecin and topotecan is attributed to its ability to increase the persistence of DNA strand breaks caused by these agents.[2] this compound was shown to significantly retard the repair of DNA following the removal of camptothecin.[2]

PARP_Inhibition_Mechanism cluster_0 DNA Damage Response cluster_1 Effect of this compound DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_Damage->PARP1 SSB_Accumulation SSB Accumulation DNA_Damage->SSB_Accumulation BER Base Excision Repair (BER) PARP1->BER PARP1_Inhibition PARP-1 Inhibition DNA_Repair DNA Repair BER->DNA_Repair This compound This compound This compound->PARP1_Inhibition Inhibits BER_Block BER Blocked PARP1_Inhibition->BER_Block BER_Block->SSB_Accumulation Replication DNA Replication SSB_Accumulation->Replication DSB Double-Strand Break (DSB) Replication->DSB Cell_Death Cell Death (Synthetic Lethality in HR-deficient cells) DSB->Cell_Death

Mechanism of PARP-1 inhibition by this compound.

Experimental Protocols

In Vitro Growth Inhibition and Chemosensitization Assay
  • Cell Lines: LoVo and SW620 human colorectal cancer cells were used.

  • Method: Cells were seeded in 96-well plates and exposed to a range of concentrations of the PARP inhibitor alone, the chemotherapeutic agent alone, or a combination of both for 5 days. Cell growth was determined using a sulforhodamine B (SRB) assay.

  • Data Analysis: The concentration of drug required to inhibit cell growth by 50% (GI₅₀) was calculated. The Potentiation Factor (PF₅₀) was determined by dividing the GI₅₀ of the chemotherapeutic agent alone by the GI₅₀ of the agent in the presence of the PARP inhibitor.

  • Reference: Details adapted from the study by Thomas et al. (2007).[8]

Chemosensitization_Workflow start Start seed_cells Seed Cancer Cells in 96-well plates start->seed_cells add_drugs Add Drugs: - PARP Inhibitor alone - Chemo alone - Combination seed_cells->add_drugs incubate Incubate for 5 days add_drugs->incubate srb_assay Sulforhodamine B (SRB) Assay for cell density incubate->srb_assay data_analysis Calculate GI50 and Potentiation Factor srb_assay->data_analysis end End data_analysis->end

Workflow for in vitro chemosensitization assay.
In Vivo Xenograft Studies

  • Animal Model: Nude mice bearing SW620 human colorectal tumor xenografts.

  • Treatment: Mice were treated with the PARP inhibitor, temozolomide, or a combination of both. Dosing schedules varied, including single-dose and 5-day regimens.

  • Endpoint: Tumor volume was measured regularly to assess antitumor activity. Toxicity was monitored by body weight changes.

  • Reference: As described in Thomas et al. (2007).[8]

PARP Activity Assay (Clinical)
  • Sample: Peripheral blood lymphocytes (PBLs) and tumor biopsies were collected from patients.

  • Method: PARP activity was measured by quantifying the incorporation of radiolabeled NAD+ into acid-insoluble material in cell lysates.

  • Data Analysis: The percentage of PARP inhibition was calculated by comparing the activity in post-treatment samples to baseline levels.

  • Reference: Based on the methodology in the Phase I trial by Plummer et al. (2008).[5]

Conclusion

This compound was a pioneering PARP inhibitor that laid the groundwork for the clinical development of this important class of anticancer agents. While its own clinical journey was short, the preclinical data unequivocally demonstrated the principle of PARP inhibition as a powerful strategy to potentiate DNA-damaging therapies. The subsequent clinical trials of its more potent analog, AG014699 (rucaparib), provided the first clinical proof-of-concept for combining PARP inhibitors with chemotherapy.

The comparative preclinical data suggest that while this compound was potent for its time, the field has advanced with the development of newer PARP inhibitors with potentially improved efficacy and different pharmacological profiles. This guide serves as a historical and scientific benchmark for understanding the evolution of PARP inhibitors and for informing the continued development of novel DNA repair-targeting therapies.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for AG14361

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery and the safety of the laboratory environment are paramount. AG14361, a potent inhibitor of poly(ADP-ribose) polymerase 1 (PARP1), is a valuable tool in cancer research.[1][2][3] Adherence to strict disposal protocols for this and similar research compounds is a critical component of responsible laboratory practice. This guide provides essential, step-by-step logistical and safety information for the proper disposal of this compound, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Protocols

Before beginning any procedure involving this compound, it is crucial to be familiar with its properties and to have the appropriate personal protective equipment (PPE) readily available. This compound is a crystalline solid and should be handled with care to avoid inhalation of dust or contact with skin and eyes.[4]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat should be worn at all times.

All handling of solid this compound should be performed in a chemical fume hood to minimize inhalation risk.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, useful for both experimental design and safety considerations.

PropertyValueReference
Molecular Formula C₁₉H₂₀N₄O[1]
Molecular Weight 320.4 g/mol [1][4]
CAS Number 328543-09-5[1][4]
Appearance Crystalline solid[4]
Storage Temperature -20°C[4][5]
Solubility DMSO: ≤ 60 mMEthanol: ≤ 6.2 mMPhosphate-buffered saline (PBS; pH 7.2): ≤ 624 μM[4]
PARP1 Inhibition (Ki) 6.3 nM[1][4]

Step-by-Step Disposal Procedures for this compound

As an antineoplastic research compound, this compound and all materials contaminated with it must be treated as hazardous chemical waste.[6] Do not dispose of this compound or its solutions down the drain or in the regular trash.[7][8]

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired solid this compound in its original container or a clearly labeled, sealed container.

    • Place contaminated consumables such as gloves, weigh boats, and pipette tips into a designated, sealed plastic bag or container.

  • Liquid Waste:

    • Collect solutions of this compound (e.g., in DMSO or ethanol) in a dedicated, leak-proof, and chemically resistant waste container.

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[6][7]

    • The first rinse of any glassware that contained this compound must also be collected as hazardous waste.[7]

2. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with a hazardous waste tag as soon as waste is added.

  • The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any solvents present (e.g., "this compound in DMSO").

    • The approximate concentration and volume.

    • The date the waste was first added to the container.

3. Storage of Waste:

  • Store sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure secondary containment is used for all liquid waste containers to prevent spills.[7]

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Follow all institutional guidelines for waste pickup and documentation.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a common stock solution of this compound. All waste generated from this procedure must be disposed of following the steps outlined above.

  • Preparation: In a chemical fume hood, allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Calculation: To prepare a 10 mM stock solution, you will need to dissolve the appropriate mass of this compound in DMSO. For example, to prepare 1 mL of a 10 mM solution, you would need 0.3204 mg of this compound (Mass = 10 mmol/L * 1 mL * 320.4 g/mol ).

  • Dissolution: Add the calculated volume of DMSO to the vial of this compound. Vortex briefly to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C. Aliquot into smaller working volumes to avoid repeated freeze-thaw cycles.[4]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

start Start: this compound Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, first rinse) waste_type->liquid_waste Liquid collect_solid Collect in a dedicated, sealed container solid_waste->collect_solid collect_liquid Collect in a dedicated, leak-proof waste bottle with secondary containment liquid_waste->collect_liquid label_waste Label with 'Hazardous Waste', chemical name, and date collect_solid->label_waste collect_liquid->label_waste store_waste Store in designated Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS for waste pickup store_waste->contact_ehs

Caption: this compound Hazardous Waste Disposal Workflow.

References

Personal protective equipment for handling AG14361

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling AG14361. The following procedures are based on best practices for handling potent, research-grade compounds and antineoplastic agents. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, these guidelines are derived from general safety protocols for hazardous chemicals.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure. The following PPE is mandatory:

  • Gloves: Double chemotherapy gloves are required. Change gloves every hour or immediately if contamination, tearing, or puncture occurs.[1]

  • Eye Protection: Safety goggles or a full-face shield must be worn to protect against splashes and aerosols.

  • Lab Coat: A solid-front barrier gown or lab coat is necessary to protect the body.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[2] If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator is recommended.[2]

Quantitative Data for this compound

The following table summarizes key quantitative information for this compound.

PropertyValueSource
Molecular Weight 320.4 g/mol [3]
Purity ≥ 98%[3]
CAS Number 328543-09-5[3]
Chemical Formula C19H20N4O[3]
Solubility in DMSO ≤ 60 mM[3]
Solubility in PBS (pH 7.2) ≤ 624 μM[3]
Storage Stable at -20°C as supplied.[3] Store away from direct light and with a desiccant for long-term storage.[3]MedchemExpress, STEMCELL Technologies

Experimental Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures A Don appropriate PPE: - Double chemotherapy gloves - Safety goggles/face shield - Solid-front barrier gown B Work within a certified chemical fume hood A->B C Prepare stock solution (e.g., in DMSO) B->C D Use Luer-Lock syringes to prevent needle detachment C->D E Avoid generating aerosols or dust D->E F Immediately clean any spills using appropriate procedures D->F G Segregate all this compound waste from other lab waste E->G F->G H Contaminated disposables (gloves, pads) in yellow 'Trace' waste container G->H I Syringes with residual drug in black 'Bulk' hazardous waste container G->I J Empty syringes (no visible drug) in red sharps container G->J K Label all waste containers clearly as hazardous chemical waste H->K I->K J->K L Skin Contact: Immediately remove contaminated clothing. Rinse skin with water/shower. M Eye Contact: Rinse out with plenty of water. Remove contact lenses. N Inhalation: Move to fresh air. Seek medical attention. O Ingestion: Immediately drink water (two glasses at most). Seek medical attention.

Figure 1: Workflow for Safe Handling and Disposal of this compound

Detailed Experimental Protocols

Preparation of this compound Stock Solution

  • Don Personal Protective Equipment (PPE): Before handling the compound, put on double chemotherapy gloves, a solid-front barrier gown, and safety goggles or a full-face shield.

  • Work in a Ventilated Area: All handling of solid this compound and preparation of solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]

  • Weighing the Compound: Carefully weigh the required amount of this compound powder using an analytical balance inside the fume hood.

  • Solubilization: To prepare a stock solution, for example, a 10 mM stock in DMSO, resuspend 1 mg of this compound in 312 μL of DMSO.[3] Prepare the stock solution fresh before use.[3]

  • Storage of Stock Solution: For short-term storage, it is recommended to store the DMSO stock solution at -20°C and aliquot it into working volumes to avoid repeated freeze-thaw cycles.[3]

Administration in Cell Culture

  • Dilution: When using this compound as a cell culture supplement, the stock solution should be diluted into the culture medium immediately before use.[3]

  • Final Concentration of Solvent: Avoid final DMSO or absolute ethanol (B145695) concentrations above 0.1% due to potential cell toxicity.[3]

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All waste contaminated with this compound must be segregated from other laboratory waste streams.[1] Do not mix this waste with other chemical or biological waste.[1]

  • Contaminated Solid Waste: Dispose of all disposable items that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, in a designated yellow "Trace" chemotherapy waste container.[1]

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, leak-proof hazardous waste container.

  • Sharps Disposal:

    • Syringes that are completely empty with no visible residual drug can be disposed of in a red sharps container.[1] Do not recap needles.[1]

    • Syringes containing any amount of residual this compound must be disposed of in a special black "Bulk" hazardous chemical waste container.[1]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Chemical Waste" and specify the contents.

  • Final Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste. This typically involves collection by an environmental health and safety (EH&S) department.[1]

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.